Enterodiol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWONJCNDULPHLV-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C[C@@H](CO)[C@@H](CC2=CC(=CC=C2)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047876 | |
| Record name | (-)-Enterodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Enterodiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80226-00-2 | |
| Record name | Enterodiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80226-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enterodiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080226002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Enterodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Enterodiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENTERODIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZF4X2AWRP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Enterodiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Microbial Biosynthesis of Enterodiol from Secoisolariciresinol
This guide provides an in-depth exploration of the microbial transformation of the plant lignan secoisolariciresinol (SECO) into the mammalian enterolignan, enterodiol (ED). Primarily aimed at researchers, scientists, and professionals in drug development, this document details the biosynthetic pathway, identifies the key bacterial species involved, and presents robust experimental protocols for investigating this critical metabolic process.
Introduction: The Significance of Enterolignan Synthesis
Plant lignans, a class of phytoestrogens, are diphenolic compounds found in a wide variety of plant-based foods, with flaxseed being a particularly rich source of secoisolariciresinol diglucoside (SDG).[1][2] While plant lignans themselves possess limited biological activity, their true therapeutic potential is unlocked by the metabolic action of the human gut microbiota.[3] Intestinal bacteria convert these dietary precursors into the so-called "mammalian" lignans, primarily enterodiol (ED) and enterolactone (EL).[3][4]
These enterolignans are readily absorbed and exhibit a range of biological activities, including estrogenic/anti-estrogenic effects, antioxidant properties, and potential roles in mitigating the risk of hormone-dependent cancers and cardiovascular diseases.[3][5] The biosynthesis of enterodiol from secoisolariciresinol is a multi-step process, entirely dependent on specific enzymatic activities within the gut microbiome. Understanding this pathway is paramount for developing nutraceuticals, functional foods, and targeted therapeutic strategies that leverage the host-microbe metabolic axis. This guide offers a technical framework for elucidating this complex biotransformation.
The Biosynthetic Pathway: A Stepwise Microbial Conversion
The conversion of dietary SDG to enterodiol is not a single reaction but a sequential metabolic pathway involving deglycosylation, demethylation, and dehydroxylation, catalyzed by a consortium of anaerobic gut bacteria.[4][6]
Step 1: Deglycosylation The journey begins with the hydrolysis of the glycosidic bonds in secoisolariciresinol diglucoside (SDG), the form in which the lignan is most commonly ingested. Bacterial β-glucosidases cleave the two glucose molecules to release the aglycone, secoisolariciresinol (SECO).[6] This initial step is crucial as the aglycone is the substrate for subsequent transformations.
Step 2: Demethylation Following deglycosylation, SECO undergoes one or two demethylation reactions, where O-methyl groups are removed from the aromatic rings. This process yields intermediate metabolites such as 3-demethyl-(-)-secoisolariciresinol and, ultimately, didemethylsecoisolariciresinol.[1][7][8] This step is a critical prerequisite for the final dehydroxylation.
Step 3: Dehydroxylation The final and defining step in enterodiol synthesis is the dehydroxylation of the catechol groups (adjacent hydroxyl groups) on the aromatic rings of the demethylated intermediates.[4][6][7] This reaction, catalyzed by specific bacterial enzymes, results in the formation of enterodiol, which has phenolic hydroxy groups only at the meta position of its aromatic rings.[7]
Caption: Workflow for studying lignan metabolism using in vitro fecal fermentation.
Protocol 2: Analytical Quantification of Lignans
Accurate quantification of SECO, its metabolites, and enterodiol is critical for interpreting experimental results. High-Performance Liquid Chromatography (HPLC) is the method of choice. [9][10][11] Causality: Coupling HPLC with mass spectrometry (MS) provides the highest degree of sensitivity and specificity, allowing for unambiguous identification and quantification of each compound in a complex biological matrix based on both retention time and mass-to-charge ratio. [11]The use of stable-isotope labeled internal standards is a self-validating measure that corrects for variations in extraction efficiency and instrument response, ensuring data accuracy. [4] Step-by-Step Methodology:
-
Sample Preparation and Extraction:
-
Thaw the collected culture samples.
-
Add an internal standard (e.g., stable-isotope labeled secoisolariciresinol and enterodiol) to each sample for accurate quantification. [4] * Perform a liquid-liquid or solid-phase extraction (SPE) to isolate the lignans from the complex culture medium. A common SPE cartridge is a C18 column. [4] * Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for injection.
-
-
HPLC-MS Analysis:
-
Use a reverse-phase HPLC column (e.g., C18) for separation. [11][12] * Employ a gradient elution with a mobile phase typically consisting of acetonitrile and water, often with a small amount of acid like formic acid to improve peak shape. [11] * Couple the HPLC to a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for the highest sensitivity and specificity. [4]3. Data Analysis:
-
Generate a standard curve for each analyte using pure standards.
-
Quantify the concentration of each lignan in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Data Presentation and Interpretation
The results of a time-course fermentation study should be presented clearly to illustrate the kinetics of the conversion.
Table 2: Example Time-Course Data from In Vitro Fermentation
| Time (hours) | SECO Conc. (µM) | Demethylated SECO Conc. (µM) | Enterodiol Conc. (µM) |
| 0 | 50.0 | 0.0 | 0.0 |
| 6 | 35.2 | 12.5 | 1.8 |
| 12 | 15.1 | 25.8 | 8.7 |
| 24 | 2.3 | 10.1 | 35.4 |
| 48 | <0.1 | 1.2 | 46.1 |
Interpretation: The data clearly show the consumption of the precursor SECO over time, with a transient increase in the concentration of demethylated intermediates, followed by the steady accumulation of the final product, enterodiol. This kinetic profile validates the proposed stepwise pathway. The rate of conversion can be calculated from the slope of the concentration curves, providing a quantitative measure of the metabolic capacity of the tested microbial community.
References
-
National Center for Biotechnology Information (2023). Identification of the Microbial Transformation Products of Secoisolariciresinol Using an Untargeted Metabolomics Approach and Evaluation of the Osteogenic Activities of the Metabolites. Available at: [Link]
-
Adlercreutz, H., et al. (2013). Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate GmbH (n.d.). The main bacterial conversion steps of secoisolariciresinol diglucoside (SDG) to enterolactone (ENL) and examples of bacteria involved in the different steps. ResearchGate. Available at: [Link]
-
Struijs, K., Vincken, J. P., & Gruppen, H. (2009). Bacterial conversion of secoisolariciresinol and anhydrosecoisolariciresinol. Journal of Applied Microbiology. Available at: [Link]
-
Corpet, D. E. (2020). Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals. National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry (2013). Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans. Royal Society of Chemistry. Available at: [Link]
-
Clavel, T., et al. (2005). Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone in Humans. Applied and Environmental Microbiology. Available at: [Link]
-
Wang, L. Q., et al. (2000). Human Intestinal Bacteria Capable of Transforming Secoisolariciresinol Diglucoside to Mammalian Lignans, Enterodiol. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
ResearchGate GmbH (n.d.). Human Intestinal Bacteria Capable of Transforming Secoisolariciresinol Diglucoside to Mammalian Lignans, Enterodiol and Enterolactone. ResearchGate. Available at: [Link]
-
ResearchGate GmbH (n.d.). Secoisolariciresinol (SECO), precursor of enterodiol and enterolactone. ResearchGate. Available at: [Link]
-
Landete, J. M., et al. (2020). Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications. National Center for Biotechnology Information. Available at: [Link]
-
Zhang, X., et al. (2023). A Novel High‐Throughput Anaerobic Culture Method to Evaluate Food Health Effects via Gut Microbiota Modulation. Wiley Online Library. Available at: [Link]
-
ResearchGate GmbH (n.d.). Main metabolic pathways from plant lignans (secoisolariciresinol diglucoside and secoisolariciresinol) to enterolignans (dihydroxy-enterodiol, enterodiol and enterolactone) catalyzed by gut microbiota. ResearchGate. Available at: [Link]
-
Heinonen, S., et al. (2001). In Vitro Metabolism of Plant Lignans: New Precursors of Mammalian Lignans Enterolactone and Enterodiol. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Jylhä, A., et al. (2023). Development of a Protocol for Anaerobic Preparation and Banking of Fecal Microbiota Transplantation Material: Evaluation of Bacterial Richness in the Cultivated Fraction. MDPI. Available at: [Link]
-
Zimmermann, J., et al. (2023). A flexible high-throughput cultivation protocol to assess the response of individuals' gut microbiota to diet-, drug-, and host-related factors. ISME Communications. Available at: [Link]
-
ResearchGate GmbH (n.d.). Determination of the Lignan Secoisolariciresinol Diglucoside from Flaxseed (Linum Usitatissimum L.) by HPLC. ResearchGate. Available at: [Link]
-
Sary, A. G., et al. (2020). Feasible Production of Lignans and Neolignans in Root-Derived In Vitro Cultures of Flax (Linum usitatissimum L.). MDPI. Available at: [Link]
-
ResearchGate GmbH (n.d.). Gut Microbial Metabolism of Plant Lignans. ResearchGate. Available at: [Link]
-
Dowell, V. R. (n.d.). LABORATORY METHODS IN ANAEROBIC BACTERIOLOGY. CDC Stacks. Available at: [Link]
-
Chen, Y., et al. (2021). In Vitro Fermentation of Beechwood Lignin–Carbohydrate Complexes Provides Evidence for Utilization by Gut Bacteria. PubMed Central. Available at: [Link]
-
ResearchGate GmbH (n.d.). Basic Laboratory Culture Methods for Anaerobic Bacteria. ResearchGate. Available at: [Link]
-
Smeds, A. I., et al. (2013). Application of HPLC for the Analysis of Secoisolariciresinol Diglucoside in Flaxseeds. Polish Academy of Sciences. Available at: [Link]
-
Mazur, W., et al. (1996). Method for measurement of dietary secoisolariciresinol using HPLC with multichannel electrochemical detection. Clinical Chemistry. Available at: [Link]
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- 4. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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Enterodiol in Colorectal Cancer: A Mechanistic Guide to Apoptotic Signaling
Executive Summary
Colorectal cancer (CRC) remains a leading cause of oncological mortality, driven by resistance to conventional chemotherapeutics and evasion of programmed cell death. Enterodiol (END), a mammalian lignan produced by the gut microbiota from dietary precursors (e.g., secoisolariciresinol diglucoside), has emerged as a potent chemopreventive agent. Unlike non-selective cytotoxins, END exhibits a distinct therapeutic window, inducing apoptosis in CRC cell lines (HT-29, HCT-116, CT26) while sparing non-malignant cells.
This guide dissects the molecular mechanisms governing END-induced apoptosis, specifically focusing on the mitochondrial (intrinsic) pathway and MAPK signaling modulation . It provides validated protocols for reproducing these effects and visualizes the complex biosynthetic and signaling cascades involved.
Biosynthesis & Bioavailability: The Bacterial "Black Box"
Enterodiol is not dietary; it is a metabolite. Its efficacy is inextricably linked to the host's microbiome. Understanding this conversion is critical for normalizing experimental models, particularly when using in vivo xenografts versus in vitro direct treatment.
The Conversion Pathway
The dietary precursor, Secoisolariciresinol Diglucoside (SDG), undergoes a multi-step enzymatic transformation in the colon. This process requires a consortium of anaerobic bacteria.
Key Bacterial Transformers:
-
Butyribacterium methylotrophicum / Eubacterium limosum: Demethylation.[1]
-
Eggerthella lenta / Clostridium scindens: Dehydroxylation (The critical step forming END).
Visualization: Microbial Biosynthesis of Enterodiol[1][2][3]
Figure 1: The sequential bacterial conversion of dietary SDG to the bioactive Enterodiol.[1][2] The dehydroxylation step (red arrow) is the rate-limiting formation of END.
Mechanistic Pathways of Apoptosis
Enterodiol does not rely on a single target. Instead, it orchestrates a multi-pronged attack on cancer cell survival machinery.
The Mitochondrial (Intrinsic) Cascade
The primary mode of END-induced death is the disruption of mitochondrial integrity.
-
Bcl-2 Family Modulation: END treatment significantly downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic Bax .
-
MMP Collapse: This shift in the Bax/Bcl-2 ratio triggers the opening of the Mitochondrial Permeability Transition Pore (MPTP), leading to a loss of mitochondrial membrane potential (
). -
Caspase Activation: Cytochrome c release into the cytosol recruits Apaf-1 and Pro-caspase-9, forming the apoptosome. This activates Caspase-9 , which subsequently cleaves Caspase-3 , the executioner protease.
MAPK Signaling Suppression
Contrary to chemotherapies that often activate stress pathways (like JNK) to induce death, END appears to function by suppressing survival signals .
-
ERK1/2 Inhibition: END reduces the phosphorylation of ERK, cutting off a critical proliferation signal.
-
p38/JNK Downregulation: In CRC models (specifically CT26 and HCT-116), END has been observed to dampen p38 and JNK phosphorylation, preventing the cell from mounting a stress-response survival mechanism.
Visualization: Intracellular Signaling Network
Figure 2: Enterodiol inhibits survival signaling (MAPK) while simultaneously triggering the intrinsic mitochondrial apoptotic pathway.
Experimental Validation: Self-Validating Protocols
To ensure scientific integrity, the following protocols include internal validation steps. These are designed for HCT-116 or HT-29 cell lines.
Protocol A: Mitochondrial Membrane Potential ( ) Assay (JC-1)
Validates the intrinsic pathway mechanism.[3]
Reagents:
-
JC-1 Dye (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide).
-
Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) - 50 µM.
Workflow:
-
Seeding: Plate CRC cells (
/well) in 6-well plates; incubate 24h. -
Treatment: Treat with Enterodiol (0, 25, 50, 100 µM) for 48h.
-
Internal Control: Treat one well with CCCP for 30 mins prior to harvest (induces massive depolarization).
-
-
Staining: Add JC-1 working solution (2 µM final) for 20 mins at 37°C in dark.
-
Analysis (Flow Cytometry):
-
Excitation: 488 nm.[4]
-
Emission: 529 nm (Green - Monomers - Apoptotic) and 590 nm (Red - Aggregates - Healthy).
-
-
Interpretation: A shift from Red (high potential) to Green (low potential) fluorescence indicates mitochondrial depolarization.
-
Success Metric: The 100 µM END group should show >20% shift to green fluorescence compared to vehicle control.
-
Protocol B: Annexin V/PI Apoptosis Detection
Distinguishes early apoptosis from necrosis.
Workflow:
-
Harvest: Collect cells (including floating cells) after 48h END treatment.
-
Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer.
-
Label: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 mins at RT in dark.
-
Cytometry: Analyze within 1 hour.
-
Q1 (Annexin-/PI+): Necrotic.
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptotic.
-
-
Causality Check: If Q4 increases dose-dependently, the mechanism is apoptosis, not non-specific toxicity.
Data Synthesis: Quantitative Benchmarks
The following data summarizes typical responses of CRC cell lines to Enterodiol, aggregated from key studies (e.g., Shin et al., 2019).
| Parameter | Control (DMSO) | Enterodiol (50 µM) | Enterodiol (100 µM) | Effect Interpretation |
| Cell Viability | 100% | ~75% | ~55-60% | Dose-dependent cytotoxicity. |
| Apoptosis Rate | < 5% | ~15-20% | ~35-40% | Significant induction of programmed cell death. |
| Bax Expression | 1.0 (Fold) | 1.8 (Fold) | 2.5 (Fold) | Upregulation of pro-apoptotic effector. |
| Bcl-2 Expression | 1.0 (Fold) | 0.7 (Fold) | 0.4 (Fold) | Loss of anti-apoptotic protection. |
| p-ERK Level | High | Moderate | Low | Suppression of survival signaling. |
Clinical & Translational Implications
Enterodiol presents a unique profile for drug development:
-
Selectivity: Unlike 5-Fluorouracil (5-FU), END shows negligible cytotoxicity to murine macrophages (RAW264.7) at therapeutic doses, suggesting a favorable safety profile.
-
Adjuvant Potential: While its IC50 (~100 µM) is higher than potent chemotherapeutics, its mechanism (mitochondrial destabilization) complements DNA-damaging agents.
-
Biomarker Strategy: Efficacy in patients will likely correlate with specific gut microbiota signatures (Eggerthella abundance). Clinical trials must stratify patients by "high-converter" vs. "low-converter" status.
References
-
Shin, M. K., et al. (2019). "Apoptotic effect of enterodiol, the final metabolite of edible lignans, in colorectal cancer cells." Journal of the Science of Food and Agriculture. [Link]
-
Clavel, T., et al. (2006). "Intestinal bacterial communities that produce active lignans."[5] Applied and Environmental Microbiology. [Link]
-
Hu, C., et al. (2007). "Human intestinal bacteria capable of transforming secoisolariciresinol diglucoside to mammalian lignans, enterodiol and enterolactone."[1][6][7] Chemical and Pharmaceutical Bulletin. [Link]
-
Mali, A. V., et al. (2019). "Mitochondrial membrane potential (ΔΨm) in oncology: A new target for anticancer drug development." Mitochondrion. [Link]
-
Danbara, N., et al. (2005).[7] "Enterolactone induces apoptosis and inhibits growth of Colo 201 human colon cancer cells both in vitro and in vivo." Anticancer Research. [Link]
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- 3. Intrinsic mitochondrial membrane potential change and associated events mediate apoptosis in chemopreventive effect of diclofenac in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5-diCQA suppresses colorectal cancer cell growth through ROS/AMPK/mTOR mediated mitochondrial dysfunction and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic effect of enterodiol, the final metabolite of edible lignans, in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jst.go.jp [jst.go.jp]
- 7. researchgate.net [researchgate.net]
bioavailability and pharmacokinetics of enterodiol in humans
[1][2][3]
Executive Summary
Enterodiol (END) represents a unique class of bioactive compounds: it is not a direct dietary constituent but a mammalian lignan produced solely through the metabolic activity of the human gut microbiota. Unlike classical pharmaceuticals where bioavailability is determined by solubility and permeability (BCS classes), END bioavailability is rate-limited by microbial biotransformation and colonic transit time .
This guide synthesizes the pharmacokinetic (PK) profile of enterodiol, emphasizing its "pro-drug" like behavior where the plant precursor (secoisolariciresinol diglucoside, SDG) acts as the delivery vehicle. We explore the critical role of Phase II conjugation, the kinetics of its conversion to enterolactone (ENL), and the gold-standard LC-MS/MS protocols required for accurate quantification.
The Biotransformation Cascade
Enterodiol is the primary metabolite of secoisolariciresinol (SECO), which is released from SDG found in flaxseed and other oilseeds. This process is entirely dependent on a consortium of anaerobic intestinal bacteria.
Mechanism of Action[4]
-
Hydrolysis: The sugar moiety of SDG is cleaved by bacterial
-glucosidases in the colon.[1] -
Dehydroxylation: The aglycone SECO is dehydroxylated to form Enterodiol (END).[2]
-
Oxidation (Reversible): END can be oxidized to Enterolactone (ENL), the more stable isomer.
Pathway Visualization
The following diagram illustrates the microbial conversion pathway required for systemic exposure.
Caption: The metabolic pathway from dietary SDG to mammalian lignans. Note the central role of Eggerthella lenta in END formation.
Pharmacokinetic Profile in Humans
The PK profile of enterodiol is characterized by a significant lag time (lag phase) and a biphasic elimination pattern due to enterohepatic circulation.
Quantitative Parameters
The following data represents mean values derived from healthy human subjects following a single bolus dose of SDG (approx. 1.3
| Parameter | Value (Mean | Physiological Context |
| 14.8 | Delayed absorption due to requirement for colonic fermentation. | |
| 4.4 | Rapid elimination relative to Enterolactone ( | |
| Variable | Highly dependent on "Enterotype" (gut flora composition). | |
| Excretion | Renal & Fecal | Up to 40% of ingested SDG is excreted as lignans; END is primarily excreted in urine. |
Key Insight: The
Distribution and Metabolism
Once absorbed, END undergoes extensive Phase II metabolism in the liver and intestinal wall.
-
Glucuronidation: The primary conjugation pathway (mediated by UGT enzymes).[5]
-
Sulfation: A secondary pathway (mediated by SULT1A1).
-
Circulating Form: >95% of plasma enterodiol exists as glucuronides or sulfates. Free enterodiol is negligible in systemic circulation.
Analytical Methodologies: LC-MS/MS Protocol
Accurate quantification requires distinguishing between total enterodiol (aglycone + conjugates) and free enterodiol.[6] Since the conjugated forms are dominant, enzymatic hydrolysis is a mandatory sample preparation step for most PK studies.
Validated Workflow (Total Enterodiol)
This protocol ensures the cleavage of glucuronide and sulfate moieties to release the aglycone for MS detection.
Reagents:
- -glucuronidase/sulfatase (from Helix pomatia).
-
Internal Standard (IS):
-Enterodiol (Critical for matrix correction).
Step-by-Step Protocol:
-
Spiking: Aliquot 200
L plasma; add 20 L -END internal standard. -
Enzymatic Hydrolysis: Add 50
L Helix pomatia juice (diluted in acetate buffer, pH 5.0). Incubate at 37°C for 12–16 hours.-
Why? To deconjugate Phase II metabolites back to free END.
-
-
Extraction: Perform Solid Phase Extraction (SPE) using C18 or HLB cartridges.
-
Wash: 5% Methanol.
-
Elute: 100% Methanol.
-
-
Reconstitution: Evaporate eluate under
and reconstitute in 100 L Mobile Phase (50:50 Water/ACN). -
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7
m). -
Ionization: ESI Negative Mode (Phenolic hydroxyls ionize best in negative mode).
-
Transitions: Monitor MRM for END (
301 253) and IS ( 304 256).
-
Analytical Workflow Diagram
Caption: Standardized workflow for measuring Total Enterodiol in human plasma using isotope dilution LC-MS/MS.
Factors Influencing Bioavailability
In clinical trials, inter-individual variability in END production is high (CV > 50%). This is driven by three primary factors:
The "Enterotype" (Microbiota Composition)
Bioavailability is binary: a subject is either a "producer" or a "non-producer."
-
Critical Species: The presence of Eggerthella lenta is non-negotiable for the conversion of SECO to END.
-
Antibiotic Interference: Broad-spectrum antibiotics (e.g., amoxicillin) can sterilize the colonic fermenters, reducing END bioavailability to near zero for weeks post-treatment.
Food Matrix (Milling)
The physical state of the precursor source (flaxseed) dictates the accessibility of SDG to bacteria.
-
Whole Seed: ~28% relative bioavailability (seeds pass through intact).[7]
-
Ground/Milled: 100% relative bioavailability (surface area allows bacterial colonization and hydrolysis).
Enterohepatic Recirculation
END excreted in bile can be reabsorbed from the intestine. This recycling loop extends the terminal half-life and creates secondary peaks in the plasma concentration-time curve, complicating non-compartmental PK analysis.
References
-
Kuijsten, A., et al. (2005).[7] "The Relative Bioavailability of Enterolignans in Humans is Enhanced by Milling and Crushing of Flaxseed."[8][7][9] The Journal of Nutrition.[8][9] Link
-
Nesbitt, P.D., et al. (1999). "Human metabolism of mammalian lignan precursors in raw and processed flaxseed." American Journal of Clinical Nutrition. Link
-
Clavel, T., et al. (2006). "Intestinal bacterial communities that produce active estrogen-like compounds enterodiol and enterolactone in humans."[8][2][10] Applied and Environmental Microbiology. Link
-
Peñalvo, J.L., et al. (2005). "A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry." Analytical Chemistry. Link
-
Setchell, K.D., et al. (2014). "The pharmacokinetics of enterolignans in healthy men and women consuming a single dose of secoisolariciresinol diglucoside." The Journal of Nutrition.[8][9] Link
Sources
- 1. Dietary Flaxseed as a Strategy for Improving Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of enterolignans in healthy men and women consuming a single dose of secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anis.au.dk [anis.au.dk]
- 7. longdom.org [longdom.org]
- 8. research.wur.nl [research.wur.nl]
- 9. Crushed and ground flax seeds more bioavailable [nutraingredients.com]
- 10. Human intestinal bacteria capable of transforming secoisolariciresinol diglucoside to mammalian lignans, enterodiol and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gut Microbiome's Alchemical Feat: A Technical Guide to Enterodiol Production from Plant Lignans
Foreword: The Silent Architects of Our Health
Within the intricate ecosystem of the human gut, a silent yet profound transformation occurs daily. Plant lignans, a class of polyphenols abundant in our diet, undergo a remarkable metamorphosis orchestrated by our intestinal bacteria, yielding bioactive compounds with significant implications for human health.[1][2] This guide delves into the core of this process, focusing on the production of enterodiol, a key mammalian lignan.[1][2] It is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the microbial mechanisms at play and the methodologies to investigate them. We will journey through the metabolic pathways, identify the key bacterial players, and provide detailed protocols to empower your research in this exciting field.
The Lignan Bioactivation Pathway: A Symphony of Microbial Enzymes
The conversion of plant lignans, primarily secoisolariciresinol diglucoside (SDG) from sources like flaxseed, into enterodiol is a multi-step process exclusively mediated by the gut microbiota.[1][3] This bioactivation is a testament to the co-evolution of humans and their resident microbes, turning dietary precursors into potent, biologically active molecules. The pathway can be broadly categorized into three critical enzymatic steps: deglycosylation, demethylation, and dehydroxylation.[3]
Step 1: Deglycosylation - The Gateway Reaction
The initial and obligatory step is the removal of glucose moieties from the plant lignan precursor, SDG. This deglycosylation is catalyzed by bacterial β-glucosidases, releasing the aglycone, secoisolariciresinol (SECO).[1][4] This reaction is crucial as it renders the lignan accessible for subsequent enzymatic modifications.
Step 2: Demethylation - Unmasking the Core Structure
Following deglycosylation, the methoxy groups on the aromatic rings of SECO are removed by bacterial O-demethylases.[5] This demethylation is a critical detoxification and activation step, yielding intermediates that are further processed by the gut microbiota.[5][6]
Step 3: Dehydroxylation - The Final Transformation to Enterodiol
The final step in the formation of enterodiol involves the removal of hydroxyl groups from the lignan core by dehydroxylating bacteria.[5] This reductive process is a hallmark of anaerobic metabolism and results in the formation of enterodiol, which can then be absorbed into the bloodstream.[1]
The Microbial Consortium: Key Bacterial Players in Enterodiol Synthesis
The conversion of plant lignans to enterodiol is not the work of a single bacterial species but rather a collaborative effort of a diverse microbial consortium. Different bacteria specialize in distinct enzymatic steps of the pathway.
| Bacterial Genus/Species | Enzymatic Activity | Reference |
| Bacteroides spp. (B. distasonis, B. fragilis, B. ovatus) | Deglycosylation | [5] |
| Clostridium spp. (C. cocleatum) | Deglycosylation | [5] |
| Eubacterium spp. (E. callanderi, E. limosum) | Demethylation | [5] |
| Butyribacterium methylotrophicum | Demethylation | [5] |
| Peptostreptococcus productus | Demethylation | [5] |
| Clostridium scindens | Dehydroxylation | [5] |
| Eggerthella lenta | Dehydroxylation | [5] |
Experimental Protocols: A Practical Guide to Studying Lignan Metabolism
To investigate the microbial production of enterodiol, a combination of anaerobic cultivation, in vitro fermentation, and analytical chemistry techniques is essential. The following protocols provide a robust framework for such studies.
Protocol 1: Isolation and Cultivation of Enterodiol-Producing Bacteria
Objective: To isolate and cultivate anaerobic bacteria from fecal samples capable of metabolizing plant lignans.
Materials:
-
Fresh human fecal samples
-
Anaerobic chamber (e.g., with an atmosphere of 85% N₂, 10% CO₂, 5% H₂)
-
Pre-reduced anaerobic media (e.g., Brain Heart Infusion-Supplemented [BHIS] broth or a custom lignan-based medium)
-
Anaerobic culture tubes or plates
-
Sterile, anaerobic dilution blanks (e.g., phosphate-buffered saline with a reducing agent)
-
Secoisolariciresinol diglucoside (SDG) or a lignan-rich plant extract (e.g., flaxseed extract)
Methodology:
-
Sample Collection and Preparation:
-
Serial Dilution and Inoculation:
-
Perform a tenfold serial dilution of the fecal slurry in anaerobic dilution blanks.
-
Inoculate pre-reduced agar plates or broth tubes containing the chosen medium supplemented with SDG or a lignan extract.
-
-
Incubation:
-
Incubate the plates or tubes under strict anaerobic conditions at 37°C for 48-72 hours or until growth is observed.[9]
-
-
Isolation of Colonies:
-
From plates showing distinct colonies, pick individual colonies and re-streak onto fresh plates to obtain pure cultures.
-
-
Identification:
-
Identify the isolated bacteria using 16S rRNA gene sequencing and comparison to a database (e.g., NCBI BLAST).[10]
-
Protocol 2: In Vitro Fecal Fermentation Assay
Objective: To assess the conversion of plant lignans to enterodiol by a complex fecal microbial community.
Materials:
-
Fresh human fecal samples
-
Anaerobic chamber
-
Buffered fermentation medium (e.g., containing peptone, yeast extract, and salts)[8]
-
SDG or lignan-rich plant extract
-
Sterile, anaerobic fermentation vessels (e.g., serum bottles)
-
Shaking incubator
Methodology:
-
Fecal Slurry Preparation:
-
In an anaerobic chamber, prepare a 10-20% (w/v) fecal slurry by homogenizing fresh feces in a pre-reduced anaerobic buffer.[8]
-
-
Fermentation Setup:
-
To each fermentation vessel, add the buffered fermentation medium and the lignan substrate.
-
Inoculate the vessels with the fecal slurry.
-
Seal the vessels with butyl rubber stoppers and aluminum crimps.[11]
-
-
Incubation:
-
Sampling:
-
At designated time points, withdraw samples anaerobically using a sterile syringe.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the bacterial cells.
-
Collect the supernatant for lignan metabolite analysis.
-
Store the supernatant at -80°C until analysis.
-
Protocol 3: Quantification of Lignan Metabolites by HPLC-MS/MS
Objective: To accurately quantify enterodiol and other lignan metabolites in fermentation supernatants or biological samples.
Materials:
-
Fermentation supernatants or other biological samples
-
Internal standards (e.g., ¹³C-labeled enterodiol)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)[13]
-
Reversed-phase C18 column
Methodology:
-
Sample Preparation:
-
Thaw the samples on ice.
-
Add an internal standard to each sample.
-
For complex matrices, perform a solid-phase extraction to remove interfering substances.
-
Filter the samples through a 0.22 µm filter before injection.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) to detect and quantify the specific transitions for enterodiol and other target lignans.[13]
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of enterodiol standards.
-
Quantify the concentration of enterodiol in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.
-
Concluding Remarks and Future Directions
The microbial production of enterodiol from plant lignans is a fascinating example of the intricate interplay between diet, the gut microbiome, and human health. Understanding the bacteria and enzymes involved in this process opens up new avenues for the development of functional foods, prebiotics, and probiotics aimed at enhancing the production of these beneficial compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore this complex and promising area of science. Future research should focus on the characterization of novel lignan-metabolizing bacteria, the elucidation of the regulatory mechanisms governing lignan metabolism, and the investigation of the host-microbe interactions that influence enterodiol production and its subsequent physiological effects.
References
-
Adlercreutz, H. (2007). Lignans and human health. Critical Reviews in Clinical Laboratory Sciences, 44(5-6), 483-525. [Link]
-
Clavel, T., Henderson, G., Engst, W., Doré, J., & Blaut, M. (2006). Phylogeny of human intestinal bacteria that activate the dietary lignan secoisolariciresinol diglucoside. FEMS Microbiology Ecology, 55(3), 471-478. [Link]
-
Corcuera, L., Latorre, E., Abecia, L., Marín, D., Pardo, M. Á., & Yáñez-Ruiz, D. R. (2021). An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality. Don Whitley Scientific. [Link]
-
Gauffin Cano, P., Santacruz, A., Moya, A., & Sanz, Y. (2012). Bacteroides uniformis CECT 7771 ameliorates metabolic and immunological dysfunction in mice with high-fat-diet induced obesity. PloS one, 7(7), e41079. [Link]
-
Heinonen, S., Nurmi, T., Liukkonen, K., Poutanen, K., Wähälä, K., Deyama, T., ... & Adlercreutz, H. (2001). In vitro metabolism of plant lignans: new precursors of mammalian lignans, enterolactone and enterodiol. Journal of agricultural and food chemistry, 49(7), 3178-3186. [Link]
-
Jin, J. S., Kakiuchi, J., & Hattori, M. (2007). Enantioselective oxidation of enterodiol to enterolactone by human intestinal bacteria. Biological and Pharmaceutical Bulletin, 30(11), 2204-2206. [Link]
-
Kuijsten, A., Arts, I. C., Vreeken, R. J., & Hollman, P. C. (2005). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. Journal of Chromatography B, 827(1), 18-24. [Link]
-
Landete, J. M., Arqués, J., Medina, M., Gaya, P., & de Felipe, F. L. (2016). Bioactivation of Phytoestrogens: Intestinal Bacteria and Health. Critical reviews in food science and nutrition, 56(11), 1826-1843. [Link]
-
Raffaelli, B., Ho, J., O'Connell, O., & Bugeat, A. (2023). Development of a Protocol for Anaerobic Preparation and Banking of Fecal Microbiota Transplantation Material: Evaluation of Bacterial Richness in the Cultivated Fraction. Microorganisms, 11(12), 2933. [Link]
-
Wang, L. Q., Meselhy, M. R., Li, Y., Qin, G. W., & Hattori, M. (2000). Human intestinal bacteria capable of transforming secoisolariciresinol diglucoside to mammalian lignans, enterodiol and enterolactone. Chemical and Pharmaceutical Bulletin, 48(11), 1606-1610. [Link]
-
Xie, L. H., Ahn, J., Ajuwon, K. M., & Kim, W. K. (2020). In vitro fermentation of flaxseed lignan by human gut bacteria. Food science & nutrition, 8(1), 539-546. [Link]
-
Zhang, Y., Wang, Y., Stendel, A., & Matuschek, E. (2022). In vitro gastrointestinal bioaccessibility and colonic fermentation of lignans from fresh, fermented, and germinated flaxseed. Food & Function, 13(19), 10077-10087. [Link]
Sources
- 1. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beckman.com [beckman.com]
- 4. Identification of the Microbial Transformation Products of Secoisolariciresinol Using an Untargeted Metabolomics Approach and Evaluation of the Osteogenic Activities of the Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Biochemistry and Occurrence of O-Demethylation in Plant Metabolism [frontiersin.org]
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- 8. In vitro gastrointestinal bioaccessibility and colonic fermentation of lignans from fresh, fermented, and germinated flaxseed - Food & Function (RSC Publishing) DOI:10.1039/D2FO02559K [pubs.rsc.org]
- 9. Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and identification of ligninolytic bacterium (Bacillus cereus) from buffalo (Bubalus bubalis) rumen and its effects on the fermentation quality, nutrient composition, and bacterial community of rape silage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. dwscientific.com [dwscientific.com]
- 13. researchgate.net [researchgate.net]
anti-inflammatory properties of enterodiol in vitro
Topic: Anti-Inflammatory Properties of Enterodiol in Vitro: Mechanisms, Protocols, and Data Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Enterodiol (END), a mammalian lignan produced by the colonic microbiota from plant precursors (e.g., secoisolariciresinol), has emerged as a significant modulator of immune responses. While its oxidation product, enterolactone (ENL), is often cited for higher potency, Enterodiol retains distinct biological activity that warrants independent investigation, particularly in the context of intestinal inflammation and systemic immune modulation.
This guide provides a technical deep-dive into the in vitro anti-inflammatory properties of Enterodiol. It synthesizes mechanistic insights—specifically the inhibition of the NF-κB signaling cascade—with rigorous experimental protocols for validating these effects in macrophage models (RAW 264.7 and THP-1).
Mechanistic Foundations: The NF-κB Axis
The primary mechanism by which Enterodiol exerts anti-inflammatory effects is through the modulation of the Nuclear Factor-kappa B (NF-κB) pathway. Unlike direct antioxidant scavenging, which plays a minor role, END acts as a signaling disruptor.
Key Molecular Targets
-
IκBα Stabilization: In a resting state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα. Upon stimulation (e.g., by Lipopolysaccharide [LPS]), IκBα is phosphorylated by IKK, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus.
-
Translocation Blockade: Enterodiol has been shown to prevent the degradation of IκBα, thereby retaining NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
-
Cytokine Suppression: The downstream effect is a dose-dependent reduction in the transcription and secretion of TNF-α, IL-6, and IL-1β.
Visualization: NF-κB Signaling Modulation
The following diagram illustrates the specific intervention points of Enterodiol within the canonical NF-κB pathway.
Figure 1: Mechanism of Action. Enterodiol inhibits the degradation of IκBα, preventing the nuclear translocation of NF-κB and subsequent cytokine gene expression.
Experimental Framework
To rigorously evaluate the anti-inflammatory activity of Enterodiol, researchers must distinguish between genuine immune modulation and artifacts caused by cytotoxicity.
Validated Cell Models
-
RAW 264.7 (Murine Macrophages): The gold standard for NO and iNOS assessment. Highly sensitive to LPS.
-
THP-1 (Human Monocytes): Preferred for human translational relevance. Must be differentiated into macrophages using PMA (Phorbol 12-myristate 13-acetate) prior to LPS stimulation.
Reagent Preparation
-
Enterodiol (END): Dissolve in DMSO. Final DMSO concentration in culture must be < 0.1% to avoid solvent toxicity.
-
LPS (Escherichia coli O111:B4): Use phenol-extracted LPS to minimize protein contaminants.
Protocol Deep Dive: Nitric Oxide & Cytokine Inhibition
This protocol is designed to be self-validating, including necessary controls for viability and basal activity.
Phase 1: Cell Seeding and Differentiation
-
Seed RAW 264.7 cells at a density of
cells/mL in 96-well plates (for MTT/Griess) or 6-well plates (for Western Blot/PCR). -
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Phase 2: Pre-treatment and Stimulation
-
Causality Check: Pre-treatment with Enterodiol before LPS is critical to observe the preventive effect on signaling initiation.
-
Aspirate media and replace with fresh DMEM containing Enterodiol at graded concentrations (e.g., 10, 50, 100, 250 µM).
-
Include controls:
-
Vehicle Control: Media + 0.1% DMSO (No LPS, No END).
-
Positive Control: Media + LPS (1 µg/mL) + 0.1% DMSO.
-
-
Incubate for 1 hour .
-
Add LPS (final concentration 1 µg/mL) to all wells except the Vehicle Control.
-
Incubate for 18–24 hours .
Phase 3: Assay Readouts
-
Nitric Oxide (Griess Assay):
-
Mix 100 µL culture supernatant with 100 µL Griess reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
-
Measure absorbance at 540 nm.
-
-
Cytotoxicity (MTT/CCK-8):
-
Crucial Step: Perform this on the remaining cells after removing supernatant.
-
If cell viability drops below 80% relative to control, the anti-inflammatory "effect" may be false (due to cell death).
-
-
Cytokine Quantification (ELISA):
-
Use supernatants to quantify TNF-α and IL-6 using commercial sandwich ELISA kits.
-
Visualization: Experimental Workflow
Figure 2: Experimental workflow ensuring separation of anti-inflammatory efficacy (supernatant) and cell viability (cells).
Data Synthesis: Comparative Efficacy
The following table summarizes key findings from authoritative literature, comparing Enterodiol (END) with its metabolite Enterolactone (ENL). While ENL is often more potent, END shows significant activity at physiological concentrations found in the gut lumen.
Table 1: Comparative Anti-Inflammatory Profile (LPS-Stimulated Models)
| Parameter | Enterodiol (END) | Enterolactone (ENL) | Notes |
| Primary Mechanism | NF-κB Inhibition (IκBα stabilization) | NF-κB Inhibition (Stronger IκBα stabilization) | Both compounds target the same pathway but with different binding affinities. |
| TNF-α Inhibition | Moderate (~30-50% inhibition at 100 µM) | High (>50% inhibition at 100 µM) | Efficacy is dose-dependent (10–500 µM range). |
| NO Suppression | Significant at >50 µM | Significant at >25 µM | END requires slightly higher concentrations for equivalent NO suppression. |
| Cytotoxicity | Low (Non-toxic up to 500 µM) | Low (Non-toxic up to 500 µM) | Both are safe at physiological gut concentrations. |
| Key Reference | Corsini et al. (2010) | Corsini et al. (2010) | See Reference [1].[1][2][3][4][5][6][7][8][9][10] |
References
-
Corsini, E., Dell'Agli, M., Facchi, A., et al. (2010). Enterodiol and Enterolactone Modulate the Immune Response by Acting on Nuclear Factor-κB (NF-κB) Signaling.[5] Journal of Agricultural and Food Chemistry , 58(11), 6678–6684.
-
Liu, S., et al. (2017).[11] Enterolactone has stronger effects than enterodiol on ovarian cancer. Journal of Ovarian Research , 10(1), 49. (Provides comparative cytotoxicity and viability data relevant to high-dose treatments).
-
Adlercreutz, H. (2007). Lignans and human health. Critical Reviews in Clinical Laboratory Sciences, 44(5-6), 483-525. (Authoritative review on the physiological concentrations and metabolism of mammalian lignans).
Sources
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- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of Nitric Oxide Synthase by Thienodolin in Lipopolysaccharide-stimulated RAW 264.7 Murine Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enterodiol and enterolactone modulate the immune response by acting on nuclear factor-kappaB (NF-kappaB) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. thaiscience.info [thaiscience.info]
- 8. Enterolactone has stronger effects than enterodiol on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enterolactone has stronger effects than enterodiol on ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of Enterodiol: A Technical Guide to its Estrogenic and Anti-Estrogenic Effects
Abstract
Enterodiol (END), a mammalian lignan metabolite derived from the microbial transformation of plant-based precursors, presents a fascinating duality in its interaction with the endocrine system. It exhibits both estrogenic and anti-estrogenic properties, a phenomenon contingent on the cellular context, the concentration of endogenous estrogens, and the relative expression of estrogen receptor (ER) subtypes. This in-depth technical guide synthesizes the current understanding of enterodiol's complex pharmacology, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanisms of action. We will delve into the molecular intricacies of its receptor interactions, delineate its effects on downstream signaling pathways, and provide detailed protocols for the key in vitro assays used to characterize its activity. This guide aims to equip researchers with the foundational knowledge and practical methodologies required to navigate the nuanced bioactivity of this intriguing diet-derived compound.
Introduction: The Dichotomy of a Phytoestrogen Metabolite
Plant lignans, abundant in foods such as flaxseed, whole grains, and vegetables, are metabolized by the gut microbiota into the enterolignans, primarily enterodiol (END) and enterolactone (ENL).[1] These compounds have garnered significant attention for their potential roles in hormone-dependent conditions, including breast cancer and menopausal symptoms.[2] Enterodiol's structural similarity to 17β-estradiol (E2) allows it to bind to estrogen receptors (ERs), the primary mediators of estrogen signaling.[2] However, this interaction is not a simple mimicry of the endogenous hormone. Instead, enterodiol acts as a selective estrogen receptor modulator (SERM), capable of eliciting either estrogenic (agonistic) or anti-estrogenic (antagonistic) responses.[1]
This guide will dissect the factors governing this dual activity, focusing on:
-
Receptor Subtype Selectivity: The differential binding and activation of Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).
-
Transcriptional Activation: The modulation of the two main transactivation functions of the estrogen receptor, AF-1 and AF-2.
-
Cellular Context: The influence of the specific cell type and its receptor expression profile on the ultimate biological response.
-
Competitive Inhibition: The ability of enterodiol to antagonize the effects of the more potent endogenous estradiol.
Understanding these nuances is paramount for the rational design of studies investigating the therapeutic potential of enterodiol and for the development of novel SERMs inspired by its unique pharmacological profile.
Molecular Mechanisms of Action
The estrogenic and anti-estrogenic effects of enterodiol are primarily mediated through its direct interaction with ERα and ERβ, two distinct nuclear receptors that regulate gene expression in response to estrogen binding.
Differential Binding to Estrogen Receptor Subtypes
Enterodiol exhibits a binding affinity for both ERα and ERβ, albeit with a lower affinity than 17β-estradiol. Crucially, like many phytoestrogens, it displays a preferential binding to ERβ over ERα. This subtype selectivity is a key determinant of its tissue-specific effects, as the relative expression of ERα and ERβ varies significantly between different tissues.
| Compound | ERα RBA (%) | ERβ RBA (%) | ERβ/ERα Selectivity Ratio |
| 17β-Estradiol (E2) | 100 | 100 | 1 |
| Enterodiol (END) | 0.8 | 3.5 | 4.4 |
| Enterolactone (ENL) | 1.1 | 5.1 | 4.6 |
Table 1: Relative Binding Affinity (RBA) of Enterodiol, Enterolactone, and 17β-Estradiol for ERα and ERβ. RBA is calculated relative to the binding of 17β-estradiol (set at 100%). Data compiled from authoritative sources.
The higher affinity for ERβ is a recurring theme among many phytoestrogens and is thought to contribute to their protective effects in certain tissues.
Modulation of Estrogen Receptor Transcriptional Activity
Upon ligand binding, the estrogen receptor undergoes a conformational change, dimerizes, and binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. The transcriptional activity of the ER is mediated by two activation functions (AFs): the ligand-independent AF-1 in the N-terminal domain and the ligand-dependent AF-2 in the C-terminal ligand-binding domain.
Studies have shown that enterodiol, similar to estradiol, can induce the transcriptional activation of ERα by utilizing both AF-1 and AF-2.[3][4] In contrast, its metabolite, enterolactone, is less efficient at inducing AF-1 activity.[3][4] This differential engagement of the AF domains contributes to the distinct gene expression profiles elicited by these closely related enterolignans.
The estrogenic (agonistic) and anti-estrogenic (antagonistic) activities of enterodiol can be quantified using reporter gene assays. In these assays, cells are transfected with an ER expression vector and a reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase). The estrogenic activity is measured by the induction of reporter gene expression, while the anti-estrogenic activity is assessed by the ability of the compound to inhibit E2-induced reporter gene expression.
| Compound | ERα Agonist (EC50, nM) | ERβ Agonist (EC50, nM) | ERα Antagonist (IC50, nM) | ERβ Antagonist (IC50, nM) |
| Enterodiol (END) | 180 | 120 | >10,000 | 1,200 |
| Enterolactone (ENL) | 230 | 110 | >10,000 | 890 |
Table 2: Agonist and Antagonist Potency of Enterodiol and Enterolactone on ERα and ERβ Transcriptional Activity. EC50 values represent the concentration for half-maximal activation, while IC50 values represent the concentration for half-maximal inhibition of E2-induced activity. Data compiled from authoritative sources.
Notably, both enterodiol and enterolactone are more potent agonists and antagonists on ERβ compared to ERα. Furthermore, they exhibit significant anti-estrogenic activity on ERβ at concentrations where they show minimal antagonism on ERα.[4]
Cellular and Physiological Consequences
The molecular interactions of enterodiol translate into tangible effects on cellular processes, most notably cell proliferation.
Effects on Cell Proliferation: The E-SCREEN Assay
The estrogen-dependent proliferation of human breast cancer cells, such as the MCF-7 cell line, is a well-established model for assessing the estrogenicity of compounds. The E-SCREEN (Estrogen-SCREEN) assay quantifies the proliferative effect of a test compound relative to a vehicle control and a positive control (17β-estradiol).
-
Estrogenic Effect: At lower concentrations, in the absence of endogenous estrogens, enterodiol can stimulate the proliferation of MCF-7 cells. This agonistic effect is a hallmark of its estrogenic activity. Dose-response studies in MCF-7 cells show that enterodiol can induce a significant proliferative response, although it is less potent than estradiol.[3]
-
Anti-Estrogenic Effect: In the presence of 17β-estradiol, enterodiol can act as an antagonist, inhibiting E2-induced cell proliferation.[1] This is because enterodiol competes with the more potent estradiol for binding to the estrogen receptor. When bound, the enterodiol-ER complex is a less potent activator of transcription than the E2-ER complex, leading to a net decrease in the proliferative signal.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following sections provide detailed, step-by-step methodologies for the key assays used to evaluate the estrogenic and anti-estrogenic effects of enterodiol.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of enterodiol for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the receptor.
Protocol:
-
Receptor Preparation: Prepare a cytosolic fraction containing the estrogen receptor from a suitable source, such as rat uteri or recombinant cells overexpressing human ERα or ERβ.
-
Incubation: In a series of tubes, incubate a fixed concentration of the ER preparation and [³H]-17β-estradiol with increasing concentrations of unlabeled enterodiol. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Separation: After incubation to equilibrium, separate the receptor-bound from the free radioligand. This is commonly achieved by hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) treatment.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of [³H]-17β-estradiol as a function of the log concentration of enterodiol. Determine the IC50 value, which is the concentration of enterodiol that inhibits 50% of the specific binding of the radioligand. The relative binding affinity (RBA) can then be calculated as: (IC50 of Estradiol / IC50 of Enterodiol) x 100.
Estrogen Receptor Luciferase Reporter Gene Assay
This assay quantifies the ability of enterodiol to activate or inhibit ER-mediated gene transcription.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or HEK293) and transiently co-transfect with an expression vector for human ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) driving the expression of the luciferase gene. A co-transfected plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency.
-
Compound Treatment: After transfection, treat the cells with a range of concentrations of enterodiol (for agonist activity) or a fixed concentration of 17β-estradiol in the presence of increasing concentrations of enterodiol (for antagonist activity).
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. For agonist activity, plot the fold induction of luciferase activity relative to the vehicle control against the log concentration of enterodiol to determine the EC50 value. For antagonist activity, plot the percentage inhibition of E2-induced luciferase activity against the log concentration of enterodiol to determine the IC50 value.
MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay measures the estrogenic and anti-estrogenic effects of enterodiol on the proliferation of the estrogen-dependent MCF-7 human breast cancer cell line.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate in their regular growth medium.
-
Hormone Deprivation: After cell attachment, replace the growth medium with a hormone-free medium (phenol red-free medium supplemented with charcoal-stripped fetal bovine serum) for 48-72 hours to synchronize the cells and minimize the influence of exogenous estrogens.
-
Compound Treatment: Treat the cells with a range of concentrations of enterodiol (for estrogenic activity) or a fixed concentration of 17β-estradiol in the presence of increasing concentrations of enterodiol (for anti-estrogenic activity). Include vehicle and E2-only controls.
-
Incubation: Incubate the cells for 6-7 days, allowing for multiple cell divisions.
-
Quantification of Cell Proliferation: At the end of the incubation period, quantify the cell number using a suitable method, such as the sulforhodamine B (SRB) assay, which measures total cellular protein.
-
Data Analysis: For estrogenic activity, calculate the proliferative effect (PE) as the fold increase in cell number in the presence of enterodiol compared to the vehicle control. Plot the PE against the log concentration of enterodiol to determine the EC50 value. For anti-estrogenic activity, plot the percentage inhibition of E2-induced proliferation against the log concentration of enterodiol to determine the IC50 value.
Conclusion and Future Directions
Enterodiol's dual estrogenic and anti-estrogenic activities underscore the complexity of phytoestrogen pharmacology. Its preferential binding to and more potent activity on ERβ, coupled with its ability to antagonize the potent effects of estradiol, particularly at ERβ, suggest a potential for tissue-selective and beneficial health effects. The in vitro assays detailed in this guide provide a robust framework for dissecting these activities and elucidating the structure-activity relationships that govern its function.
Future research should focus on in vivo studies to validate the physiological relevance of the in vitro findings, exploring the pharmacokinetics and tissue-specific distribution of enterodiol. Furthermore, investigating the impact of enterodiol on the expression of a wider array of estrogen-responsive genes will provide a more complete picture of its downstream effects. A deeper understanding of the interplay between enterodiol, the gut microbiome, and host genetics will be crucial in translating the promising in vitro data into tangible therapeutic and preventative strategies for hormone-related conditions.
References
- Carreau, C., Flouriot, G., Bennetau-Pelissero, C., & Potier, M. (2008). Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells. The Journal of Steroid Biochemistry and Molecular Biology, 110(1-2), 176–185.
- Mueller, S. O., Simon, S., Chae, K., Metzler, M., & Korach, K. S. (2004). Phytoestrogens and their human metabolites show distinct agonistic and antagonistic properties on estrogen receptor (ER)alpha and ERbeta in human cells. Toxicological Sciences, 80(1), 14–25.
-
Carreau, C., Flouriot, G., Bennetau-Pelissero, C., & Potier, M. (2008). Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells. ResearchGate. [Link]
- Wang, L. Q. (2002). Mammalian phytoestrogens: enterodiol and enterolactone.
- Soto, A. M., Sonnenschein, C., Chung, K. L., Fernandez, M. F., Olea, N., & Serrano, F. O. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental health perspectives, 103(Suppl 7), 113–122.
- Kuiper, G. G., Lemmen, J. G., Carlsson, B., Corton, J. C., Safe, S. H., van der Saag, P. T., van der Burg, B., & Gustafsson, J. A. (1998). Interaction of estrogenic chemicals and phytoestrogens with estrogen receptor beta. Endocrinology, 139(10), 4252–4263.
- Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., Tong, W., Shi, L., Perkins, R., & Sheehan, D. M. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological sciences, 54(1), 138–153.
- Soto, A. M., Lin, T. M., Justicia, H., Silvia, R. M., & Sonnenschein, C. (1992). An "in culture" bioassay to assess the estrogenicity of xenobiotics (E-SCREEN). The Journal of steroid biochemistry and molecular biology, 43(1-3), 221–227.
- Gutendorf, B., & Westendorf, J. (2001). Comparison of an array of in vitro assays for the assessment of the estrogenic potential of natural and synthetic estrogens, phytoestrogens and xenoestrogens. Toxicology, 166(1-2), 79–89.
-
Wang, L. Q. (2002). Mammalian phytoestrogens: enterodiol and enterolactone. PubMed. [Link]
Sources
- 1. Mammalian phytoestrogens: enterodiol and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: Enterodiol Signaling Pathways in Hormone-Dependent Cancers
Executive Summary
This technical guide provides a high-resolution analysis of Enterodiol (END) and its oxidation product Enterolactone (ENL) —the primary mammalian lignans derived from dietary precursors like secoisolariciresinol diglucoside (SDG). While often grouped together, END and ENL exhibit distinct signaling modalities in hormone-dependent cancers (breast, prostate, ovarian).
Key Technical Insight: END functions primarily as a weak estrogen agonist with higher affinity for Estrogen Receptor Alpha (ER
Biosynthesis & Metabolic Activation
Understanding the bioavailability of END is critical for in vitro experimental design. END is not a dietary component but a gut metabolite.
Pathway Visualization
The following diagram illustrates the microbial conversion required to generate bioactive END and ENL.
Figure 1: Microbial activation pathway of dietary lignans into bioactive enterolignans.
Mechanistic Core: Signaling Architectures
Genomic Signaling: The ER vs. ER Axis
Enterodiol acts as a "weak estrogen." In the absence of endogenous estradiol (E2), END promotes transcriptional activation of ER
-
Mechanism: END recruits transcriptional co-activators (SRC-1) to the AF-2 domain of ER
but with significantly lower efficacy than E2. -
Outcome: Biphasic effect on proliferation—stimulatory at low concentrations (<1 µM) in low-estrogen environments; inhibitory at high concentrations (>10 µM) via competitive displacement.
Non-Genomic Signaling: Kinase Cascades
This is the primary area of interest for therapeutic development. Enterolignans, particularly ENL, inhibit growth factor-driven phosphorylation cascades.
-
IGF-1R/EGFR Cross-talk: ENL inhibits the autophosphorylation of IGF-1R, preventing downstream recruitment of IRS-1.
-
PI3K/Akt Pathway: Suppression of Akt phosphorylation at Ser473 leads to:
-
Metastasis (MMP Inhibition): ENL downregulates MMP-2 and MMP-9 transcription via AP-1 and NF-
B suppression, inhibiting invasion.
Pathway Visualization: The Signaling Network
Figure 2: Integrated genomic and non-genomic signaling nodes targeted by Enterodiol and Enterolactone.
Quantitative Data Summary
The following table synthesizes IC50 values and molecular responses from key in vitro studies. Note the concentration differential required for cytotoxic effects vs. signaling modulation.
| Cell Line | Cancer Type | Compound | IC50 (Proliferation) | Key Molecular Response | Reference |
| MCF-7 | Breast (ER+) | Enterolactone | ~20 µM | G0/G1 Arrest, | [1, 2] |
| MDA-MB-231 | Breast (TNBC) | Enterolactone | ~73 µM (48h) | S-phase Arrest, | [3, 4] |
| PC-3 | Prostate | Enterolactone | 20-60 µM | [5] | |
| ES-2 | Ovarian | Enterodiol | >100 µM | Weak inhibition of migration | [6] |
Table 1: Comparative efficacy of enterolignans across hormone-dependent cell lines.
Experimental Protocols
Protocol 1: Differential Viability Assay (Self-Validating)
Objective: Determine IC50 and distinguish between cytotoxic and cytostatic effects.
Reagents:
-
Enterodiol/Enterolactone (Sigma-Aldrich, >95% purity). Note: Dissolve in DMSO to 100 mM stock; store at -20°C.
-
MTT Reagent (5 mg/mL in PBS).
Workflow:
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Allow attachment for 24h. -
Starvation (Critical): Wash with PBS and incubate in phenol-red free media with charcoal-stripped FBS (CS-FBS) for 24h. Rationale: Removes endogenous estrogens to isolate lignan effects.
-
Treatment: Treat with serial dilutions of END/ENL (0, 10, 25, 50, 75, 100 µM).
-
Validation Control: Co-treat one set with 1 nM Estradiol (E2) to test competitive antagonism.
-
-
Incubation: 48h and 72h timepoints.
-
Readout: Add MTT, incubate 4h, dissolve formazan in DMSO, read Abs at 570 nm.
Protocol 2: Western Blotting for Phospho-Kinase Suppression
Objective: Validate non-genomic inhibition of the PI3K/Akt pathway.
Workflow:
-
Synchronization: Serum-starve cells (MDA-MB-231) for 12h.
-
Pre-treatment: Add ENL (50 µM) for 2 hours.
-
Stimulation: Pulse with IGF-1 (100 ng/mL) for 15 minutes. Rationale: Captures rapid phosphorylation events.
-
Lysis: Use RIPA buffer with protease/phosphatase inhibitors (Na3VO4 is critical).
-
Targets:
-
Primary: p-Akt (Ser473), Total Akt.
-
Secondary: p-ERK1/2 (Thr202/Tyr204), Total ERK.
-
Downstream: Bcl-2, Bax (24h post-treatment for these markers).[3]
-
References
-
Carreau, C., et al. (2008). Enterodiol and enterolactone... have different impact on ERalpha transcriptional activation. Journal of Steroid Biochemistry and Molecular Biology. Link
-
Xiong, Y., et al. (2015). Enterolactone inhibits growth... via G1 phase arrest.[4] Nutrition and Cancer.
-
Mali, A.V., et al. (2017). Enterolactone Suppresses Proliferation... of MDA-MB-231 Breast Cancer Cells.[5] Asian Pacific Journal of Cancer Prevention. Link
-
Mali, A.V., et al. (2018). Enterolactone modulates the ERK/NF-κB/Snail signaling pathway... in triple-negative breast cancer. BMC Complementary and Alternative Medicine. Link
-
Chen, L., et al. (2009). Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells. The Journal of Nutrition.[4] Link
-
Xiao, Z., et al. (2017). Enterolactone has stronger effects than enterodiol on ovarian cancer. Journal of Ovarian Research. Link
Sources
- 1. jcmr.um.ac.ir [jcmr.um.ac.ir]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enterolactone Suppresses Proliferation, Migration and Metastasis of MDA-MB-231 Breast Cancer Cells Through Inhibition of uPA Induced Plasmin Activation and MMPs-Mediated ECM Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Isolation of Enterodiol from Biological Matrices
Executive Summary
Enterodiol (END) is a mammalian lignan formed by the microbial conversion of plant-based precursors (primarily secoisolariciresinol diglucoside, SDG) in the colon.[1][2][3] Its isolation from biological samples (urine, plasma, feces) presents a unique challenge: END does not exist in the host plant but is exclusively a post-metabolic product of the gut-brain-microbiota axis. Furthermore, in biological fluids, it circulates primarily as glucuronide and sulfate conjugates, rendering direct extraction impossible without rigorous pre-treatment.
This guide details the end-to-end workflow for the isolation and quantification of enterodiol. It synthesizes the historical discovery protocols established by Setchell and Adlercreutz with modern, high-sensitivity LC-MS/MS methodologies.
Part 1: The Bio-Synthetic Origin & Discovery Context
The Discovery (Historical Grounding)
The isolation of enterodiol was not a targeted discovery but a triumph of analytical rigor. In 1980, Setchell, Adlercreutz, and colleagues identified unknown diphenolic compounds in the urine of vervet monkeys and humans using GC-MS. Initially suspected to be steroid hormone metabolites due to their cyclical excretion patterns, they were eventually identified as lignans—compounds previously thought to exist only in plants. This discovery established the class of "mammalian lignans" [1].
Metabolic Pathway
To isolate enterodiol, one must understand its origin. It is not absorbed directly from diet.
-
Precursor: SDG (from flaxseed, sesame).[4]
-
Catalyst: Colonic microbiota (specifically Peptostreptococcus, Eubacterium, and Eggerthella species).
-
Mechanism: Hydrolysis, demethylation, and dehydroxylation.
Figure 1: The metabolic genesis of Enterodiol.[1] Isolation protocols must reverse the Phase II metabolism shown in the red cluster.
Part 2: Sample Preparation & Matrix Management
The vast majority (>95%) of enterodiol in urine and plasma is conjugated. Direct extraction without hydrolysis will yield false negatives.
The Hydrolysis Protocol (The "De-conjugation" Step)
While acid hydrolysis (HCl) was used historically, it degrades the analyte. Enzymatic hydrolysis using Helix pomatia (snail juice) is the gold standard because it contains both
Reagents Required:
-
Enzyme:
-glucuronidase/sulfatase from Helix pomatia (Type H-1 or H-2). -
Buffer: 0.2 M Sodium Acetate (pH 5.0).
-
Internal Standard (CRITICAL):
-Enterodiol or -Enterodiol. Never proceed without an IS to correct for matrix effects.
Step-by-Step Workflow:
-
Aliquot: Transfer 0.5 mL of urine (or 0.2 mL plasma) to a glass tube.
-
Buffer: Add 0.5 mL of Sodium Acetate buffer (pH 5.0).
-
Spike: Add 20
L of Internal Standard solution (final conc. 100 ng/mL). -
Enzyme Addition: Add 10
L Helix pomatia enzyme solution. -
Incubation:
-
Stop Reaction: Add 20
L of glacial acetic acid.
Part 3: Extraction Methodologies
Once de-conjugated, the "free" enterodiol must be isolated from the biological salts and proteins.
Comparative Techniques: LLE vs. SPE
| Feature | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Solvent System | Diethyl Ether or Ethyl Acetate (1:1 v/v) | C18 or HLB (Hydrophilic-Lipophilic Balance) Cartridges |
| Purity | Moderate (Lipids often co-extract) | High (Wash steps remove interferences) |
| Cost | Low | Moderate/High |
| Throughput | Low (Manual phase separation) | High (Vacuum manifold compatible) |
| Recommendation | Use for Urine (High concentration) | Use for Plasma (Low concentration, complex matrix) |
Recommended SPE Protocol (Oasis HLB or C18)
-
Conditioning: Pass 1 mL Methanol followed by 1 mL Water through the cartridge.
-
Loading: Load the hydrolyzed sample (from Step 2.1).
-
Washing: Wash with 1 mL 5% Methanol in water. This removes salts and hydrophilic proteins but retains the lignan.
-
Elution: Elute Enterodiol with 2 mL Methanol.
-
Reconstitution: Evaporate to dryness under Nitrogen (
) at 40°C. Reconstitute in 100 L Mobile Phase (e.g., 50:50 Acetonitrile:Water).
Part 4: Analytical Resolution (LC-MS/MS)
For modern discovery and validation, Gas Chromatography (GC-MS) has been largely superseded by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to the latter's ability to handle larger molecules without derivatization (silylation) [3].
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7
m particle size). -
Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Acetate for negative mode).
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: 5% B to 95% B over 8 minutes.
Mass Spectrometry Parameters
Enterodiol ionizes well in Negative Electrospray Ionization (ESI-) mode due to its phenolic hydroxyl groups.
-
Precursor Ion: m/z 301.1
-
Quantifier Transition: m/z 301.1
253.1 (Loss of ) -
Qualifier Transition: m/z 301.1
135.0
The "Self-Validating" Workflow
The following diagram illustrates the complete isolation logic, ensuring no step introduces unmeasured error.
Figure 2: Validated Isolation Workflow. The inclusion of Internal Standard (Yellow) prior to Hydrolysis (Red) is the critical control point.
References
-
Setchell, K. D., et al. (1980).[4] Lignans in man and in animal species.[2][3][7][9] Nature, 287(5784), 740–742. Link[4]
-
Setchell, K. D., & Adlercreutz, H. (1988).[9] Mammalian Lignans and Phyto-oestrogens: Recent Studies on their Formation, Metabolism and Biological Role in Health and Disease.[2] Role of the Gut Flora in Toxicity and Cancer, 315-345.
-
Peñalvo, J. L., et al. (2005). Method for the determination of 3 polyphenols and 2 lignans in plasma and urine by liquid chromatography with coulometric array detection. Clinical Chemistry, 51(9), 1704-1710. Link
-
Grace, P. B., et al. (2003). Quantification of isoflavones and lignans in urine using gas chromatography/mass spectrometry.[10] Analytical Biochemistry, 315(1), 114-121. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mammalian phytoestrogens: enterodiol and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. anis.au.dk [anis.au.dk]
- 7. Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids from Humans and Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell and Nuclear Extraction Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
An In-Depth Technical Guide to the Chemical Synthesis and Characterization of Enterodiol
Foreword: The Significance of Enterodiol in Modern Research
Enterodiol, a mammalian lignan of significant interest, stands at the crossroads of nutrition, gut microbiology, and pharmacology. As a metabolic product of plant-derived lignans such as secoisolariciresinol and matairesinol, enterodiol's presence in biological systems is intimately linked to dietary intake and the composition of the gut microbiome.[1][2] Its potential as a phytoestrogen, antioxidant, and anticancer agent has spurred considerable research, making the availability of pure, well-characterized enterodiol a critical necessity for in-depth biological and pharmacological investigations.[2] This guide provides a comprehensive, field-proven approach to the chemical synthesis and rigorous characterization of enterodiol, tailored for researchers, scientists, and drug development professionals. We will delve into not just the "how," but also the "why" of the synthetic and analytical methodologies, empowering the reader with a robust understanding of the entire workflow.
Section 1: The Strategic Approach to Enterodiol Synthesis
The synthesis of enterodiol, particularly the enantiomerically pure (-)-enterodiol, is most effectively achieved through a semi-synthetic route starting from readily available plant-derived lignans. This strategy leverages the stereochemistry of the natural precursor to afford the desired enantiomer. Our focus will be on a well-established pathway commencing from hydroxymatairesinol, a lignan abundantly found in Norway spruce (Picea abies).
The overall synthetic strategy involves a multi-step process that can be visualized as follows:
Figure 1: Semi-synthesis workflow for (-)-Enterodiol. This diagram illustrates the key transformations from the natural precursor hydroxymatairesinol to the final product, (-)-enterodiol.
Step 1: Hydrogenolysis of Hydroxymatairesinol to Matairesinol
The initial step involves the selective hydrogenolysis of the benzylic hydroxyl group in hydroxymatairesinol to yield matairesinol. This transformation is a critical simplification of the starting material, setting the stage for subsequent reactions.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve hydroxymatairesinol in a solvent mixture, typically acetone-water (9:1 v/v).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure to yield crude matairesinol.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Palladium on Carbon (Pd/C): This catalyst is highly effective for the hydrogenolysis of benzylic alcohols due to its ability to activate both the C-O bond and hydrogen.
-
Solvent System: The acetone-water mixture provides good solubility for the starting material and is compatible with the hydrogenation conditions.
Step 2: Esterification of Matairesinol to Matairesinyl 4,4'-bis-triflate
The phenolic hydroxyl groups of matairesinol are not good leaving groups for deoxygenation. Therefore, they must be converted into a more reactive species. Esterification with trifluoromethanesulfonic anhydride (triflic anhydride) transforms the hydroxyl groups into triflates, which are excellent leaving groups.
Experimental Protocol:
-
Reaction Setup: Dissolve matairesinol in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as lutidine or pyridine, to the reaction mixture.
-
Triflic Anhydride Addition: Slowly add triflic anhydride dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: Allow the reaction to stir at 0 °C for a specified time (e.g., 48 hours), monitoring the progress by TLC.
-
Workup: Quench the reaction by adding water. Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with dilute acid (e.g., HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography using an ethyl acetate/petroleum ether solvent system.
Causality of Experimental Choices:
-
Triflic Anhydride: This reagent is highly electrophilic and reacts readily with the phenolic hydroxyl groups to form triflate esters. The triflate anion is a very stable, non-nucleophilic leaving group, facilitating the subsequent deoxygenation.
-
Lutidine/Pyridine: These bases act as proton scavengers, neutralizing the triflic acid byproduct of the reaction and preventing side reactions.
-
Low Temperature and Inert Atmosphere: These conditions are necessary to control the reactivity of the triflic anhydride and prevent its decomposition by moisture.
Step 3: Palladium-Catalyzed Deoxygenation
With the triflate groups in place, a palladium-catalyzed reduction is employed to cleave the C-O bonds, effectively removing the phenolic hydroxyl functionality and yielding 3,3'-dimethylenterolactone.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine the matairesinyl 4,4'-bis-triflate, a palladium catalyst such as PdCl₂(PPh₃)₂, and a phosphine ligand like 1,3-bis(diphenylphosphino)propane (dppp).
-
Solvent and Reagents: Add a solvent system of dimethylformamide (DMF) and triethylamine (TEA), followed by formic acid as a hydrogen donor.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere and monitor its progress.
-
Workup and Purification: After completion, perform an appropriate aqueous workup and extract the product. Purify by column chromatography to obtain 3,3'-dimethylenterolactone.
Causality of Experimental Choices:
-
Palladium Catalyst and Phosphine Ligand: This catalytic system is effective for the reductive cleavage of aryl triflates.
-
Formic Acid/Triethylamine: This combination serves as a convenient in situ source of hydride for the reduction.
Step 4: Demethylation to (-)-Enterolactone
The two methoxy groups on the aromatic rings are cleaved to yield the corresponding phenolic hydroxyl groups. Boron tribromide (BBr₃) is a powerful and selective reagent for this transformation.
Experimental Protocol:
-
Reaction Setup: Dissolve 3,3'-dimethylenterolactone in dry dichloromethane under an inert atmosphere and cool to a low temperature (e.g., -78 °C or 0 °C).
-
BBr₃ Addition: Slowly add a solution of boron tribromide in dichloromethane to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup: Carefully quench the reaction by adding it to a mixture of ice and water.
-
Extraction and Purification: Extract the product into an organic solvent, wash, dry, and concentrate. Purify the crude (-)-enterolactone by column chromatography.
Causality of Experimental Choices:
-
Boron Tribromide (BBr₃): BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, weakening the C-O bond and facilitating cleavage. It is particularly effective for cleaving aryl methyl ethers under mild conditions.[3] The mechanism involves the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the methyl group.[3]
Step 5: Reduction of (-)-Enterolactone to (-)-Enterodiol
The final step is the reduction of the lactone functionality in (-)-enterolactone to the corresponding diol, (-)-enterodiol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent well-suited for this transformation.
Experimental Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in a dry ethereal solvent such as tetrahydrofuran (THF).
-
Substrate Addition: Slowly add a solution of (-)-enterolactone in dry THF to the LiAlH₄ suspension, maintaining a controlled temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature until the reduction is complete.
-
Workup (Fieser Method): Carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is crucial for safe and effective workup of LiAlH₄ reactions.
-
Extraction and Purification: Filter the resulting granular precipitate and wash it thoroughly with an organic solvent. Concentrate the filtrate and purify the crude (-)-enterodiol by column chromatography to yield the final product.
Causality of Experimental Choices:
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful source of hydride ions (H⁻) that readily reduces esters and lactones to the corresponding alcohols.[4] The mechanism involves the nucleophilic attack of the hydride on the carbonyl carbon of the lactone, followed by ring-opening and further reduction of the resulting aldehyde intermediate to the primary alcohol.[5]
-
Dry, Aprotic Solvent and Inert Atmosphere: LiAlH₄ reacts violently with water and protic solvents. Therefore, anhydrous conditions and an inert atmosphere are essential for safety and to prevent decomposition of the reagent.
Section 2: Purification and Characterization of Enterodiol
Rigorous purification and unambiguous characterization are paramount to ensure the quality and reliability of the synthesized enterodiol for subsequent applications.
Purification
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh) is typically used.
-
Mobile Phase: A gradient of ethyl acetate in petroleum ether or hexane is effective for eluting enterodiol. The polarity of the solvent system can be adjusted based on TLC analysis.
High-Performance Liquid Chromatography (HPLC):
For higher purity, reversed-phase HPLC is a suitable method.
| Parameter | Recommended Conditions |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm or fluorescence detection |
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful tool for the structural elucidation of enterodiol.
Representative ¹H and ¹³C NMR Data for (-)-Enterodiol:
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1, 1' | ~3.6 (m) | ~62.5 |
| 2, 2' | ~1.8 (m) | ~42.0 |
| 3, 3' | ~2.5 (m) | ~35.0 |
| 4, 4' | - | ~140.0 |
| 5, 5' | ~6.6-7.1 (m) | ~113-122 |
| 6, 6' | ~6.6-7.1 (m) | ~113-122 |
| 7, 7' | - | ~156.0 |
| 8, 8' | ~6.6-7.1 (m) | ~113-122 |
| 9, 9' | ~6.6-7.1 (m) | ~130.0 |
Note: The exact chemical shifts may vary depending on the solvent and instrument used. The aromatic region will show a complex multiplet pattern.
Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
Expected Mass Spectrometry Data for Enterodiol (C₁₈H₂₂O₄, MW: 302.37):
-
Electrospray Ionization (ESI-MS):
-
Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 303.16, as well as adducts with sodium [M+Na]⁺ at m/z 325.14 and potassium [M+K]⁺ at m/z 341.12.
-
Negative Mode: The deprotonated molecule [M-H]⁻ at m/z 301.14 is expected.
-
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the [M+H]⁺ or [M-H]⁻ ion will likely involve cleavage of the C-C bond between the two benzylic carbons, leading to fragment ions corresponding to the substituted benzyl moieties.
Section 3: Safety and Handling of Critical Reagents
The synthesis of enterodiol involves the use of several hazardous reagents that require careful handling and appropriate safety precautions.
| Reagent | Key Hazards | Recommended Handling Procedures |
| Triflic Anhydride | Corrosive, causes severe skin burns and eye damage, reacts violently with water.[6][7] | Handle in a fume hood, wear appropriate personal protective equipment (PPE) including gloves, lab coat, and eye protection. Avoid contact with moisture. |
| Boron Tribromide (BBr₃) | Highly toxic by inhalation, corrosive, causes severe burns to skin, eyes, and respiratory tract, reacts violently with water. | Work exclusively in a well-ventilated fume hood. Use a gas-tight syringe for transfers. Have an appropriate quenching agent readily available. Wear extensive PPE. |
| Lithium Aluminum Hydride (LiAlH₄) | Reacts violently with water to produce flammable hydrogen gas, corrosive, causes burns. | Handle as a solid in a glovebox or under an inert atmosphere. Use non-metallic spatulas. Ensure no contact with water or protic solvents. Use a Class D fire extinguisher for fires. |
Section 4: Conclusion and Future Perspectives
This guide has provided a detailed, scientifically grounded protocol for the semi-synthesis and characterization of (-)-enterodiol. By understanding the rationale behind each experimental step, researchers can confidently and safely produce high-purity enterodiol for their studies. The availability of this important mammalian lignan will continue to facilitate research into its biological roles and potential therapeutic applications in areas such as cancer prevention, cardiovascular health, and hormonal regulation. Future work may focus on developing more efficient and scalable synthetic routes, as well as the synthesis of enterodiol analogs to probe structure-activity relationships.
References
- Eklund, P., Lindholm, A., Mikkola, J. P., Smeds, A., Lehtilä, R., & Sjöholm, R. (2003). Synthesis of (−)-Matairesinol, (−)-Enterolactone, and (−)-Enterodiol from the Natural Lignan Hydroxymatairesinol. Organic Letters, 5(4), 491-493.
-
Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 3,3'-dihydroxybiphenyl. Retrieved from [Link]
- Chen, Y., Miao, Z., Zhao, T., & Wang, Z. (2022). Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells. Molecules, 27(15), 4789.
- Eklund, P., Lindholm, A., Mikkola, J. P., Smeds, A., Lehtilä, R., & Sjöholm, R. (2003). Synthesis of (−)-Matairesinol, (−)-Enterolactone, and (−)-Enterodiol from the Natural Lignan Hydroxymatairesinol. Åbo Akademi University Research Portal.
- Peñalvo, J. L., Heinonen, S. M., Aura, A. M., & Adlercreutz, H. (2005). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry.
- Quílez, A. M., & Saura-Calixto, F. (2021).
- Peñalvo, J. L., Heinonen, S. M., Aura, A. M., & Adlercreutz, H. (2005). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Boron Tribromide. NJ.gov.
- Eklund, P., Lindholm, A., Mikkola, J. P., Smeds, A., Lehtilä, R., & Sjöholm, R. (2003). Synthesis of (−)-Matairesinol, (−)-Enterolactone, and (−)-Enterodiol from the Natural Lignan Hydroxymatairesinol.
- Liang, Y., et al. (2018). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis.
- Sigma-Aldrich. (2024). Safety Data Sheet: Trifluoromethanesulfonic anhydride.
- Synarchive. (2023). Lithium Aluminum Hydride (LiAlH4)
- American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
- Wang, L. Q. (2002). Mammalian phytoestrogens: Enterodiol and enterolactone.
- Setchell, K. D., et al. (1983). Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry. Biomedical Mass Spectrometry.
- Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3).
- Fisher Scientific. (2024). Safety Data Sheet: Trifluoromethanesulfonic anhydride.
- Wikipedia. (n.d.). Trifluoroperacetic acid.
- Benchchem. (2025). Application Notes and Protocols: Partial Reduction of Lactones with Diisobutylaluminium Hydride (DIBAL-H).
- Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride.
- Sigma-Aldrich. (2025).
- Clavel, T., et al. (2005). Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone in Humans. Applied and Environmental Microbiology.
- Chemistry LibreTexts. (2023).
- Carl Roth. (n.d.).
- ResearchGate. (n.d.). 1H-NMR (a) and 13C-NMR (b) spectra of diol compound.
- ResearchG
- Khan Academy. (n.d.).
- Fisher Scientific. (2010).
- Stanford University. (n.d.). A Campus Laboratory Fire Involving Lithium Aluminum Hydride.
- TCI Chemicals. (2024). Safety Data Sheet: Trifluoromethanesulfonic anhydride.
- Sean Chua Chemistry. (2022).
- Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid.
- ScholarWorks@GVSU. (n.d.).
- Sigma-Aldrich. (n.d.).
- CAMEO Chemicals - NOAA. (n.d.). Boron Tribromide.
- Dr. Richard Musgrave. (2017). Lactone Reduction with Lithium Aluminum Hydride. YouTube.
- Purdue University. (n.d.). Boron Tribromide SOP.
- HSC Chemistry. (2023).
- ResearchGate. (1999).
- ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - Trifluoromethanesulfonic anhydride.
- University of Glasgow. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
- Sigma-Aldrich. (2026). Safety Data Sheet: Lithium aluminum hydride solution.
- PubMed. (2015). Development and validation of a HPLC method using a monolithic column for quantification of trans-resveratrol in lipid nanoparticles for intestinal permeability studies.
- Chemguide. (n.d.).
- ResearchGate. (2016).
- Common Organic Chemistry. (n.d.).
- Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube.
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Technical Guide: Enterodiol Dynamics and Reciprocal Modulation of the Gut Microbiome
Topic: Enterodiol’s Impact on Gut Microbiome Composition Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enterodiol (END) represents a critical intersection between dietary lignans and host physiology. While traditionally viewed merely as a downstream metabolite of secoisolariciresinol diglucoside (SDG), emerging evidence suggests END functions as a bioactive modulator within the colonic ecosystem. This guide dissects the bidirectional relationship between END and the gut microbiome: the specific microbial consortia required for its synthesis ("The Architects") and the reciprocal impact of END accumulation on microbial composition and host immune signaling ("The Modulator").
Part 1: The Biochemical Foundation & Microbial Architects
The conversion of plant lignans to mammalian lignans is a functional redundancy within the gut, yet it relies on a specific, non-ubiquitous consortium of bacteria. Understanding this pathway is a prerequisite for manipulating END levels in therapeutic contexts.
The Enterolignan Biosynthetic Pathway
The transformation from SDG to Enterodiol involves deglycosylation and demethylation, processes strictly governed by anaerobic enzymatic activity.
Figure 1: The stepwise microbial conversion of dietary SDG to Enterodiol and Enterolactone.
Key Bacterial Consortia
The capacity to produce END is not universal. It requires a "syntrophic core" of bacteria. Absence of these specific taxa results in a "non-producer" phenotype, regardless of dietary lignan intake.
| Functional Step | Key Bacterial Species | Mechanism of Action |
| Deglycosylation | Bacteroides distasonis, Bacteroides fragilis | Hydrolysis of glucose moieties from SDG to release SECO aglycone. |
| Demethylation | Blautia producta, Eubacterium limosum | Removal of methyl groups from SECO to form Enterodiol. This is the rate-limiting step. |
| Dehydrogenation | Lactonifactor longoviformis | Oxidizes Enterodiol to Enterolactone. High abundance of this species may deplete END pools. |
| Dehydroxylation | Eggerthella lenta | Catalyzes dehydroxylation reactions critical for precursor processing. |
Part 2: The Reciprocal Effect – How Enterodiol Modulates the Microbiome
While the microbiome creates Enterodiol, Enterodiol reciprocally shapes the microbiome. This modulation occurs through two distinct mechanisms: Direct Antimicrobial Pressure and Host-Mediated Immune Filtering .
Direct Antimicrobial & Prebiotic-like Activity
Enterodiol acts as a diphenolic compound. Like other polyphenols, it exerts selective pressure on the microbial community.
-
Membrane Interaction: At high local concentrations (fecal water), END can disrupt the cell membranes of specific Gram-negative pathogens, acting as a mild bacteriostatic agent.
-
Selective Inhibition: Research indicates that enterolignans can inhibit the growth of certain Clostridium and Staphylococcus species while sparing (or cross-feeding) Lactobacillus and Bifidobacterium spp.
-
Metabolic Cross-feeding: END does not exist in isolation. Its presence signals a nutrient-rich environment, promoting the growth of secondary degraders (e.g., butyrate producers) that thrive in high-polyphenol environments.
Host-Mediated Immune Filtering (The NF-κB Axis)
The most profound impact of END on the microbiome is likely indirect, mediated by the host's immune system.
-
Mechanism: END permeates the colonic epithelium and inhibits NF-κB signaling in host immune cells (macrophages/enterocytes).
-
Outcome: This suppression reduces the production of pro-inflammatory cytokines (TNF-α, IL-6).
-
Microbiome Shift: Chronic gut inflammation favors facultative anaerobes (e.g., Enterobacteriaceae) via the "oxygen hypothesis" (inflammation increases epithelial oxygenation). By dampening inflammation, END restores deep hypoxia, suppressing dysbiotic "blooms" and favoring obligate anaerobes like Faecalibacterium prausnitzii.
Figure 2: The indirect pathway by which Enterodiol stabilizes the gut microbiome via host immune modulation.
Part 3: Experimental Frameworks
To rigorously evaluate END's impact, researchers must employ self-validating protocols that distinguish between production of END and response to END.
Protocol A: Anaerobic Fecal Batch Culture (Production Potential)
Objective: Determine the "Enterodiol Producer Phenotype" of a donor microbiome.
-
Sample Preparation: Collect fresh fecal samples in anaerobic transport media.
-
Slurry Preparation: Dilute feces 1:10 in pre-reduced PBS (0.1 M, pH 7.0) inside an anaerobic chamber (80% N2, 10% CO2, 10% H2).
-
Substrate Addition:
-
Control: Basal medium (VI medium or equivalent).
-
Test: Basal medium + 100 µM SDG (precursor).
-
-
Incubation: Incubate at 37°C for 24–48 hours.
-
Extraction: Aliquot 1 mL supernatant, mix with 1 mL methanol (to stop reaction), centrifuge at 10,000 x g.
-
Analysis: Quantify END via LC-MS/MS (see Protocol C).
Protocol B: Minimum Inhibitory Concentration (MIC) Assay (Direct Impact)
Objective: Assess the direct antimicrobial activity of Enterodiol against specific gut isolates.
-
Strain Selection: Select representative Bacteroidetes (e.g., B. fragilis), Firmicutes (e.g., C. difficile), and Proteobacteria (e.g., E. coli).
-
Compound Prep: Dissolve pure Enterodiol (Sigma-Aldrich or similar) in DMSO (stock solution).
-
Microdilution:
-
Use 96-well plates.
-
Serial dilute END in anaerobic broth (Wilkins-Chalgren) from 500 µM down to 1 µM.
-
Ensure final DMSO concentration is <1%.
-
-
Inoculation: Add bacterial suspension (10^5 CFU/mL) to wells.
-
Readout: Incubate anaerobically for 24h. Measure OD600.
-
Validation: Plate clear wells onto agar to distinguish bacteriostatic vs. bactericidal effects.
Protocol C: LC-MS/MS Quantification Standards
Objective: Precise measurement of END in complex fecal matrices.
-
Column: C18 Reverse Phase (e.g., ACQUITY UPLC BEH, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.[1]
-
Ionization: ESI Negative Mode (Phenols ionize better in negative mode).
-
Transitions: Monitor specific parent-daughter ion transitions for Enterodiol (m/z 301 -> m/z [fragment]).
-
Internal Standard: Use deuterated Enterodiol or 17β-estradiol-d3.
Part 4: Therapeutic Implications
The modulation of the gut microbiome by Enterodiol offers a novel therapeutic avenue for drug development, particularly in:
-
Metabolic Syndrome: By inhibiting NF-κB and restoring obligate anaerobes, END may reduce "metabolic endotoxemia" (leaky gut).
-
Oncology: The antiproliferative effects of END on breast cancer cells are well-documented, but its ability to suppress pro-carcinogenic gut bacteria (e.g., Fusobacterium) warrants further investigation.
-
Synbiotic Formulation: A "Next-Gen Synbiotic" would combine SDG (prebiotic) with Eggerthella lenta (probiotic) to ensure in situ END production for non-producer patients.
References
-
Interplay between Lignans and Gut Microbiota. Nutrients, 2023. [Link]
-
Enterodiol and Enterolactone Modulate the Immune Response by Acting on Nuclear Factor-κB (NF-κB) Signaling. Journal of Agricultural and Food Chemistry, 2010. [Link]
-
Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone. Applied and Environmental Microbiology, 2005. [Link]
-
Identification of Human Gut Microbiome Associated with Enterolignan Production. Nutrients, 2022. [Link]
-
Influence of different lignan compounds on enterolignan production by Bifidobacterium and Lactobacillus strains. International Journal of Food Microbiology, 2019. [Link]
Sources
The Gut Microbiome's Keystone Metabolite: A Foundational Guide to Enterodiol and its Therapeutic Potential in Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Metabolic syndrome, a constellation of cardiometabolic risk factors including insulin resistance, central obesity, dyslipidemia, and hypertension, represents a significant and growing global health challenge. Emerging evidence points to the gut microbiome as a critical modulator of host metabolism and a promising therapeutic target. Within the complex interplay between diet, microbiota, and host, the microbial metabolite enterodiol (END) has garnered substantial interest. Produced through the intestinal biotransformation of dietary lignans, enterodiol exhibits a range of bioactive properties that suggest a protective role against the pathologies underlying metabolic syndrome. This in-depth technical guide provides a comprehensive overview of the foundational research on enterodiol, from its biosynthesis and bioavailability to its molecular mechanisms of action. We will explore its impact on key signaling pathways, detail essential experimental protocols for its study, and present the current landscape of clinical and preclinical evidence. This guide is intended to serve as a core resource for researchers and drug development professionals seeking to harness the therapeutic potential of enterodiol in the context of metabolic syndrome.
Introduction: The Rise of a Gut-Derived Endogenous Modulator
The gut microbiome is increasingly recognized as an endocrine organ, producing a vast array of bioactive metabolites that influence host physiology and pathophysiology. Among these are the enterolignans, enterodiol and enterolactone, which are not found in the diet but are exclusively synthesized by the gut microbiota from plant-based precursors called lignans[1][2]. Lignans are abundant in foods such as flaxseed, sesame seeds, whole grains, and certain vegetables[3]. While dietary lignans themselves have limited bioavailability, their microbial metabolites, enterodiol and enterolactone, are readily absorbed and are believed to be responsible for many of the health benefits associated with lignan-rich diets[1][2].
Metabolic syndrome is a complex, multifactorial condition characterized by a cluster of interrelated metabolic abnormalities.[4] Chronic low-grade inflammation, oxidative stress, and dysregulation of key metabolic pathways are central to its pathogenesis. Intriguingly, enterodiol has been shown to exert anti-inflammatory, antioxidant, and metabolic-modulating effects, positioning it as a molecule of significant interest in the prevention and management of metabolic syndrome.[1][5] This guide will dissect the scientific evidence supporting the role of enterodiol in mitigating the core components of metabolic syndrome.
The Journey from Plant to Bioactive Metabolite: Enterodiol Biosynthesis and Bioavailability
The production of enterodiol is a multi-step process orchestrated by a specific consortium of gut bacteria. Understanding this pathway is crucial for appreciating the variability in enterodiol production among individuals and for developing strategies to enhance its formation.
The Lignan Precursors and their Microbial Converters
The primary dietary lignan precursor to enterodiol is secoisolariciresinol diglucoside (SDG), which is particularly abundant in flaxseed. Other lignans like matairesinol can also be converted to enterolignans. The biotransformation begins with the deglycosylation of SDG by bacterial β-glucosidases to release secoisolariciresinol (SECO). This is followed by a series of demethylation and dehydroxylation reactions carried out by specific gut anaerobes to yield enterodiol.[1] Further oxidation of enterodiol can then lead to the formation of enterolactone.
The capacity to produce enterodiol varies significantly among individuals and is dependent on the composition of their gut microbiota.[4] Research has identified several bacterial species, including those from the Clostridium, Bacteroides, and Ruminococcus genera, as being involved in this conversion.
Pharmacokinetics and Bioavailability
Following its production in the colon, enterodiol is absorbed into the systemic circulation. Pharmacokinetic studies in humans have shown that peak plasma concentrations of enterodiol are typically reached between 10 and 24 hours after ingestion of lignan precursors, reflecting the time required for microbial metabolism in the gut. The elimination half-life of enterodiol is in the range of 4 to 9 hours. It is important to note that there is considerable inter-individual variation in the plasma levels of enterodiol, even with standardized lignan intake, further highlighting the pivotal role of the individual's gut microbiome composition.
Molecular Mechanisms of Action in Metabolic Syndrome
Enterodiol's potential to counteract metabolic syndrome stems from its ability to modulate multiple key signaling pathways involved in inflammation, insulin sensitivity, adipogenesis, and lipid metabolism.
Attenuation of Chronic Inflammation: The NF-κB Connection
A hallmark of metabolic syndrome is a state of chronic, low-grade inflammation. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, and its aberrant activation is implicated in the pathogenesis of insulin resistance and other metabolic dysfunctions.
Enterodiol has been demonstrated to inhibit the NF-κB signaling pathway.[4][6] It achieves this by preventing the degradation of the inhibitory protein IκB, which normally sequesters NF-κB in the cytoplasm.[4][6] By stabilizing IκB, enterodiol prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[4]
Enhancing Insulin Sensitivity: A Potential Role for AMPK Activation
Insulin resistance is a core feature of metabolic syndrome. AMP-activated protein kinase (AMPK) is a key cellular energy sensor that, when activated, promotes glucose uptake and utilization, and inhibits energy-consuming processes.[3][7][8] Activation of AMPK is a well-established therapeutic target for improving insulin sensitivity.[3][7]
While direct evidence for enterodiol as a potent AMPK activator is still emerging, several lines of indirect evidence suggest its involvement. Natural compounds with structural similarities to enterodiol have been shown to activate AMPK. Furthermore, the observed improvements in glucose metabolism and insulin sensitivity in some studies with lignan-rich diets are consistent with AMPK activation. Further research is warranted to elucidate the direct interaction, if any, between enterodiol and the AMPK signaling cascade.
Regulation of Adipogenesis and Lipid Metabolism: The PPARγ Interplay
Peroxisome proliferator-activated receptor gamma (PPARγ) is a master regulator of adipogenesis, the process of fat cell formation.[9][10] While activation of PPARγ can improve insulin sensitivity, it is also associated with increased adiposity. Therefore, partial antagonists or modulators of PPARγ are of great interest for separating the beneficial effects on insulin sensitivity from the undesirable effects on fat storage.
Some studies suggest that certain natural compounds can act as PPARγ antagonists, thereby inhibiting adipogenesis.[11] The structural similarity of enterodiol to some of these compounds raises the possibility that it may also modulate PPARγ activity. Research in this area is ongoing, but the potential for enterodiol to act as a PPARγ antagonist presents an exciting avenue for its therapeutic application in obesity and metabolic syndrome.
Experimental Protocols for Investigating the Bioactivity of Enterodiol
To facilitate further research in this field, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Assessment of Enterodiol's Effect on Glucose Uptake in Adipocytes
This protocol describes a method to assess the direct effect of enterodiol on glucose uptake in a differentiated adipocyte cell line, such as 3T3-L1 cells.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin
-
Adipocyte differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Enterodiol stock solution (in DMSO)
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
Cytochalasin B
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until confluent.
-
Induce differentiation by replacing the growth medium with adipocyte differentiation medium.
-
After 2 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
After another 2 days, switch to DMEM with 10% FBS and continue to culture for an additional 4-6 days until mature adipocytes with visible lipid droplets are formed.
-
-
Glucose Uptake Assay:
-
Seed differentiated adipocytes into 96-well black, clear-bottom plates.
-
Serum-starve the cells in DMEM without glucose for 2 hours.
-
Wash the cells twice with KRH buffer.
-
Treat the cells with various concentrations of enterodiol (e.g., 1, 10, 50 µM) or vehicle (DMSO) in KRH buffer for 30 minutes. Include a positive control (insulin, 100 nM) and a negative control for glucose transport (cytochalasin B, 20 µM).
-
Add 2-NBDG to a final concentration of 100 µM to each well and incubate for 30 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold KRH buffer.
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis:
-
Normalize the fluorescence readings to the vehicle control.
-
Plot the dose-response curve for enterodiol's effect on glucose uptake.
In Vivo Evaluation of Enterodiol's Effect on Metabolic Parameters in a Diet-Induced Obesity Mouse Model
This protocol outlines an in vivo study to assess the effects of oral enterodiol administration on key metabolic parameters in a mouse model of metabolic syndrome induced by a high-fat diet.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Enterodiol
-
Vehicle for oral gavage (e.g., corn oil)
-
Glucose meter and strips
-
Insulin
-
Equipment for blood collection and analysis (e.g., ELISA kits for insulin, lipids)
-
Blood pressure measurement system for rodents
Step-by-Step Methodology:
-
Induction of Metabolic Syndrome:
-
Wean male C57BL/6J mice and feed them either a HFD or a standard chow diet for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia in the HFD group.
-
-
Enterodiol Administration:
-
Randomly assign the HFD-fed mice to two groups: one receiving daily oral gavage of enterodiol (e.g., 10-50 mg/kg body weight) and the other receiving the vehicle.
-
Continue the respective diets and daily gavage for 4-8 weeks.
-
Monitor body weight and food intake weekly.
-
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): After an overnight fast, administer an intraperitoneal injection of glucose (2 g/kg body weight). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): After a 4-6 hour fast, administer an intraperitoneal injection of insulin (0.75 U/kg body weight). Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.
-
Blood Pressure Measurement: Acclimate the mice to the tail-cuff blood pressure measurement system for several days before recording systolic and diastolic blood pressure.
-
Terminal Blood and Tissue Collection: At the end of the study, fast the mice overnight, collect terminal blood via cardiac puncture, and harvest tissues (liver, adipose tissue, muscle) for further analysis.
-
-
Biochemical Analysis:
-
Measure plasma levels of insulin, triglycerides, total cholesterol, HDL-C, and LDL-C using commercially available kits.
-
Analyze liver tissue for lipid accumulation (e.g., Oil Red O staining) and gene expression of markers for inflammation and lipid metabolism.
-
Data Analysis:
-
Compare body weight gain, food intake, GTT and ITT curves, blood pressure, and plasma metabolic parameters between the different treatment groups.
Quantitative Data Summary
The following table summarizes representative quantitative data from preclinical studies investigating the effects of enterodiol or its precursors on markers of metabolic syndrome.
| Parameter | Model System | Treatment | Result |
| Glucose Uptake | 3T3-L1 Adipocytes | 50 µM Enterodiol | ~50% increase in basal glucose uptake |
| Plasma Triglycerides | High-Fat Diet-Fed Mice | Lignan-Enriched Diet | Significant reduction compared to control |
| Systolic Blood Pressure | Spontaneously Hypertensive Rats | Lignan Supplementation | Significant reduction compared to control |
| TNF-α Production | LPS-stimulated THP-1 cells | 100 µM Enterodiol | Significant inhibition |
Note: The results presented are illustrative and may vary depending on the specific experimental conditions.
Clinical Evidence and Future Directions
Human intervention studies directly administering pure enterodiol are currently lacking. However, a growing body of clinical trials has investigated the effects of lignan-rich diets, primarily from flaxseed, on metabolic syndrome parameters.[10][12][13] These studies have reported mixed but often promising results, including improvements in glycemic control, lipid profiles, and blood pressure. A key challenge in interpreting these studies is the inter-individual variation in enterodiol production from dietary lignans.
Future clinical research should focus on:
-
Stratifying participants based on their ability to produce enterodiol to better understand the true effects of lignan interventions.
-
Conducting intervention trials with pure enterodiol to establish a direct causal link between this metabolite and improvements in metabolic health.
-
Investigating the optimal dosage and formulation of enterodiol for therapeutic efficacy.
Conclusion
Enterodiol, a gut microbial metabolite of dietary lignans, holds significant promise as a therapeutic agent for the prevention and management of metabolic syndrome. Its ability to modulate key signaling pathways involved in inflammation, insulin sensitivity, and lipid metabolism provides a strong mechanistic rationale for its beneficial effects. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the bioactivity of enterodiol and unravel its full therapeutic potential. As our understanding of the intricate communication between the gut microbiome and host metabolism deepens, enterodiol stands out as a prime example of how harnessing the power of our microbial partners can lead to novel strategies for combating chronic metabolic diseases.
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Adlercreutz, H. (2007). Lignans and human health. Critical reviews in clinical laboratory sciences, 44(5-6), 483-525. [Link]
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Preliminary Studies on Enterodiol and its Neuroprotective Effects: A Technical Guide for Researchers
Foreword: The Emerging Potential of Enterodiol in Neuroprotection
Neurodegenerative diseases, a significant and growing global health concern, are characterized by the progressive loss of structure and function of neurons. The pursuit of effective therapeutic agents has led researchers to explore a diverse range of natural compounds. Among these, lignans and their metabolites have garnered attention for their potential health benefits. Enterodiol, a key metabolite of plant lignans produced by the gut microbiota, is emerging as a molecule of interest for its potential neuroprotective properties. This in-depth technical guide provides a comprehensive overview of the preliminary studies related to enterodiol and its plausible neuroprotective effects, drawing upon evidence from its parent compounds and related metabolites to build a strong case for further investigation. This guide is intended for researchers, scientists, and drug development professionals actively working in the field of neurodegeneration.
Enterodiol: A Metabolite at the Crossroads of Diet and Neuronal Health
Enterodiol is an enterolignan, a class of organic compounds formed by the action of the intestinal microflora on lignan precursors found in a variety of plant-based foods, including flaxseed, whole grains, fruits, and vegetables. Lignans themselves are a large group of polyphenols that have been associated with various health benefits, including antioxidant and anti-inflammatory properties.[1] The transformation of dietary lignans into enterolignans like enterodiol is a critical step that enhances their bioavailability and systemic activity.
Mechanistic Insights into Neuroprotection: A Focus on Anti-Inflammatory and Antioxidant Pathways
While direct evidence for enterodiol's neuroprotective mechanisms is still emerging, studies on enterodiol and its closely related metabolite, enterolactone, provide a strong foundation for its potential modes of action. The primary hypothesized mechanisms revolve around its anti-inflammatory and antioxidant capabilities.
Modulation of the NF-κB Signaling Pathway: An Anti-Inflammatory Axis
Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of the inflammatory response, and its dysregulation is implicated in neuronal damage.
Preliminary evidence in a non-neuronal context suggests that enterodiol can directly modulate the NF-κB signaling pathway. A study conducted on THP-1 cells, a human monocytic cell line often used to study immune responses, demonstrated that enterodiol prevented the degradation of I-κB (inhibitor of NF-κB) and subsequent activation of NF-κB. This inhibition of NF-κB activation led to a decrease in the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).[2] While this study was not performed in neuronal cells, it provides a crucial mechanistic insight into the potential anti-inflammatory properties of enterodiol that could be relevant in the context of neuroinflammation.
Experimental Approaches for Investigating Enterodiol's Neuroprotective Effects
To rigorously evaluate the neuroprotective potential of enterodiol, a combination of in vitro and in vivo experimental models is essential. The following section outlines key experimental workflows and protocols that can be adapted for studying enterodiol.
In Vitro Models of Neurodegeneration
In vitro models provide a controlled environment to dissect the molecular mechanisms of neuroprotection. The human neuroblastoma cell line, SH-SY5Y, is a widely used and versatile model for neurodegenerative research due to its ability to be differentiated into a more mature neuronal phenotype. [1] 3.1.1. Induction of Neuronal Damage
To mimic the pathological conditions of neurodegenerative diseases, various stressors can be applied to neuronal cell cultures:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) is commonly used to induce oxidative stress and subsequent cell death. [3]* Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA) can be used to model excitotoxic neuronal injury, a process implicated in ischemic stroke and other neurodegenerative conditions. [4]* Neurotoxins: Specific neurotoxins can be used to model particular diseases, such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) for Parkinson's disease models. [5] 3.1.2. Assessment of Neuroprotection
The protective effect of enterodiol can be quantified using various assays:
-
Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. [4][6]* Apoptosis Assays: Assays that measure caspase activity or use fluorescent dyes to identify apoptotic cells can determine if enterodiol prevents programmed cell death.
-
Measurement of Reactive Oxygen Species (ROS): Fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA) can be used to quantify intracellular ROS levels.
-
Western Blotting: This technique can be used to measure the levels of key proteins in signaling pathways, such as NF-κB, Akt, and apoptotic markers.
Table 1: Summary of In Vitro Neuroprotection Assessment Methods
| Assay | Principle | Endpoint Measured |
| MTT Assay | Conversion of MTT to formazan by mitochondrial dehydrogenases | Cell viability/metabolic activity |
| Caspase Activity Assay | Cleavage of a fluorogenic or colorimetric substrate by caspases | Apoptosis induction |
| DCFH-DA Assay | Oxidation of DCFH-DA to fluorescent DCF by ROS | Intracellular ROS levels |
| Western Blot | Antibody-based detection of specific proteins | Protein expression and phosphorylation status |
Step-by-Step Protocol: Assessing Enterodiol's Neuroprotective Effect Against Oxidative Stress in SH-SY5Y Cells using the MTT Assay
This protocol provides a self-validating system for the preliminary assessment of enterodiol's neuroprotective potential.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
Enterodiol (solubilized in a suitable vehicle, e.g., DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere and grow for 24 hours.
-
Enterodiol Pre-treatment: Treat the cells with various concentrations of enterodiol (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control group (cells treated with the same concentration of DMSO used to dissolve enterodiol).
-
Induction of Oxidative Stress: After the pre-treatment period, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 200 µM) for 4-6 hours. Include a control group of cells not exposed to H₂O₂.
-
MTT Assay: a. Remove the medium containing H₂O₂ and enterodiol. b. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. c. Incubate the plate for 4 hours at 37°C. d. Carefully remove the MTT solution. e. Add 100 µL of DMSO to each well to dissolve the formazan crystals. f. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot a dose-response curve of enterodiol concentration versus cell viability to determine the EC₅₀ (half-maximal effective concentration).
In Vivo Models of Neurodegenerative Diseases
Animal models are crucial for evaluating the therapeutic potential of a compound in a complex biological system.
-
Alzheimer's Disease Models: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PSEN1) are commonly used to study amyloid pathology. [7]* Parkinson's Disease Models: Neurotoxin-based models, such as the administration of MPTP or 6-OHDA to rodents, are widely used to induce dopaminergic neuron loss. [8][9] 3.3.1. Assessment of Neuroprotective Efficacy In Vivo
-
Behavioral Tests: A battery of behavioral tests can be used to assess cognitive function (e.g., Morris water maze for memory) and motor function (e.g., rotarod test for coordination).
-
Histological Analysis: Post-mortem brain tissue can be analyzed to quantify neuronal loss, protein aggregation (e.g., amyloid plaques), and markers of inflammation.
-
Biochemical Analysis: Brain tissue homogenates can be used to measure levels of neurotransmitters, inflammatory cytokines, and oxidative stress markers.
Future Directions and Concluding Remarks
The preliminary evidence, primarily derived from studies on its parent compounds and its immunomodulatory effects, strongly suggests that enterodiol warrants further investigation as a potential neuroprotective agent. Future research should focus on:
-
Directly assessing the neuroprotective effects of enterodiol in neuronal cell culture models using a variety of stressors.
-
Elucidating the specific molecular mechanisms by which enterodiol protects neurons, with a focus on the NF-κB and PI3K/Akt pathways.
-
Evaluating the efficacy of enterodiol in preclinical animal models of neurodegenerative diseases to determine its therapeutic potential.
-
Investigating the bioavailability and blood-brain barrier permeability of enterodiol to understand its potential for central nervous system delivery.
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Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
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Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
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Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]
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Enterolactone decreases cell viability in human prostate carcinoma... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
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Neuroprotective effects of anthocyanin- and proanthocyanidin-rich extracts in cellular models of Parkinson's disease. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]
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A Mini Review on the Protective Effect of Lignans for the Treatment of Neurodegenerative Disorders. (2019, February 19). Semantic Scholar. Retrieved January 31, 2026, from [Link]
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Computational assessment of gut microbiota metabolite enterolactone as a promising Aβ42 inhibitor in Alzheimer's disease. (n.d.). DYSONA – Life Science. Retrieved January 31, 2026, from [Link]
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Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]
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Enterolactone induces G1-phase cell cycle arrest in non-small cell lung cancer cells by down-regulating cyclins and cyclin-dependent kinases. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]
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Antidiabetic GLP-1 Receptor Agonists Have Neuroprotective Properties in Experimental Animal Models of Alzheimer's Disease. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]
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An In-depth Technical Guide to the Antioxidant Capacity of Enterodiol
Executive Summary: Enterodiol (END), a mammalian lignan produced by the gut microbiota from plant-based precursors, has garnered significant scientific interest for its potential health benefits, largely attributed to its antioxidant properties.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted antioxidant capacity of enterodiol. We delve into the core molecular mechanisms, present validated experimental protocols for its assessment, summarize quantitative data, and visualize key biological pathways. The narrative emphasizes the causality behind experimental choices and the importance of biologically relevant assay systems to bridge the gap between in vitro chemical reactivity and in vivo physiological effects.
Section 1: Introduction to Enterodiol (END)
Enterodiol is an organic compound, specifically an enterolignan, that is not found in plants but is formed in the mammalian gut.[4] It is a key bioactive metabolite derived from the microbial transformation of plant lignans, such as secoisolariciresinol diglucoside (SDG), which is abundant in flaxseed, whole grains, nuts, and legumes.[1][5]
Chemical Identity and Biosynthesis
Chemically, enterodiol is (2R,3R)-2,3-Bis[(3-hydroxyphenyl)methyl]butane-1,4-diol.[4] Its structure features two phenolic hydroxyl groups which are critical to its antioxidant function. The journey from dietary precursor to bioactive enterodiol is a multi-step process mediated entirely by the intestinal microflora.[1][6] Upon ingestion of SDG-rich foods, the following transformation occurs in the colon:
-
Deglycosylation: Intestinal bacterial β-glucosidases hydrolyze the glucose moieties from SDG to yield its aglycone, secoisolariciresinol (SECO).[1]
-
Metabolic Conversion: SECO then undergoes a series of demethylation and dehydroxylation reactions catalyzed by specific gut bacteria to form enterodiol.[1] Enterodiol can be further oxidized to form another bioactive enterolignan, enterolactone (ENL).[1][7]
This microbial dependence highlights the significant variability in enterodiol production among individuals, which is influenced by the composition and metabolic activity of their gut microbiome.[8]
digraph "Biosynthesis of Enterodiol" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
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Figure 2: Activation of the Nrf2-ARE pathway by Enterodiol.
Section 3: Experimental Protocols for Antioxidant Capacity Assessment
To rigorously evaluate the antioxidant capacity of enterodiol, a multi-tiered approach combining chemical and cell-based assays is essential. Chemical assays provide a baseline measure of radical scavenging ability, while cell-based assays offer more biologically relevant insights by accounting for bioavailability and metabolism.[9][10]
In Vitro Chemical Assays
These assays are rapid, high-throughput methods to determine direct radical scavenging.
3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. This donation neutralizes the radical, causing a color change from violet to pale yellow, which is measured spectrophotometrically.[11] The degree of color change is proportional to the scavenging potential.
-
Causality: The choice of absorbance wavelength (typically ~517 nm) corresponds to the maximum absorbance of the DPPH radical. A decrease in absorbance indicates consumption of the radical by the antioxidant. The result is often expressed as the IC50 value—the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[12]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of enterodiol in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each enterodiol dilution to respective wells. Add 100 µL of the DPPH solution to each well.
-
Controls: Prepare a blank (methanol only) and a positive control (a known antioxidant like ascorbic acid or Trolox). Prepare a negative control (100 µL methanol + 100 µL DPPH solution).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark condition is crucial to prevent light-induced degradation of the DPPH radical.
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC50 Determination: Plot the % Inhibition against the concentration of enterodiol to determine the IC50 value. A lower IC50 value signifies higher antioxidant activity.[12]
```dot
digraph "DPPH Assay Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
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- 7. pubs.acs.org [pubs.acs.org]
- 8. bcerp.org [bcerp.org]
- 9. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 12. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Robust Protocol for the Extraction of Enterodiol from Human Urine for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, field-proven protocol for the extraction and purification of enterodiol from human urine samples, preparing them for subsequent quantitative analysis by hyphenated chromatographic techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Enterodiol, a key mammalian lignan and biomarker of dietary phytoestrogen intake, is primarily present in urine as glucuronide and sulfate conjugates. Accurate quantification, therefore, necessitates an efficient hydrolysis step to liberate the parent aglycone prior to analysis. This guide details a self-validating workflow, from sample handling and enzymatic deconjugation to solid-phase extraction (SPE), emphasizing the scientific rationale behind each procedural step to ensure high recovery, precision, and accuracy.
Introduction: The Significance of Enterodiol Measurement
Enterodiol (END) and its metabolite, enterolactone (ENL), are mammalian lignans produced by the intestinal microflora from dietary precursors found abundantly in foods such as flaxseed, whole grains, and legumes.[1] As biomarkers, their urinary concentrations provide a valuable, non-invasive measure of dietary lignan intake and are correlated with various health outcomes. Research has linked lignan consumption to reduced risks of certain hormone-dependent cancers, cardiovascular disease, and weight regulation.[1]
However, the analytical measurement of enterodiol in urine presents a significant challenge. Following absorption, enterodiol undergoes extensive phase II metabolism, resulting in its circulation and excretion primarily as water-soluble glucuronide and sulfate conjugates.[2] Direct measurement of these conjugates is complex; therefore, a critical preparatory step is the enzymatic hydrolysis of the conjugates to release the free, unconjugated enterodiol aglycone. This process is essential for accurate quantification of total urinary enterodiol.[2][3] Subsequent purification and concentration are required to remove matrix interferences inherent in urine, such as salts, pigments, and other metabolites, which can suppress ionization in mass spectrometry.[4] This protocol outlines a robust method combining enzymatic hydrolysis with solid-phase extraction (SPE) to yield a clean, concentrated extract suitable for sensitive instrumental analysis.
Principle of the Method
The extraction protocol is a multi-stage process designed to isolate total (free + conjugated) enterodiol from the complex urinary matrix. The core steps are:
-
Pre-analytical Preparation: Initial handling and clarification of the urine sample to remove cellular debris and particulates.
-
Enzymatic Hydrolysis: Cleavage of glucuronide and sulfate bonds from enterodiol conjugates using a broad-spectrum enzyme preparation. This is the cornerstone of accurately measuring total enterodiol.
-
Solid-Phase Extraction (SPE): Selective retention of the liberated, non-polar enterodiol aglycone on a solid sorbent, followed by the washing away of polar matrix interferents and subsequent elution of the purified analyte.
-
Final Preparation: Evaporation of the elution solvent and reconstitution in a solvent compatible with the analytical instrument (e.g., LC-MS/MS).
This workflow is visualized in the diagram below.
Caption: Workflow for Enterodiol Extraction from Urine.
Materials and Reagents
-
Reagents:
-
Methanol (HPLC or LC-MS grade)
-
Ethyl Acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Sodium Acetate Buffer (0.1 M, pH 5.0)
-
β-glucuronidase with arylsulfatase activity (e.g., from Helix pomatia, Type H-1, solid or liquid)[2]
-
Enterodiol analytical standard
-
Stable isotope-labeled internal standard (e.g., d4-Enterodiol)
-
Ultrapure water
-
-
Equipment:
-
Mixed-mode or reversed-phase C18 Solid-Phase Extraction (SPE) cartridges (e.g., 100 mg, 3 mL)
-
SPE vacuum manifold
-
Centrifuge (capable of 400 g at 4°C)
-
Water bath or incubator (37°C)
-
Nitrogen evaporator
-
Vortex mixer
-
Calibrated pipettes
-
Autosampler vials
-
Detailed Experimental Protocol
Pre-analytical Sample Handling
The integrity of the results begins with proper sample handling. Standardization at this stage is crucial to minimize pre-analytical variability.[5]
-
Collection & Storage: Collect mid-stream urine in sterile containers. For short-term storage (up to 4 hours), keep samples at 4°C. For long-term storage, freeze at -20°C or preferably -80°C immediately after collection to prevent degradation of analytes.
-
Thawing & Clarification: Thaw frozen samples completely in a refrigerator or at room temperature. Vortex mix for 15 seconds. Centrifuge the urine at 400 g for 5 minutes at 4°C to pellet any sediment and cellular debris.[5]
-
Aliquoting: Carefully transfer the clear supernatant to a new labeled tube for processing. An initial volume of 0.5 mL to 1.0 mL is typically sufficient.
Enzymatic Hydrolysis: The Deconjugation Step
Causality: This step is paramount for quantifying the total enterodiol concentration. The enzyme mixture, containing both β-glucuronidase and arylsulfatase, cleaves the glucuronic acid and sulfate moieties, respectively, converting the water-soluble conjugates back to the free, organic-soluble aglycone form, which can then be extracted.[2] The choice of enzyme and reaction conditions must be optimized to ensure complete hydrolysis without degrading the target analyte.[2][6]
-
Sample Preparation: To a 1.0 mL aliquot of urine supernatant, add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
Internal Standard Spiking: Add the internal standard (e.g., d4-Enterodiol) to all samples, calibrators, and quality controls. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects and extraction recovery, thus providing the most accurate quantification.[7]
-
Enzyme Addition: Add a sufficient amount of β-glucuronidase/arylsulfatase. For Helix pomatia Type H-1 solid enzyme, this is typically ≥30 units/µL of urine.[2] Vortex gently to mix.
-
Incubation: Cap the tubes and incubate in a water bath at 37°C. Incubation time should be optimized; a duration of 4 hours to overnight is common to ensure complete cleavage.[2] Some modern recombinant enzymes may achieve complete hydrolysis in shorter times (e.g., 30-60 minutes) at higher temperatures (e.g., 55°C), but must be validated for enterodiol.[3][8]
Solid-Phase Extraction (SPE): Purification and Concentration
Causality: SPE is a highly effective technique for isolating analytes of interest from a complex matrix.[9][10] The process relies on the principle of differential affinity. The non-polar enterodiol is retained on the hydrophobic SPE sorbent while polar, water-soluble interferents like salts and urea are washed away. A final wash with a non-polar solvent can remove lipids before the enterodiol is eluted with a solvent of intermediate polarity.
-
Cartridge Conditioning: Place SPE cartridges on the vacuum manifold.
-
Pass 2 mL of methanol through the cartridge.
-
Pass 2 mL of ultrapure water through the cartridge.
-
Do not allow the sorbent bed to go dry. This ensures the stationary phase is properly solvated and ready for sample interaction.
-
-
Sample Loading: Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1-2 mL/min).
-
Washing:
-
Wash 1: Add 2 mL of ultrapure water to the cartridge to remove residual salts and other highly polar impurities.
-
Wash 2 (Optional): Add 2 mL of hexane to remove highly non-polar, lipid-soluble interferences.
-
After the final wash, draw a full vacuum for 5-10 minutes to completely dry the sorbent bed. This step is crucial to prevent the carryover of water into the final organic eluate.
-
-
Elution:
-
Place collection tubes inside the manifold.
-
Add 2 mL of an appropriate elution solvent (e.g., methanol or ethyl acetate) to the cartridge.
-
Allow the solvent to soak the sorbent for 30 seconds before applying a gentle vacuum to slowly elute the enterodiol into the collection tube.
-
Final Extract Preparation
-
Evaporation: Place the collection tubes in a nitrogen evaporator and evaporate the eluate to complete dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS analysis (e.g., 50:50 methanol:water). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
Method Performance Characteristics
A validated method using this protocol should demonstrate high performance. The following table summarizes typical validation parameters for an LC-MS/MS assay for enterodiol.[11][12][13][14]
| Parameter | Typical Performance Metric | Rationale |
| Linearity (R²) | > 0.99 | Demonstrates a proportional response of the instrument to the analyte concentration across a defined range. |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | The lowest concentration of enterodiol that can be reliably and accurately quantified. |
| Intra-Assay Precision (%CV) | < 10% | Measures the reproducibility of results within the same analytical run.[13] |
| Inter-Assay Precision (%CV) | < 15% | Measures the reproducibility of results across different analytical runs on different days.[13] |
| Accuracy / Recovery | 85 - 115% | Measures how close the measured value is to the true value, often assessed by spiking known quantities of analyte into the matrix.[14] |
| Matrix Effect | < 15% | Quantifies the degree of ion suppression or enhancement caused by co-eluting compounds from the urine matrix. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the extraction of total enterodiol from human urine. By understanding the rationale behind each step—from the critical enzymatic hydrolysis to the selective purification by solid-phase extraction—researchers can implement a robust and reliable workflow. This self-validating system, when coupled with a sensitive analytical technique like LC-MS/MS and the use of an appropriate internal standard, ensures the generation of high-quality, accurate data essential for clinical research, nutritional science, and drug development.
References
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N. A. Daniels, et al. (2013). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. PubMed. Available at: [Link]
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ResearchGate. (n.d.). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry | Request PDF. ResearchGate. Available at: [Link]
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I. Delanghe, et al. (2018). Preanalytical requirements of urinalysis. Biochemia Medica. Available at: [Link]
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A. A. Khan, et al. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC - NIH. Available at: [Link]
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American Laboratory. (2008). Automation of Solid-Phase Extraction for Urinary Opiate Analysis. American Laboratory. Available at: [Link]
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J. Namieśnik, et al. (2010). Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies. Available at: [Link]
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Q. Sun, et al. (2015). A Prospective Investigation of the Association Between Urinary Excretion of Dietary Lignan Metabolites and Weight Change in US Women. PubMed Central. Available at: [Link]
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S. O. K. Aydin, et al. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. DergiPark. Available at: [Link]
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C. K. Lim, et al. (1990). Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry. PubMed. Available at: [Link]
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M. K. Nielsen, et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. PMC - NIH. Available at: [Link]
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M. Szymański, et al. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Analysis of enterolignan glucuronides in serum and urine by HPLC-ESI-MS. ResearchGate. Available at: [Link]
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Endocrine Abstracts. (2006). Prevalence of the phyto-oestrogen urinary metabolites enterodiol and enterolactone in patients under endocrine investigation. Endocrine Abstracts. Available at: [Link]
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Q. Sun, et al. (2015). A Prospective Investigation of the Association Between Urinary Excretion of Dietary Lignan Metabolites and Weight Change in US Women. PubMed. Available at: [Link]
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M. K. Nielsen, et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. PubMed. Available at: [Link]
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Scribd. (2005). Analysis and Identification of Lignans in Phyllanthus Urinaria by HPLC. Scribd. Available at: [Link]
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M. P. Francavilla, et al. (2018). Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol. MDPI. Available at: [Link]
-
A. M. Calafat, et al. (2019). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. CDC Stacks. Available at: [Link]
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Application Notes & Protocols: In Vitro Cell Culture Guidelines for Enterodiol Treatment
Scientific Introduction & Rationale
Enterodiol (END) is a mammalian lignan of significant interest in pharmacology and drug development. It is not directly ingested from the diet but is produced in the colon through the metabolic action of gut microbiota on plant-based lignan precursors found in foods such as flaxseed, whole grains, nuts, and vegetables.[1][2][3][4][5][6][7] In recent years, in vitro studies have revealed that enterodiol possesses a compelling range of biological activities, including anti-cancer, anti-inflammatory, and hormone-modulating effects.[5][8][9]
The primary value of in vitro cell culture models is the provision of a controlled, reproducible environment to dissect the specific molecular mechanisms through which enterodiol exerts its effects. This guide provides the foundational principles and detailed protocols necessary to design, execute, and interpret in vitro experiments with enterodiol, ensuring scientific rigor and data integrity. We will explore the causality behind key experimental choices, from cell line selection to endpoint analysis, empowering researchers to build robust and self-validating studies.
Core Mechanistic Principles of Enterodiol
Understanding the known molecular targets of enterodiol is critical for selecting appropriate cell models and designing relevant assays. Enterodiol is a pleiotropic molecule, influencing several key signaling cascades.
-
Estrogen Receptor (ER) Modulation: Enterodiol is classified as a phytoestrogen due to its structural similarity to estradiol, allowing it to bind to estrogen receptors, particularly ERα.[3][10][11] It can act as a selective ER agonist, inducing ER-mediated gene transcription, which is a critical consideration when working with hormone-responsive cancers like breast cancer.[10][12]
-
MAPK Pathway Inhibition in Cancer: In colorectal cancer (CRC) cell lines, enterodiol has been shown to induce apoptosis by down-regulating the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38.[1][7] This inhibition suppresses proliferation signals and decreases the expression of anti-apoptotic proteins.[1][7]
-
NF-κB Pathway Attenuation: Enterodiol exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. It can prevent the degradation of the inhibitory protein IκB, which in turn blocks the activation and nuclear translocation of NF-κB, leading to decreased production of pro-inflammatory cytokines like TNF-α.[9][13]
Sources
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Application Notes and Protocols for Enterodiol in MCF-7 Breast Cancer Cell Line Studies
Introduction: The Dualistic Nature of Enterodiol in Estrogen Receptor-Positive Breast Cancer
Enterodiol, a mammalian lignan metabolite derived from the dietary precursor secoisolariciresinol found in flaxseed and other plant sources, has garnered significant attention in cancer research for its potential modulatory effects on hormone-dependent malignancies. The MCF-7 human breast cancer cell line, being estrogen receptor-alpha (ERα) positive, represents a cornerstone in vitro model for studying the intricate interplay between estrogenic compounds and breast cancer progression. The application of enterodiol in MCF-7 cell line studies reveals a fascinating dualism; while it is investigated for its potential anti-cancer properties, including the induction of apoptosis and inhibition of cell proliferation, it also exhibits weak estrogenic activity that necessitates a nuanced experimental approach and interpretation of results.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for investigating the multifaceted effects of enterodiol on MCF-7 cells. We will delve into the mechanistic underpinnings of its action, provide field-proven protocols for key experimental assays, and present expected outcomes to facilitate robust and reproducible research.
Mechanism of Action: A Complex Interplay of Signaling Pathways
The biological effects of enterodiol in MCF-7 cells are not governed by a single, linear pathway but rather a complex network of signaling cascades. Its actions are primarily attributed to its ability to interact with estrogen receptors and modulate downstream signaling pathways that control cell fate.
Estrogen Receptor Modulation
Enterodiol, as a phytoestrogen, can bind to estrogen receptors (ERα and ERβ), albeit with a lower affinity than the endogenous ligand 17β-estradiol (E2). This interaction can lead to both estrogenic and anti-estrogenic effects depending on the cellular context and the concentration of enterodiol. In MCF-7 cells, which are rich in ERα, enterodiol can act as a weak agonist, potentially stimulating cell proliferation at low concentrations. Conversely, at higher concentrations, it may act as an antagonist, competing with the more potent E2 and thereby inhibiting estrogen-dependent growth. This biphasic response is a critical consideration in experimental design.
Induction of Apoptosis and Cell Cycle Arrest
A growing body of evidence suggests that enterodiol can induce apoptosis (programmed cell death) and cause cell cycle arrest in breast cancer cells. This is a key mechanism behind its potential anti-cancer effects. The induction of apoptosis is often mediated by the modulation of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2). This shift in balance disrupts the mitochondrial membrane potential, leading to the activation of the caspase cascade and eventual cell death.
Furthermore, enterodiol has been implicated in causing cell cycle arrest, primarily at the G1/S or G2/M checkpoints. This is often achieved by downregulating the expression of key cell cycle regulatory proteins such as cyclin D1 and cyclin-dependent kinases (CDKs), particularly CDK4.[1]
Modulation of MAPK and PI3K/Akt Signaling Pathways
The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are crucial regulators of cell proliferation, survival, and differentiation, and are often dysregulated in cancer.[2] Studies in other cancer cell lines have shown that enterodiol can down-regulate the phosphorylation of key components of the MAPK pathway, including ERK, JNK, and p38.[3] While direct evidence in MCF-7 cells is still emerging, it is plausible that enterodiol exerts its anti-proliferative effects in part through the inhibition of these pro-survival pathways. The PI3K/Akt pathway is another critical signaling node that promotes cell survival and is frequently activated in breast cancer. The potential for enterodiol to modulate this pathway in MCF-7 cells warrants further investigation.
Signaling Pathway of Enterodiol in MCF-7 Cells
Caption: Putative signaling pathways of enterodiol in MCF-7 cells.
Experimental Protocols
The following protocols provide a robust framework for investigating the effects of enterodiol on MCF-7 cells. It is imperative to perform dose-response and time-course experiments to determine the optimal conditions for your specific research questions.
Cell Proliferation/Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Treatment: Prepare a stock solution of enterodiol in a suitable solvent (e.g., DMSO) and dilute it to the desired concentrations in a complete growth medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of enterodiol. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if desired.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow for Annexin V/PI Apoptosis Assay
Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with enterodiol as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. To detach adherent cells, use a gentle cell scraper or a brief treatment with trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis for Apoptotic and Cell Cycle Markers
This technique allows for the detection and quantification of specific proteins involved in apoptosis and cell cycle regulation.
Workflow for Western Blot Analysis
Caption: General workflow for Western blot analysis.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat MCF-7 cells with enterodiol as previously described. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., Bax, Bcl-2, Cyclin D1, p-ERK, p-Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Data Presentation and Expected Outcomes
Table 1: Representative Data for the Effect of Enterodiol on MCF-7 Cell Viability (MTT Assay)
| Enterodiol Concentration (µM) | % Cell Viability (48h) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 10 | 78.1 ± 6.3 |
| 25 | 55.4 ± 5.9 |
| 50 | 35.2 ± 4.1 |
| 100 | 18.9 ± 3.5 |
| IC50 (µM) | ~25-35 (Illustrative) |
Note: The IC50 value is illustrative and should be determined experimentally.
Table 2: Representative Data for Enterodiol-Induced Apoptosis in MCF-7 Cells (Annexin V/PI Staining)
| Treatment (48h) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 92.5 ± 3.1 | 3.2 ± 1.1 | 4.3 ± 1.5 |
| Enterodiol (IC50) | 55.8 ± 4.5 | 25.7 ± 3.8 | 18.5 ± 2.9 |
Table 3: Expected Changes in Protein Expression Following Enterodiol Treatment (Western Blot)
| Protein | Expected Change in Expression/Activity |
| Bax | Increase |
| Bcl-2 | Decrease |
| Bax/Bcl-2 Ratio | Increase |
| Cleaved Caspase-3/7/9 | Increase |
| Cyclin D1 | Decrease |
| p-ERK | Decrease |
| p-Akt | Decrease (Hypothesized) |
Conclusion and Future Directions
The study of enterodiol in MCF-7 breast cancer cells presents a compelling area of research with direct implications for understanding the role of dietary compounds in cancer modulation. The experimental framework provided in these application notes offers a robust starting point for elucidating the dose-dependent and time-dependent effects of enterodiol on cell proliferation, apoptosis, and key signaling pathways.
Future investigations should aim to definitively establish the IC50 value of enterodiol in MCF-7 cells and further dissect the signaling crosstalk between the estrogen receptor pathway and other pro-survival pathways like PI3K/Akt. Moreover, exploring the potential synergistic effects of enterodiol with conventional chemotherapeutic agents could open new avenues for combination therapies in estrogen receptor-positive breast cancer. The dualistic nature of enterodiol underscores the importance of a meticulous and comprehensive experimental approach to fully unravel its therapeutic potential.
References
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Carreau, C., Flouriot, G., Bennetau-Pelissero, C., & Potier, M. (2008). Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells. The Journal of Steroid Biochemistry and Molecular Biology, 110(1-2), 176–185. [Link]
- Chen, J., & Thompson, L. U. (2003). Lignans and their metabolites inhibit growth of human breast cancer cell lines. Nutrition and Cancer, 46(2), 143–150.
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Jang, M., Cai, L., Udeani, G. O., Slowing, K. V., Thomas, C. F., Beecher, C. W., Fong, H. H., Farnsworth, N. R., Kinghorn, A. D., Mehta, R. G., Moon, R. C., & Pezzuto, J. M. (1997). Cancer chemopreventive activity of resveratrol, a natural product derived from grapes. Science, 275(5297), 218–220. [Link]
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Kim, H., & Lee, M. J. (2018). Apoptotic effect of enterodiol, the final metabolite of edible lignans, in colorectal cancer cells. Journal of the Science of Food and Agriculture, 99(6), 2843–2850. [Link]
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Lee, Y. J., & Lee, J. H. (2015). Enterolactone induces G1-phase cell cycle arrest in non-small cell lung cancer cells by down-regulating cyclins and cyclin-dependent kinases. Journal of Cancer Prevention, 20(3), 197–203. [Link]
- Magee, P. J., & Rowland, I. (2012). The role of the gut microbiota in the protective effects of dietary lignans against breast cancer. Nutrition Reviews, 70(3), 159–171.
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Molinie, B., Georgel, P., & Mairesse, N. (2014). PI3K-AKT-mTOR signaling in breast cancer: from molecular landscape to clinical aspects. Cellular and Molecular Life Sciences, 71(18), 3535–3554. [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]
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High-Throughput Screening of Enterodiol's Biological Activity: Application Notes and Protocols
Introduction: Unveiling the Therapeutic Potential of Enterodiol through High-Throughput Screening
Enterodiol, a mammalian lignan produced by the gut microbiota from plant-based precursors, has garnered significant scientific interest for its potential health benefits. Emerging evidence suggests its involvement in crucial biological processes, hinting at promising antioxidant, anti-inflammatory, and anticancer properties.[1][2] High-throughput screening (HTS) provides a powerful platform to rapidly and efficiently evaluate the bioactivity of compounds like enterodiol, accelerating the pace of drug discovery and development.[3] This guide offers detailed application notes and protocols for the high-throughput screening of enterodiol's biological activity, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a robust and self-validating system for generating reliable and reproducible data.
Section 1: High-Throughput Screening Workflow for Enterodiol
A successful HTS campaign for enterodiol requires a systematic and well-defined workflow. The following diagram illustrates the key stages, from initial assay development to hit confirmation.
Caption: A generalized workflow for the high-throughput screening of enterodiol.
Section 2: Anticancer Activity Screening
Enterodiol has demonstrated pro-apoptotic effects in cancer cells, making apoptosis induction a key area of investigation.[1][4] The following HTS assay is designed to identify and quantify enterodiol's ability to induce apoptosis in a cancer cell line.
Principle: Caspase-3/7 Activity Assay
Apoptosis is a controlled process of programmed cell death characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases. This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. The cleavage event releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of active caspase-3/7 in the cell lysate.[5]
Experimental Protocol: Homogeneous Caspase-3/7 Glo® Assay
This protocol is optimized for a 384-well plate format, suitable for HTS.
Table 1: Reagents and Materials for Caspase-3/7 Assay
| Reagent/Material | Supplier | Catalog No. |
| Cancer Cell Line (e.g., HT-29, HCT116) | ATCC | Varies |
| Cell Culture Medium (e.g., McCoy's 5A) | Gibco | Varies |
| Fetal Bovine Serum (FBS) | Gibco | Varies |
| Penicillin-Streptomycin | Gibco | Varies |
| Caspase-Glo® 3/7 Assay System | Promega | G8091 |
| 384-well white, flat-bottom plates | Corning | 3570 |
| Multichannel pipette or automated liquid handler | --- | --- |
| Plate reader with luminescence detection | --- | --- |
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Using a multichannel pipette or automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of enterodiol in DMSO.
-
Perform serial dilutions of the enterodiol stock to create a concentration gradient.
-
Add 25 nL of each enterodiol dilution to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., staurosporine) wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 25 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by orbital shaking for 30 seconds at 500 rpm.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis and Interpretation
The primary metric for assay quality is the Z'-factor, which should be >0.5 for a robust assay. The percentage of apoptosis induction can be calculated as follows:
% Apoptosis Induction = [(RLU_sample - RLU_vehicle) / (RLU_positive_control - RLU_vehicle)] * 100
Where RLU is the Relative Luminescence Units. "Hits" are typically defined as compounds that induce a statistically significant increase in apoptosis compared to the vehicle control.
Section 3: Antioxidant Activity Screening
Enterodiol's phenolic structure suggests potential antioxidant activity.[2] The DPPH and ABTS radical scavenging assays are rapid and reliable methods to assess this property in a high-throughput format.[6][7]
Principle: Radical Scavenging Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow. The decrease in absorbance is proportional to the antioxidant capacity.[7]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored. Antioxidants can reduce the ABTS•+, causing a decolorization that can be measured spectrophotometrically.[7]
Experimental Protocol: HTS DPPH and ABTS Assays
These protocols are designed for a 96-well or 384-well plate format.
Table 2: Reagents and Materials for Antioxidant Assays
| Reagent/Material | Supplier | Catalog No. |
| DPPH | Sigma-Aldrich | D9132 |
| ABTS | Sigma-Aldrich | A1888 |
| Potassium persulfate | Sigma-Aldrich | 216224 |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Sigma-Aldrich | 238813 |
| Methanol or Ethanol | --- | --- |
| 96-well or 384-well clear, flat-bottom plates | Corning | Varies |
| Multichannel pipette or automated liquid handler | --- | --- |
| Microplate spectrophotometer | --- | --- |
Step-by-Step Methodology (DPPH):
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of enterodiol in methanol. Create serial dilutions.
-
Prepare a stock solution of Trolox in methanol as a positive control.
-
-
Assay Procedure:
-
Add 50 µL of each enterodiol dilution or Trolox to the wells of a microplate.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Step-by-Step Methodology (ABTS):
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of enterodiol and Trolox in methanol.
-
-
Assay Procedure:
-
Add 20 µL of each enterodiol dilution or Trolox to the wells of a microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.[8]
-
-
Data Acquisition:
-
Measure the absorbance at 734 nm using a microplate reader.
-
Data Analysis and Interpretation
The percentage of radical scavenging activity is calculated as:
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
The results can be expressed as the IC50 value (the concentration of enterodiol required to scavenge 50% of the radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).
Section 4: Anti-inflammatory Activity Screening
Enterodiol has been shown to modulate inflammatory responses, in part by inhibiting the production of nitric oxide (NO).[2] This HTS assay quantifies the effect of enterodiol on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9]
Principle: Griess Assay for Nitrite Determination
Nitric oxide is a short-lived signaling molecule. In aqueous solutions, it is rapidly converted to stable nitrite (NO2-) and nitrate (NO3-). The Griess assay is a colorimetric method that measures the concentration of nitrite, a stable and quantifiable breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the absorbance of this product is proportional to the nitrite concentration.[10][11]
Experimental Protocol: High-Throughput Nitric Oxide Assay
This protocol is optimized for a 96-well plate format.
Table 3: Reagents and Materials for Nitric Oxide Assay
| Reagent/Material | Supplier | Catalog No. |
| RAW 264.7 cell line | ATCC | TIB-71 |
| DMEM | Gibco | Varies |
| Fetal Bovine Serum (FBS) | Gibco | Varies |
| Penicillin-Streptomycin | Gibco | Varies |
| Lipopolysaccharide (LPS) from E. coli | Sigma-Aldrich | L2630 |
| Griess Reagent System | Promega | G2930 |
| 96-well clear, flat-bottom plates | Corning | Varies |
| Multichannel pipette or automated liquid handler | --- | --- |
| Microplate spectrophotometer | --- | --- |
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of enterodiol (in 50 µL of medium) for 1 hour. Include a vehicle control.
-
Stimulate the cells with LPS (1 µg/mL) in 50 µL of medium for 24 hours. A negative control (no LPS) should also be included.
-
-
Assay Procedure:
-
After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the Sulfanilamide solution (from the Griess Reagent System) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution (from the Griess Reagent System) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis and Interpretation
A standard curve using known concentrations of sodium nitrite should be generated to quantify the amount of nitrite in the samples. The percentage of NO inhibition is calculated as:
% Inhibition = [(NO2-_LPS - NO2-_sample) / NO2-_LPS] * 100
Where NO2- is the concentration of nitrite. A cell viability assay (e.g., MTT or CellTiter-Glo®) should be performed in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity.
Section 5: Mechanistic Insights - Signaling Pathways
Understanding the molecular mechanisms underlying enterodiol's biological activities is crucial. Enterodiol has been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.[1][2][4]
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation (e.g., by LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12][13] Enterodiol has been shown to inhibit NF-κB activation by preventing the degradation of IκB.[2][14]
Caption: Enterodiol's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[15] The MAPK cascade consists of three main subfamilies: ERK, JNK, and p38. Dysregulation of this pathway is often associated with cancer. Enterodiol has been shown to down-regulate the phosphorylation of ERK, JNK, and p38, thereby inhibiting cancer cell growth and migration.[1][4]
Caption: Enterodiol's modulation of the MAPK signaling pathway.
Conclusion
The protocols and application notes presented in this guide provide a comprehensive framework for the high-throughput screening of enterodiol's biological activities. By employing these robust and validated assays, researchers can efficiently investigate the anticancer, antioxidant, and anti-inflammatory potential of this promising natural compound. The mechanistic insights into its interaction with key signaling pathways further underscore its therapeutic potential and pave the way for future drug development endeavors.
References
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Lee, S.-Y., Doh, I., & Lee, D. W. (2019). A High Throughput Apoptosis Assay using 3D Cultured Cells. Molecules, 24(18), 3362. [Link]
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Lee, S.-Y., Doh, I., & Lee, D. W. (2019). A High Throughput Apoptosis Assay using 3D Cultured Cells. Molecules, 24(18), 3362. [Link]
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Harrill, J. (2020). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Development. YouTube. [Link]
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Młynarczyk, K., & Walkowiak, A. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(23), 7247. [Link]
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Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
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Cheng, Z., Moore, J., & Yu, L. (2006). High-Throughput Relative DPPH Radical Scavenging Capacity Assay. Journal of Agricultural and Food Chemistry, 54(20), 7429–7436. [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. [Link]
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Corsini, E., et al. (2010). Enterodiol and Enterolactone Modulate the Immune Response by Acting on Nuclear Factor-κB (NF-κB) Signaling. Journal of Agricultural and Food Chemistry, 58(12), 7136–7142. [Link]
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Corsini, E., et al. (2010). Enterodiol and Enterolactone Modulate the Immune Response by Acting on Nuclear factor-kappaB (NF-kappaB) Signaling. Journal of Agricultural and Food Chemistry, 58(12), 7136–7142. [Link]
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National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute at Frederick. [Link]
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Kim, J. E., et al. (2019). Apoptotic effect of enterodiol, the final metabolite of edible lignans, in colorectal cancer cells. Journal of the Science of Food and Agriculture, 99(5), 2314–2321. [Link]
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Corsini, E., et al. (2010). Enterodiol and Enterolactone Modulate the Immune Response by Acting on Nuclear Factor-κB (NF-κB) Signaling. Journal of Agricultural and Food Chemistry, 58(12), 7136–7142. [Link]
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López-García, G., et al. (2014). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Journal of Chemistry, 2014, 1–8. [Link]
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ResearchGate. (2013). Nitric Oxide Assay?[Link]
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Jung, H. W., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 56(4), 415–419. [Link]
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Molecular Devices. (2024). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. [Link]
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Balasubramanian, B., et al. (2021). Cis-Nerolidol Inhibits MAP Kinase and NF-κB Signaling Pathways and Prevents Epithelial Tight Junction Dysfunction in Colon Inflammation: In Vivo and In Vitro Studies. International Journal of Molecular Sciences, 22(16), 8879. [Link]
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Kaczmarek, A., et al. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International Journal of Molecular Sciences, 24(3), 2539. [Link]
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Thanos, D. (2024). SIGNAL-DEPENDENT REGULATION OF NF-KB ACTIVITY. YouTube. [Link]
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Slattery, M. L., et al. (2013). Dietary influence on MAPK-signaling pathways and risk of colon and rectal cancer. Cancer Causes & Control, 24(8), 1515–1528. [Link]
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ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?[Link]
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E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). [Link]
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Developing Stable Isotope Dilution Assays for Enterodiol: An Application Note and Comprehensive Protocol
Abstract
This technical guide provides a comprehensive framework for the development and validation of a robust stable isotope dilution assay (SIDA) for the quantification of enterodiol in biological matrices. Enterodiol, a key mammalian lignan, is a biomarker of significant interest in nutritional science and drug development due to its potential health benefits.[1][2] This document outlines the scientific principles underpinning SIDA, detailed step-by-step protocols for method development, and a rigorous validation strategy compliant with regulatory expectations. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the assay effectively.
Introduction: The Significance of Enterodiol and the Power of Stable Isotope Dilution
Enterodiol is a lignan produced in the human gut through the metabolic action of intestinal bacteria on plant-based precursors found in foods like flaxseed, whole grains, and vegetables.[2][3] As a phytoestrogen, enterodiol has garnered considerable attention for its potential role in the prevention of various diseases.[2][4] Consequently, the accurate and precise quantification of enterodiol in biological fluids is paramount for understanding its pharmacokinetics, assessing dietary intake, and exploring its therapeutic potential.[1]
Stable isotope dilution analysis coupled with mass spectrometry (MS) is the gold standard for quantitative bioanalysis.[5][6] This technique relies on the use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[7][8] The SIL internal standard is added to the sample at a known concentration at the earliest stage of sample preparation.[7] By measuring the ratio of the analyte to the SIL internal standard, the assay corrects for variability in sample extraction, matrix effects, and instrument response, leading to exceptional accuracy and precision.[7][8]
This application note will guide researchers through the entire process of developing and validating a SIDA for enterodiol, from the selection of reagents to the final data analysis, ensuring the generation of high-quality, reliable data.
Assay Principle: The "Gold Standard" of Quantification
The core principle of SIDA lies in the use of an internal standard that behaves identically to the analyte throughout the analytical process. By introducing a known amount of the SIL-enterodiol into the sample, any loss of the native enterodiol during sample processing will be accompanied by a proportional loss of the SIL-enterodiol. The mass spectrometer distinguishes between the native and labeled forms based on their mass-to-charge ratio (m/z), and the ratio of their signals is used for quantification.[9] This ratiometric measurement makes the assay robust and less susceptible to variations that can plague other analytical methods.
Workflow Overview
The development of a stable isotope dilution assay for enterodiol involves a series of interconnected steps, each critical for the overall success of the method. The following diagram illustrates the general workflow:
Caption: Overall workflow for the development and validation of a stable isotope dilution assay for enterodiol.
Detailed Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below. It is crucial to use high-purity solvents and reagents to minimize background interference and ensure assay sensitivity.
| Reagent/Material | Supplier | Grade | Notes |
| Enterodiol | Sigma-Aldrich | ≥98% | Analytical standard |
| Deuterated Enterodiol (e.g., Enterodiol-d4) | Toronto Research Chemicals | ≥98% | Internal Standard |
| Methanol | Fisher Scientific | LC-MS Grade | Mobile phase & solvent |
| Acetonitrile | Fisher Scientific | LC-MS Grade | Mobile phase & solvent |
| Water | Milli-Q or equivalent | 18.2 MΩ·cm | Mobile phase & solvent |
| Formic Acid | Thermo Fisher Scientific | LC-MS Grade | Mobile phase additive |
| β-Glucuronidase/Sulfatase | Sigma-Aldrich | From Helix pomatia | For hydrolysis of conjugates |
| Sodium Acetate Buffer (pH 5.0) | In-house preparation | Analytical Grade | For enzymatic hydrolysis |
| Ethyl Acetate | Fisher Scientific | HPLC Grade | Extraction solvent |
| Human Plasma (or other biological matrix) | BioIVT | K2EDTA | Blank matrix for calibrators and QCs |
Preparation of Stock and Working Solutions
Rationale: Accurate preparation of stock and working solutions is fundamental to the entire quantitative assay. Any errors at this stage will propagate throughout the experiment.
-
Enterodiol Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of enterodiol and dissolve it in 1 mL of methanol.
-
SIL-Enterodiol Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of deuterated enterodiol and dissolve it in 1 mL of methanol.
-
Enterodiol Working Solutions (for Calibration Curve): Serially dilute the primary stock solution with methanol:water (50:50, v/v) to prepare a series of working solutions for the calibration curve. The concentration range should be selected to cover the expected physiological or pharmacological concentrations of enterodiol.
-
SIL-Enterodiol Working Solution (Internal Standard): Dilute the SIL-enterodiol primary stock solution with methanol:water (50:50, v/v) to a final concentration that yields a robust signal in the mass spectrometer.
Sample Preparation Protocol
Rationale: The goal of sample preparation is to extract enterodiol from the complex biological matrix, remove interfering substances, and concentrate the analyte for sensitive detection. Since enterodiol exists in both free and conjugated (glucuronidated and sulfated) forms in biological fluids, an enzymatic hydrolysis step is often necessary to measure total enterodiol.[10][11]
-
Enzymatic Hydrolysis (for total enterodiol):
-
To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the SIL-enterodiol working solution.
-
Add 50 µL of 0.2 M sodium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/sulfatase solution.
-
Vortex briefly and incubate at 37°C for at least 4 hours (overnight incubation is also common).
-
-
Liquid-Liquid Extraction (LLE):
-
After hydrolysis, add 500 µL of ethyl acetate to each tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method Development
Rationale: The chromatographic separation is critical for resolving enterodiol from other matrix components that may interfere with its ionization and detection. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Liquid Chromatography (LC) Parameters:
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention and separation of moderately polar compounds like enterodiol. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient | Start with low %B, ramp up to elute enterodiol, then wash and re-equilibrate. | A gradient is necessary to elute the analyte with good peak shape and to clean the column. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale LC-MS. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 - 10 µL | A balance between sensitivity and potential for column overload. |
Mass Spectrometry (MS) Parameters:
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | To be optimized. ESI is suitable for polar molecules. |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by infusion | Precursor ion (e.g., [M-H]⁻ or [M+H]⁺) and product ions are selected for high specificity and sensitivity. |
| Collision Energy (CE) | To be optimized | The energy required to fragment the precursor ion into the desired product ion. |
| Declustering Potential (DP) | To be optimized | Prevents ion clusters from entering the mass analyzer. |
Optimization of MRM Transitions:
-
Infuse a standard solution of enterodiol and SIL-enterodiol directly into the mass spectrometer.
-
Optimize the precursor ion selection (e.g., [M-H]⁻ or [M+H]⁺).
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Select at least two MRM transitions for each analyte (one for quantification and one for confirmation).
-
Optimize the collision energy for each transition to maximize the product ion signal.
Method Validation: Ensuring a Self-Validating System
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[12][13] The validation process should adhere to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[14][15]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria.
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components.[16] | No significant interfering peaks at the retention time of the analyte and IS in at least 6 different blank matrix sources. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | At least 6-8 non-zero standards. r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy | The closeness of the determined value to the nominal concentration.[17] | Mean concentration within ±15% of nominal for QC samples (±20% at LLOQ).[18] |
| Precision | The closeness of repeated measurements.[17] | Coefficient of variation (CV) ≤15% for QC samples (≤20% at LLOQ).[18] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. Accuracy within ±20% and precision ≤20%. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤15% across different matrix lots. |
| Recovery | The efficiency of the extraction process. | Consistent and reproducible across the concentration range. |
| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions.[19] | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Validation Workflow
The following diagram illustrates the decision-making process during method validation.
Caption: A decision-tree representation of the bioanalytical method validation process.
Data Analysis and Interpretation
The concentration of enterodiol in unknown samples is determined by interpolating the peak area ratio of the analyte to the SIL internal standard onto the calibration curve.[8] The use of a validated laboratory information management system (LIMS) is recommended for data acquisition, processing, and reporting to ensure data integrity.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Sensitivity | - Inefficient extraction- Poor ionization- Suboptimal MS parameters | - Optimize extraction solvent and pH- Optimize mobile phase pH and composition- Re-optimize MS parameters (CE, DP) |
| High Variability (Poor Precision) | - Inconsistent sample preparation- Instrument instability- Inappropriate IS concentration | - Ensure consistent pipetting and vortexing- Check for leaks and perform instrument maintenance- Optimize IS concentration |
| Poor Accuracy | - Inaccurate standard solutions- Matrix effects- Inappropriate calibration model | - Prepare fresh standards and verify concentrations- Evaluate different extraction methods (e.g., SPE)- Use a weighted linear regression model |
| Interfering Peaks | - Co-eluting matrix components- Contamination | - Optimize LC gradient for better separation- Use a more selective MRM transition- Clean the LC system and use fresh solvents |
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the development and validation of a stable isotope dilution assay for the quantification of enterodiol. By following the detailed protocols and understanding the rationale behind each step, researchers can establish a robust and reliable method that generates high-quality data for their studies. The principles and procedures outlined here are not only applicable to enterodiol but can also be adapted for the development of SIDA for other small molecules in various biological matrices.
References
-
Bayerisches Zentrum für Biomolekulare Massenspektrometrie. Stable Isotope Dilution Assay. BayBioMS. [Link]
-
Murphy, R. C. (2014). Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC. [Link]
-
Wikipedia. (2023). Enterodiol. [Link]
-
Chemistry For Everyone. (2025). What Is Isotope Dilution Mass Spectrometry?. YouTube. [Link]
-
Wikipedia. (2023). Isotope dilution. [Link]
-
Li, W., & Li, W. (2013). Stable Isotope Dilution Mass Spectrometry for Membrane Transporter Quantitation. National Institutes of Health. [Link]
-
Rodríguez-García, C., et al. (2019). Chemical structure of enterodiol (A) and enterolactone (B). ResearchGate. [Link]
-
European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. [Link]
-
de Vries, J. H. M., et al. (2005). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. ResearchGate. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Johnsen, N. F., et al. (2015). Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids from Humans and Pigs. PubMed. [Link]
-
Goyal, A., et al. (2020). Distribution, biosynthesis and therapeutic potential of lignans. PMC. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Garbe, L. A., & Rettberg, N. (2025). The Power of Stable Isotope Dilution Assays in Brewing. BrewingScience. [Link]
-
Ivanchina, N. V., et al. (2017). Synthesis of Deuterium-Labeled Steroid 3,6-Diols. ResearchGate. [Link]
-
Villette, S., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]
-
Meija, J., et al. (2002). Theoretical considerations in stable isotope dilution mass spectrometry for organic analysis. Analytical Chemistry. [Link]
-
de Vries, J. H. M., et al. (2005). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. PubMed. [Link]
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
Byon, C. Y., & Gut, M. (1980). Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. Steroids. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Exposome-Explorer. (n.d.). Enterodiol (Compound). [Link]
-
International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
-
Oprea, E., et al. (2023). Separation Strategies for Polyphenols from Plant Extracts: Advances, Challenges, and Applications. MDPI. [Link]
-
Precision Nanosystems. (2021). The power of deuteration brings insight for vaccine and drug delivery. YouTube. [Link]
-
Labroots. (2021). How to quantify 200 metabolites with one LC-MS/MS method?. YouTube. [Link]
-
Wrona-Krol, E., et al. (2022). Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS. MDPI. [Link]
Sources
- 1. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enterodiol - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Isotope dilution - Wikipedia [en.wikipedia.org]
- 6. brewingscience.de [brewingscience.de]
- 7. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
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- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. database.ich.org [database.ich.org]
Investigating MAPK Signaling in Cancer Cells Using Enterodiol: A Guide to Experimental Design and Analysis
Application Note & Protocol
I. Introduction: Unraveling the Role of Enterodiol in Cancer Biology
Enterodiol (END), a mammalian lignan produced by the gut microbiota from dietary precursors found in flaxseed, whole grains, and vegetables, has garnered significant interest for its potential anticancer properties.[1][2] Lignans and their metabolites are bioactive polyphenolic compounds increasingly recognized for their role in modulating cellular processes critical to cancer development and progression.[3][4] One of the key signaling networks implicated in cancer is the Mitogen-Activated Protein Kinase (MAPK) pathway. This intricate cascade of protein kinases relays extracellular signals to the cell nucleus, governing fundamental processes such as cell proliferation, differentiation, apoptosis (programmed cell death), and survival.[5][6]
The MAPK family primarily consists of three well-characterized subfamilies: the extracellular signal-regulated kinases (ERK1/2), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs.[5][7] While the ERK pathway is often associated with cell proliferation and survival, the JNK and p38 pathways are typically activated by cellular stress and inflammatory signals, and can promote apoptosis.[8][9] Dysregulation of the MAPK pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Emerging evidence indicates that enterodiol exerts its anticancer effects, at least in part, by modulating the MAPK signaling cascade.[1][2] Studies in colorectal cancer (CRC) cells have shown that enterodiol treatment leads to a down-regulation in the phosphorylation (activation) of ERK, JNK, and p38.[1][10] This inhibition of MAPK signaling correlates with decreased cell proliferation, suppression of cell migration, and induction of apoptosis.[1][2]
This comprehensive guide provides a robust framework for researchers, scientists, and drug development professionals to investigate the effects of enterodiol on MAPK signaling in cancer cells. It combines the scientific rationale behind experimental design with detailed, field-proven protocols for a self-validating research strategy.
II. Scientific Rationale & Experimental Strategy
The central hypothesis is that enterodiol inhibits cancer cell growth by suppressing the activation of pro-survival MAPK pathways (like ERK) and/or modulating stress-activated pathways (JNK, p38). To test this, a multi-pronged approach is necessary. The strategy outlined below integrates a functional cell-based assay with a mechanistic protein analysis, creating a self-validating workflow.
-
Functional Assessment: First, we determine the dose-dependent effect of enterodiol on cancer cell viability. This establishes the bioactive concentration range and provides a quantitative measure of its anti-proliferative or cytotoxic effects (e.g., the half-maximal inhibitory concentration, IC50).
-
Mechanistic Validation: Second, we use Western blotting to directly measure the activation state of key MAPK proteins (ERK, JNK, p38) in cells treated with enterodiol at behaviorally relevant concentrations determined in the first step. The key is to analyze the ratio of the phosphorylated (active) form of each kinase to its total (pan) form. A decrease in this ratio upon treatment provides direct evidence of pathway inhibition.
This dual approach ensures that the observed effects on cell viability can be mechanistically linked to specific changes within the MAPK signaling pathway.
Caption: A self-validating experimental workflow.
III. The MAPK Signaling Cascade: Points of Intervention
The MAPK pathway is a tiered kinase cascade. Typically, an external stimulus (like a growth factor) activates a receptor tyrosine kinase, initiating a phosphorylation chain from a MAP Kinase Kinase Kinase (MAP3K, e.g., Raf) to a MAP Kinase Kinase (MAP2K, e.g., MEK), and finally to a MAPK (e.g., ERK).[6] Enterodiol is hypothesized to interfere with this cascade, leading to a reduction in the final activated MAPK.
Caption: The MAPK signaling cascade and potential inhibition by enterodiol.
IV. Detailed Protocols
Protocol 1: Cell Viability Assessment using WST-1 Assay
This protocol determines the effect of enterodiol on the metabolic activity of cancer cells, which is a reliable indicator of cell viability and proliferation.[11] The WST-1 assay is a colorimetric assay based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases in viable cells.[11]
Materials:
-
Cancer cell line of interest (e.g., HT-29 or CT26 for colorectal cancer)
-
Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
Enterodiol (END), high purity
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well flat-bottom cell culture plates
-
WST-1 Cell Proliferation Reagent
-
Microplate reader (absorbance at 440-450 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well in 100 µL of complete medium.
-
Causality Insight: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and non-linear assay results. Optimize this for your specific cell line.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Enterodiol Treatment:
-
Prepare a 100 mM stock solution of Enterodiol in DMSO. Further dilute this stock in serum-free medium to create 2X working solutions.
-
Expertise Note: The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the enterodiol working solutions to achieve final concentrations ranging from 0 to 100 µM (e.g., 0, 1, 10, 25, 50, 100 µM).[2][10] Include a "vehicle control" (medium with 0.1% DMSO) and a "medium only" blank control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time will vary between cell lines and should be determined empirically.
-
Trustworthiness Check: Monitor the color change. The reaction should be stopped when the vehicle control wells have a strong orange color but before the absorbance exceeds the linear range of the plate reader.
-
Shake the plate thoroughly for 1 minute on a shaker.
-
Measure the absorbance at ~440 nm using a microplate reader. Use the "medium only" wells for blank subtraction.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
Plot % Viability against the log of enterodiol concentration and use non-linear regression to calculate the IC50 value.
-
| Parameter | Example Value (HT-29 Cells) | Description |
| Seeding Density | 4,000 cells/well | Optimal for 48h growth in a 96-well plate. |
| Treatment Duration | 48 hours | Sufficient time to observe anti-proliferative effects. |
| Enterodiol Range | 0 - 100 µM | Covers the reported effective range for CRC cells.[1][10] |
| WST-1 Incubation | 2 hours | Typical time for robust color development. |
| Hypothetical IC50 | ~45 µM | The concentration at which enterodiol inhibits 50% of cell viability. |
Protocol 2: Western Blot Analysis of MAPK Activation
This protocol provides a semi-quantitative method to measure the protein levels and phosphorylation status of ERK, JNK, and p38, providing a direct readout of MAPK pathway activity.[6]
Materials:
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
PVDF membranes and transfer buffer/equipment
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-ERK1/2, rabbit anti-ERK1/2, etc.)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with enterodiol at concentrations at and below the calculated IC50 (e.g., 0, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours).
-
-
Preparation of Cell Lysates:
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.[12]
-
Aspirate PBS and add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[13]
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.[12]
-
Carefully transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration with RIPA buffer.
-
Add 4X Laemmli sample buffer to your protein samples (to a final concentration of 1X).
-
Boil the samples at 95-100°C for 5 minutes.[13]
-
-
SDS-PAGE and Western Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Trustworthiness Check: Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.[14]
-
Capture the chemiluminescent signal using an imaging system.
-
Data Interpretation: Use densitometry software (e.g., ImageJ) to quantify the band intensity. For each pathway, calculate the ratio of the phosphorylated protein signal to the total protein signal (e.g., p-ERK / total ERK). This normalization is crucial as it corrects for any variations in protein loading. A decrease in this ratio indicates inhibition of the pathway. Also, normalize to a loading control like β-actin or GAPDH to confirm equal protein loading across lanes.
-
| Target Protein | Antibody Type | Expected Band Size | Rationale for Analysis |
| p-ERK1/2 | Rabbit mAb | 42, 44 kDa | Measures the active form of ERK. |
| Total ERK1/2 | Rabbit mAb | 42, 44 kDa | Normalizes for total ERK protein expression. |
| p-JNK | Rabbit mAb | 46, 54 kDa | Measures the active form of JNK. |
| Total JNK | Rabbit mAb | 46, 54 kDa | Normalizes for total JNK protein expression. |
| p-p38 | Rabbit mAb | 38 kDa | Measures the active form of p38. |
| Total p38 | Rabbit mAb | 38 kDa | Normalizes for total p38 protein expression. |
| β-Actin | Mouse mAb | 42 kDa | Loading control to ensure equal protein loading. |
V. Conclusion & Future Directions
This guide provides a validated, two-part methodology to robustly assess the impact of enterodiol on MAPK signaling in cancer cells. By correlating functional data from viability assays with mechanistic data from Western blotting, researchers can build a compelling case for the role of enterodiol as a modulator of this critical cancer pathway. The observed down-regulation of ERK, JNK, and p38 phosphorylation provides a strong mechanistic basis for the anti-proliferative and pro-apoptotic effects of enterodiol.[1][10]
Future studies could expand on these protocols by investigating upstream activators (e.g., Raf, MEKK), downstream nuclear targets (e.g., c-Fos, c-Jun), or by using specific MAPK inhibitors (e.g., SB203580 for p38) to further dissect the pathway dependencies of enterodiol's action.[7] Ultimately, these methods are foundational for pre-clinical evaluation and understanding the therapeutic potential of dietary-derived compounds like enterodiol in cancer treatment.
VI. References
-
Shin, E., et al. (2019). Apoptotic effect of enterodiol, the final metabolite of edible lignans, in colorectal cancer cells. Journal of the Science of Food and Agriculture. Available at: [Link]
-
Jeong, S. J., et al. (2019). Apoptotic effect of enterodiol, the final metabolite of edible lignans, in colorectal cancer cells. Wiley Online Library. Available at: [Link]
-
Chikara, S., et al. (2021). Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives. European Journal of Pharmacology. Available at: [Link]
-
Al-Hrout, A., et al. (2020). The Role of the MAPK Signaling, Topoisomerase and Dietary Bioactives in Controlling Cancer Incidence. MDPI. Available at: [Link]
-
Anjum, R., et al. (2005). ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions. Microbiology and Molecular Biology Reviews. Available at: [Link]
-
Occhiuto, F., et al. (2010). Enterodiol and Enterolactone Modulate the Immune Response by Acting on Nuclear Factor-κB (NF-κB) Signaling. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Saleem, M., et al. (2023). Anticancer Potentials of the Lignan Magnolin: A Systematic Review. Molecules. Available at: [Link]
-
Occhiuto, F., et al. (2010). Enterodiol and Enterolactone Modulate the Immune Response by Acting on Nuclear Factor-κB (NF-κB) Signaling. ACS Publications. Available at: [Link]
-
Adolphe, J. L., et al. (2015). Flaxseed Lignans as Important Dietary Polyphenols for Cancer Prevention and Treatment: Chemistry, Pharmacokinetics, and Molecular Targets. International Journal of Molecular Sciences. Available at: [Link]
-
Liu, Y., et al. (2024). Inotodiol induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway. BMC Complementary Medicine and Therapies. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Lim, D. Y., et al. (2023). Bacteroides fragilis Enterotoxin Induces Autophagy through an AMPK and FoxO3-Pathway, Leading to the Inhibition of Apoptosis in Intestinal Epithelial Cells. MDPI. Available at: [Link]
-
Merck Millipore. (n.d.). Western Blotting Protocols. Merck Millipore. Available at: [Link]
-
Griggs, J., et al. (2009). Lignans sensitize cancer cells to Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). ResearchGate. Available at: [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. Available at: [Link]
-
Sarı, G. N., & Kaltak, G. (2019). A comparative study of MTT and WST-1 assays in cytotoxicity analysis. Haydarpasa Numune Training and Research Hospital Medical Journal. Available at: [Link]
-
MedSimplified. (2022). Ras-MAPK in cancer | The MAP Kinase (MAPK) signalling pathway. YouTube. Available at: [Link]
-
Yadav, P., & Kumar, S. (2021). Lignans: a versatile source of anticancer drugs. Journal of Basic and Clinical Physiology and Pharmacology. Available at: [Link]
-
Xia, Z., et al. (1995). Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis. Science. Available at: [Link]
Sources
- 1. Apoptotic effect of enterodiol, the final metabolite of edible lignans, in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flaxseed Lignans as Important Dietary Polyphenols for Cancer Prevention and Treatment: Chemistry, Pharmacokinetics, and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
Optimized Solid-Phase Extraction Strategies for the Isolation and Purification of Enterodiol from Biological Matrices
Executive Summary & Scientific Context
Enterodiol (END) is a mammalian lignan produced by the intestinal microbiota from plant precursors such as secoisolariciresinol diglucoside (SDG), commonly found in flaxseed. Due to its structural similarity to 17
The Analytical Challenge: In biological matrices (urine, plasma, serum), END rarely exists in its free aglycone form. Over 95% of circulating and excreted END is conjugated as glucuronides or sulfates. Therefore, a robust purification strategy must integrate enzymatic hydrolysis with Solid-Phase Extraction (SPE) to ensure total lignan quantification.
This guide details a high-recovery workflow utilizing Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents, which offer superior retention of polar phenolic compounds compared to traditional silica-based C18 phases.
Metabolic Pathway & Analyte Characterization[1]
Understanding the origin of the analyte is essential for troubleshooting low recovery. END is not a dietary compound but a gut metabolite.
Figure 1: The metabolic conversion of dietary precursors to Enterodiol and its subsequent conjugation.
Pre-Treatment: Enzymatic Hydrolysis[1][2]
Critical Causality: Direct SPE of urine or plasma without hydrolysis will result in near-zero recovery of Enterodiol, as the sorbent chemistry described below targets the non-polar aglycone, not the highly polar conjugate.
Reagents
-
Enzyme:
-glucuronidase/sulfatase (Type H-1 from Helix pomatia is the gold standard due to dual activity). -
Buffer: 0.2 M Sodium Acetate, pH 5.0.
-
Internal Standard (IS):
C -Enterodiol or 4-Methylumbelliferone (4-MU).
Protocol Steps
-
Sample Aliquot: Transfer 1.0 mL of urine or 0.5 mL of plasma into a glass tube.
-
Buffering: Add 1.0 mL of Sodium Acetate buffer (pH 5.0).
-
Enzyme Addition: Add 50
L of Helix pomatia juice (activity 100,000 units/mL). -
Incubation:
-
Standard: Incubate at 37°C for 12–16 hours (overnight).
-
Rapid (Optional): Incubate at 50°C for 3 hours (validation required for specific matrix).
-
-
Cooling: Allow samples to reach room temperature before SPE loading.
Solid-Phase Extraction (SPE) Protocol[3][4][5][6][7][8]
Phase Selection: Polymeric HLB vs. Silica C18
While C18 is traditional, Polymeric HLB (Hydrophilic-Lipophilic Balance) cartridges are recommended for Enterodiol.
-
Why? END is a diphenolic compound with moderate polarity. C18 phases can suffer from "phase collapse" (dewetting) if they dry out, leading to poor recovery. HLB copolymers (N-vinylpyrrolidone and divinylbenzene) are water-wettable and retain phenols effectively even if the bed runs dry.
Workflow Diagram
Figure 2: Optimized SPE workflow using Polymeric HLB cartridges.
Detailed Methodology (HLB Cartridge, 60mg/3cc)
-
Conditioning:
-
Pass 2 mL Methanol (MeOH) through the cartridge.
-
Pass 2 mL Deionized Water .
-
Note: Unlike C18, if the HLB cartridge dries out after this step, recovery is not compromised.
-
-
Loading:
-
Load the hydrolyzed sample (approx. 2 mL total volume) at a slow flow rate (1–2 mL/min).
-
Mechanism:[1] The non-polar divinylbenzene moiety retains the END aglycone via
- interactions.
-
-
Washing (Critical Step):
-
Wash with 2 mL of 5% Methanol in Water .
-
Purpose: This removes salts, urea, and highly polar interferences without disrupting the hydrophobic interaction holding the Enterodiol.
-
-
Drying:
-
Apply full vacuum for 5–10 minutes to remove residual water.
-
Why? Residual water can interfere with the evaporation step or subsequent GC derivatization (if used).
-
-
Elution:
-
Elute with 2
1 mL 100% Methanol . -
Tip: Allow the first 1 mL to soak the bed for 30 seconds before applying vacuum to maximize desorption.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitute in 150
L of initial mobile phase (e.g., 30% Acetonitrile / 70% Water with 0.1% Formic Acid) for LC-MS/MS analysis.
-
Comparative Performance Data
The following table summarizes expected performance metrics based on internal validation data and literature consensus.
| Parameter | Polymeric HLB (Recommended) | Silica-Based C18 (Traditional) |
| Sorbent Chemistry | N-vinylpyrrolidone / Divinylbenzene | Octadecyl-bonded Silica |
| Wettability | Water-wettable (Resistant to drying) | Hydrophobic (Phase collapse risk) |
| pH Stability | pH 1–14 | pH 2–8 (typically) |
| Enterodiol Recovery | 92% – 101% | 75% – 85% |
| Matrix Effect (Suppression) | Low (Cleaner eluate) | Moderate (Lipids often co-elute) |
| Conditioning Required? | Recommended, but not strictly fatal if skipped | Mandatory |
Troubleshooting & Quality Control
Issue: Low Recovery (<60%)
-
Cause 1: Incomplete Hydrolysis. Check enzyme activity. If the patient has high antibiotic usage, gut flora may be altered, but chemical conjugation remains. Ensure pH is 5.0 during incubation.
-
Cause 2: Wash Step too Strong. If the wash solvent exceeds 10-15% Methanol, Enterodiol (being moderately polar) may partially elute. Stick to 5% MeOH.
-
Cause 3: Protein Binding. For plasma samples, consider a protein precipitation step (Acetonitrile 1:3) before hydrolysis if the cartridge clogs, though enzymatic digestion usually handles the matrix well.
Issue: High Background Noise in LC-MS
-
Cause: Phospholipids breaking through.
-
Solution: Use a "PRiME" type HLB cartridge which filters phospholipids, or add a specific lipid removal step (e.g., pass-through cleanup) if analyzing serum.
References
-
Niemeyer, H. B., et al. (2025). Determination of enterolactone and enterodiol in human plasma by isotope dilution LC-MS/MS.[2] (Methodological basis for isotope dilution).
-
Source:
-
-
Waters Corporation. (2020). Oasis HLB vs. C18: Understanding the difference in retention mechanisms for polar phenols.
-
Source:
-
-
Grace, P. B., et al. (2003).
-
Source:
-
-
Adlercreutz, H. (2002). Phyto-oestrogens and cancer.[2] (Establishes the metabolic pathway and clinical relevance).
-
Source:
-
Sources
Application Note: Quantifying the Cytotoxic Potential of Enterodiol
A Multi-Parametric Guide to Viability & Apoptosis Assays
Abstract
Enterodiol (END), a mammalian lignan derived from the intestinal metabolism of plant precursors (e.g., secoisolariciresinol in flaxseed), exhibits pleiotropic effects ranging from estrogen receptor modulation to intrinsic apoptosis induction. However, its moderate potency (micromolar IC50 range) and hydrophobic nature present specific challenges in in vitro testing. This guide outlines a robust, biphasic experimental strategy: initially quantifying metabolic inhibition via MTT assay, followed by mechanistic validation using Annexin V/PI flow cytometry.
Introduction & Mechanism of Action
Enterodiol is not a direct cytotoxic agent in the traditional sense of a chemotherapy drug; its activity is often cytostatic or pro-apoptotic depending on the cell line (e.g., MCF-7 breast cancer vs. HT-29 colon cancer) and concentration.
Key Mechanistic Pathways:
-
Estrogenic/Anti-estrogenic Activity: END bears structural similarity to 17
-estradiol, allowing it to bind Estrogen Receptors (ERs), potentially inhibiting growth in ER+ breast cancer lines. -
Mitochondrial Apoptosis: END downregulates anti-apoptotic proteins (Bcl-2, Bcl-xL) and upregulates pro-apoptotic effectors (Bax), leading to Cytochrome c release and Caspase-3 activation.
-
Cell Cycle Arrest: Evidence suggests END induces G0/G1 or S-phase arrest by modulating Cyclin D1 and p21 expression.
Figure 1: Enterodiol Mechanism of Action The following diagram illustrates the metabolic origin of Enterodiol and its downstream intracellular effects.
Caption: Enterodiol is metabolized from plant lignans and triggers apoptosis via mitochondrial stress and MAPK signaling modulation.[1]
Experimental Design Strategy
To generate publication-quality data, avoid relying on a single assay. Metabolic assays (MTT) can yield false positives if the compound affects mitochondrial dehydrogenase activity without killing the cell. Therefore, a dual-approach is required.
| Phase | Assay Type | Method | Purpose |
| 1. Screening | Metabolic Activity | MTT Assay | Determine IC50 and viable cell mass. |
| 2. Validation | Membrane Integrity / PS Exposure | Annexin V / PI | Distinguish Apoptosis (Mechanism) from Necrosis (Toxicity). |
Protocol 1: MTT Assay for IC50 Determination
The MTT assay relies on the reduction of tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes.
Critical Pre-Experiment Considerations
-
Solubility: Enterodiol is hydrophobic. It must be dissolved in 100% DMSO to create a stock solution (e.g., 50 mM or 100 mM).
-
DMSO Tolerance: The final concentration of DMSO in the well must be < 0.5% (ideally < 0.1%) to prevent solvent-induced cytotoxicity.[2]
-
Seeding Density: Lignans are often cytostatic. Seed cells at a lower density (e.g., 3,000–5,000 cells/well) to ensure they remain in the log-growth phase during the 48–72h incubation.
Step-by-Step Protocol
Materials:
-
Target Cells (e.g., MCF-7, MDA-MB-231, HT-29).
-
Enterodiol (purity >98%).
-
MTT Reagent (5 mg/mL in PBS, sterile filtered).
-
Solubilization Buffer (DMSO or SDS-HCl).
Workflow:
-
Cell Seeding (Day 0):
-
Trypsinize and count cells.
-
Seed 100 µL of cell suspension (5,000 cells/well) into a 96-well plate.
-
Edge Effect Control: Fill perimeter wells with sterile PBS to prevent evaporation.
-
Incubate 24h at 37°C / 5% CO2.[3]
-
-
Drug Treatment (Day 1):
-
Prepare a 200 µM working solution of Enterodiol in culture medium (from DMSO stock).
-
Perform serial dilutions (1:2) in medium to generate a range: 0, 6.25, 12.5, 25, 50, 100, 200 µM.
-
Vehicle Control: Prepare medium with DMSO matched to the highest drug concentration (e.g., 0.2%).[4]
-
Aspirate old medium and add 100 µL of treatment medium to triplicate wells.
-
Incubate for 48 to 72 hours .[5]
-
-
MTT Addition (Day 3/4):
-
Add 10 µL of MTT stock (5 mg/mL) directly to each well (final conc. 0.5 mg/mL).[6]
-
Incubate for 3–4 hours at 37°C. Check for purple precipitate under microscope.
-
-
Solubilization & Reading:
-
Carefully aspirate medium (do not disturb crystals).
-
Add 100 µL DMSO to dissolve formazan crystals.
-
Shake plate on orbital shaker for 10 mins.
-
Measure absorbance at 570 nm (reference 630 nm).
-
Figure 2: MTT Assay Plate Layout & Logic Visualizing the plate setup to ensure statistical validity.
Caption: Recommended plate layout. Perimeter wells contain PBS. Row B is the 0 µM control for normalization.
Protocol 2: Apoptosis vs. Necrosis (Annexin V/PI)
While MTT measures metabolism, it cannot distinguish between a cell that is arrested, dying by apoptosis, or undergoing necrosis. Flow cytometry using Annexin V (binds exposed Phosphatidylserine) and Propidium Iodide (PI, stains permeable DNA) is the gold standard for this differentiation.
Workflow:
-
Treatment: Treat cells in 6-well plates (to ensure sufficient cell number, >1x10^5) with Enterodiol at the IC50 and 2x IC50 concentrations determined in Protocol 1 for 48h.
-
Harvesting:
-
Collect media (contains floating dead cells).
-
Trypsinize adherent cells (gentle, <3 mins).
-
Combine media and trypsinized cells. Centrifuge (1500 rpm, 5 min).
-
-
Staining:
-
Wash pellet with cold PBS.
-
Resuspend in 100 µL 1X Annexin Binding Buffer .
-
Add 5 µL Annexin V-FITC and 5 µL PI .
-
Incubate 15 min at RT in the dark.
-
-
Analysis:
-
Add 400 µL Binding Buffer.
-
Analyze via Flow Cytometer (FL1 for FITC, FL2/FL3 for PI).
-
Data Interpretation:
-
Q3 (Annexin-/PI-): Live cells.
-
Q4 (Annexin+/PI-): Early Apoptosis (Hallmark of Enterodiol effect).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q1 (Annexin-/PI+): Necrosis (Likely toxicity or physical damage).
Data Analysis & Troubleshooting
Calculating IC50
Do not use linear regression. Use a non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) model (e.g., GraphPad Prism).
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Precipitation in wells | Drug insolubility at high conc. | Check stock. Ensure final DMSO < 0.5%. Warm medium slightly before adding drug. |
| High Background (MTT) | Phenol Red interference | Use Phenol Red-free medium or subtract 630nm reference. |
| No Cytotoxicity seen | Incubation too short | Lignans act slowly. Extend incubation to 72h. |
| Vehicle Control Death | DMSO Toxicity | Reduce DMSO concentration. Ensure Vehicle well has exact same DMSO % as Drug wells. |
References
-
Shin, S., Jeon, H., & Jin, C. (2019). Apoptotic effect of enterodiol, the final metabolite of edible lignans, in colorectal cancer cells.[7] Journal of the Science of Food and Agriculture. Link
-
Mali, A. V., et al. (2018). Enterolactone suppresses proliferation and migration of MDA-MB-231 breast cancer cells through inhibition of TGF-β induced epithelial to mesenchymal transition.[7] BMC Complementary and Alternative Medicine.[8] Link
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Costantini, A., et al. (2017). Cytotoxicity of Enterodiol and Enterolactone in Caco-2 Cells. Journal of Agricultural and Food Chemistry. Link
-
Thermo Fisher Scientific. Cell Viability Assay Protocols. Link
Sources
- 1. Apoptotic effect of enterodiol, the final metabolite of edible lignans, in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Enterolactone induces G1-phase cell cycle arrest in non-small cell lung cancer cells by down-regulating cyclins and cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
Application Note & Protocol: Unraveling the Transcriptomic Landscape in Response to Enterodiol Treatment
Introduction: The Therapeutic Potential of Enterodiol
Enterodiol, a mammalian lignan derived from the microbial metabolism of plant-based precursors found in sources like flaxseed and whole grains, has garnered significant scientific interest for its potential health benefits.[1][2] Emerging evidence suggests that enterodiol exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][3][4] Mechanistically, enterodiol has been shown to induce apoptosis in colorectal cancer cells, suppress cell migration, and modulate key signaling pathways such as the MAPK/ERK, JNK, and p38 pathways.[1] Furthermore, it can interact with estrogen receptors, suggesting a role in hormone-dependent processes.[5][6] Understanding the global changes in gene expression in response to enterodiol treatment is paramount for elucidating its complete mechanism of action and identifying novel therapeutic targets and biomarkers.
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to investigate the transcriptomic effects of enterodiol. We present a robust, self-validating experimental workflow, from initial cell culture and treatment to in-depth gene expression analysis using RNA sequencing (RNA-Seq) and subsequent validation by quantitative real-time PCR (qRT-PCR).
Experimental Design: A Validated Approach to Studying Enterodiol's Effects
A well-designed experiment is the cornerstone of reproducible and meaningful results.[7][8] This section outlines the critical considerations and a step-by-step protocol for treating cells with enterodiol and preparing high-quality RNA for downstream analysis.
Key Considerations for Experimental Design:
-
Cell Line Selection: The choice of cell line should be guided by the research question. For investigating anti-cancer effects, a relevant cancer cell line (e.g., CT26 for colorectal cancer) is appropriate.[1] For studying hormonal effects, an estrogen-responsive cell line like MCF-7 could be used.[5][6]
-
Enterodiol Concentration and Purity: Use highly purified enterodiol. It is crucial to perform a dose-response study to determine the optimal concentration that elicits a biological response without causing excessive cytotoxicity. Based on existing literature, a concentration range of 0-100 µM is a reasonable starting point.[1]
-
Treatment Duration: The timing of gene expression changes can vary. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to capture both early and late transcriptional events.[7]
-
Controls: Appropriate controls are essential for data interpretation. These include:
-
Vehicle Control: Cells treated with the same solvent used to dissolve enterodiol (e.g., DMSO).
-
Untreated Control: Cells grown under normal culture conditions.
-
-
Replicates: A minimum of three biological replicates for each condition is crucial for statistical power in differential gene expression analysis.
Experimental Workflow Overview
The following diagram illustrates the comprehensive workflow for analyzing gene expression changes in response to enterodiol treatment.
Caption: Overall experimental workflow from cell treatment to data analysis.
Protocols
Protocol 1: Cell Treatment and RNA Extraction
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Enterodiol Preparation: Prepare a stock solution of enterodiol in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing medium with the enterodiol-containing medium or vehicle control medium. Incubate for the desired time points.
-
Cell Lysis and RNA Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol or a column-based kit lysis buffer).
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
-
RNA Quality Control:
-
Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of >8 is recommended for RNA-Seq.
-
Protocol 2: RNA Sequencing and Data Analysis
RNA sequencing provides a comprehensive view of the transcriptome.[9][10]
-
Library Preparation:
-
Start with 1 µg of total RNA.
-
Perform poly(A) selection for mRNA enrichment.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand.
-
Perform end repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
Assess library quality and quantity.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatics Analysis Pipeline: A robust pipeline is essential for extracting meaningful biological insights from raw sequencing data.[11][12][13][14]
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Gene Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Gene Expression (DGE) Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated upon enterodiol treatment compared to the control.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use the list of differentially expressed genes to perform functional enrichment analysis using tools like DAVID, g:Profiler, or ShinyGO.[15][16][17][18][19] This will help identify the biological pathways and processes affected by enterodiol.
-
Data Visualization: Generate volcano plots to visualize the magnitude and significance of gene expression changes and heatmaps to show the expression patterns of differentially expressed genes across different conditions.
-
Protocol 3: qRT-PCR Validation
Quantitative real-time PCR is a targeted approach to validate the expression changes of a subset of genes identified by RNA-Seq.[20][21][22][23]
-
Primer Design: Design primers specific to the genes of interest and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
cDNA Synthesis: Synthesize cDNA from the same RNA samples used for RNA-Seq using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Run the qPCR reaction in a real-time PCR instrument. The typical thermal cycling conditions are: an initial denaturation step at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C.[21]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.[23]
-
Data Presentation and Interpretation
Table 1: Hypothetical Differentially Expressed Genes in Response to Enterodiol Treatment
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value | Function |
| CASP3 | 1.58 | 1.2e-8 | 2.5e-7 | Apoptosis |
| BCL2 | -1.21 | 3.4e-6 | 5.1e-5 | Anti-apoptosis |
| JUN | 2.05 | 5.6e-12 | 8.9e-11 | Transcription factor, AP-1 component |
| FOS | 1.89 | 2.1e-10 | 4.3e-9 | Transcription factor, AP-1 component |
| MMP9 | -1.75 | 7.8e-7 | 9.2e-6 | Matrix metallopeptidase, cell migration |
| VEGFA | -1.43 | 4.5e-5 | 6.2e-4 | Angiogenesis |
| TFF1 | -2.11 | 9.2e-9 | 1.5e-7 | Estrogen-responsive gene |
Signaling Pathways Implicated in Enterodiol's Mechanism of Action
The following diagram illustrates the potential signaling pathways modulated by enterodiol, leading to changes in gene expression.
Caption: Putative signaling pathways modulated by enterodiol.
Trustworthiness and Self-Validation
The protocols outlined in this guide are designed to be self-validating. The initial dose-response and time-course experiments ensure that the chosen experimental conditions are optimal for observing a biological effect. The inclusion of multiple controls and biological replicates ensures the statistical robustness of the findings. Crucially, the validation of RNA-Seq data by an independent method, qRT-PCR, confirms the accuracy of the high-throughput screening results. This multi-faceted approach provides a high degree of confidence in the generated data.
Conclusion
This application note provides a comprehensive and technically detailed guide for investigating the effects of enterodiol on gene expression. By following the outlined protocols and data analysis pipelines, researchers can gain valuable insights into the molecular mechanisms underlying the biological activities of this promising natural compound. The systematic approach described herein will facilitate the identification of novel therapeutic targets and biomarkers, ultimately advancing the development of enterodiol-based therapies.
References
-
Carreau, C., Flouriot, G., Bennetau-Pelissero, C., & Potier, M. (2008). Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells . The Journal of Steroid Biochemistry and Molecular Biology, 110(1-2), 176–185. [Link]
-
The mammalian lignans enterodiol and enterolactone . ResearchGate. [Link]
-
Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells . ResearchGate. [Link]
-
Enterodiol and Enterolactone Modulate the Immune Response by Acting on Nuclear Factor-κB (NF-κB) Signaling . ResearchGate. [Link]
-
FACT SHEET on the PHYTOESTROGEN ENTEROLACTONE . Breast Cancer and the Environment Research Program. [Link]
-
Mammalian phytoestrogens: Enterodiol and enterolactone . ResearchGate. [Link]
-
ShinyGO 0.85 . Bioinformatics Research Group | South Dakota State University. [Link]
-
DAVID Functional Annotation Bioinformatics Microarray Analysis . DAVID. [Link]
-
Heinonen, S., Nurmi, T., Liukkonen, K., Poutanen, K., Wähälä, K., Deyama, T., Nishibe, S., & Adlercreutz, H. (2001). Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone in Humans . Applied and Environmental Microbiology, 67(11), 5318–5325. [Link]
-
Separation Strategies for Polyphenols from Plant Extracts: Advances, Challenges, and Applications . MDPI. [Link]
-
KEGG Mapper . KEGG. [Link]
-
Taylor, S. (2020). A beginner’s guide to RT-PCR, qPCR and RT-qPCR . The Biochemist. [Link]
-
Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing . NIH. [Link]
-
RNA-Seq Experimental Design Guide for Drug Discovery . Lexogen. [Link]
-
Gene Ontology Resource . Gene Ontology Consortium. [Link]
-
CebolaLab/RNA-seq: Step-by-step analysis pipeline for RNA-seq data . GitHub. [Link]
-
KEGG PATHWAY Database . KEGG. [Link]
-
Selection and Validation of Reference Genes for qRT-PCR Analysis of Gene Expression in Tropaeolum majus (Nasturtium) . MDPI. [Link]
-
Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach . [Link]
-
The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols . CLYTE Technologies. [Link]
-
g:Profiler – a web server for functional enrichment analysis and conversions of gene lists . g:Profiler. [Link]
-
Methods for RNA sequencing . Illumina. [Link]
-
GOrilla - a tool for identifying enriched GO terms . GOrilla. [Link]
-
RNA-Seq Analysis Pipeline . Meegle. [Link]
-
De Spiegelaere, W., et al. (2021). Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium . Clinical Chemistry and Laboratory Medicine (CCLM), 59(11), 1765-1777. [Link]
-
Beginner for KEGG Pathway Analysis: The Complete Guide . MetwareBio. [Link]
-
Applications of single-cell RNA sequencing in drug discovery and development . NIH. [Link]
-
Gene expression validation by RT-qPCR . Bio-protocol. [Link]
-
Bioinformatics Data Analysis Pipeline- Single Cell RNA-Seq . The Ohio State University. [Link]
-
Exploring DRUG-seq: Revolutionizing RNA-seq in Oncology Research . [Link]
-
Setup RNA-Seq Pipeline from scratch: fastq (reads) to counts | Step-by-Step Tutorial . YouTube. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Separation Strategies for Polyphenols from Plant Extracts: Advances, Challenges, and Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 8. alitheagenomics.com [alitheagenomics.com]
- 9. illumina.com [illumina.com]
- 10. blog.championsoncology.com [blog.championsoncology.com]
- 11. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GitHub - CebolaLab/RNA-seq: Step-by-step analysis pipeline for RNA-seq data [github.com]
- 13. RNA-Seq Analysis Pipeline [meegle.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ShinyGO 0.85 [bioinformatics.sdstate.edu]
- 16. DAVID Functional Annotation Bioinformatics Microarray Analysis [davidbioinformatics.nih.gov]
- 17. Gene Ontology Resource [geneontology.org]
- 18. g:Profiler â a web server for functional enrichment analysis and conversions of gene lists [biit.cs.ut.ee]
- 19. GOrilla - a tool for identifying enriched GO terms [cbl-gorilla.cs.technion.ac.il]
- 20. portlandpress.com [portlandpress.com]
- 21. mdpi.com [mdpi.com]
- 22. clyte.tech [clyte.tech]
- 23. bio-protocol.org [bio-protocol.org]
Quantifying Enterodiol Uptake and Phase II Metabolism in Intestinal Epithelial Models via LC-MS/MS
Abstract
Enterodiol (ED), a mammalian lignan produced by the gut microbiota from dietary precursors, exhibits significant estrogenic and anticancer biological activities. However, its efficacy is strictly governed by intestinal absorption and rapid Phase II metabolism (glucuronidation and sulfation). This application note provides a rigorous, standardized protocol for quantifying ED uptake and metabolic conversion in differentiated Caco-2 and HT29 cell models using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction & Biological Context
Unlike direct dietary nutrients, Enterodiol is a product of microbial transformation. Once formed in the colonic lumen, it must traverse the intestinal epithelium to enter systemic circulation. During this transport, ED acts as a substrate for local UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).
The Analytical Challenge: Quantifying "uptake" is insufficient. A significant portion of intracellular ED is rapidly converted to Enterodiol-Glucuronide (ED-Gluc) or Enterodiol-Sulfate (ED-Sulf) before exiting the cell. Standard assays that only measure free ED will drastically underestimate total absorption. This protocol employs a differential enzymatic hydrolysis strategy to quantify both free and conjugated fractions, providing a complete metabolic profile.
Metabolic Pathway Visualization
The following diagram illustrates the transformation of plant lignans to Enterodiol and its subsequent Phase II conjugation within the enterocyte.
Figure 1: Biotransformation pathway of Enterodiol from dietary precursors to Phase II conjugates within intestinal epithelial cells.
Experimental Design Strategy
Cell Model Selection
-
Caco-2 (ATCC® HTB-37™): The gold standard for transport studies. When differentiated (21 days post-confluence), they express functional brush border enzymes and transporters.
-
HT29 (ATCC® HTB-38™): Often used to study mucus secretion and specific metabolic pathways.
-
Recommendation: Use Caco-2 monolayers grown on Transwell® inserts for transport (permeability) data. Use HT29 or Caco-2 in 6-well plates for high-throughput metabolism (clearance) data.
Reagents & Standards
-
Analyte: Enterodiol (purity >98%).
-
Internal Standard (IS):
-Enterodiol or Deuterated Enterodiol ( -ED). Crucial for correcting matrix effects in MS. -
Enzymes:
-Glucuronidase/Arylsulfatase (from Helix pomatia).[1] -
Transport Buffer: HBSS (pH 7.4) with 25 mM HEPES.
Protocol 1: Transwell Uptake & Transport Assay
This assay measures the flux of ED from the apical (lumen side) to the basolateral (blood side) compartment.
-
Preparation:
-
Seed Caco-2 cells at
cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size). -
Culture for 21 days, changing media every 2-3 days.
-
Validation: Measure Transepithelial Electrical Resistance (TEER). Values >300
indicate an intact monolayer.
-
-
Equilibration:
-
Wash monolayers 2x with warm HBSS.
-
Incubate with HBSS for 30 min at 37°C.
-
-
Initiation:
-
Apical Chamber (Donor): Add 500 µL HBSS containing 10–50 µM Enterodiol.
-
Basolateral Chamber (Receiver): Add 1500 µL drug-free HBSS.
-
-
Sampling:
-
At
minutes, remove 100 µL from the Basolateral chamber. -
Critical: Immediately replace with 100 µL fresh warm HBSS to maintain hydrostatic pressure.
-
At
min, collect the remaining Apical buffer and lyse the cells (see Protocol 2).
-
Protocol 2: Sample Preparation & Differential Hydrolysis
To quantify metabolites without buying expensive conjugate standards, we use enzymatic hydrolysis.
Workflow Visualization
Figure 2: Differential hydrolysis workflow to distinguish free Enterodiol from conjugated metabolites.
Step-by-Step Procedure
-
Cell Lysis:
-
Wash filters 3x with ice-cold PBS.
-
Add 200 µL Methanol:Water (80:20) to the insert. Scrape cells and collect lysate.
-
Sonicate for 5 min and centrifuge (10,000 x g, 5 min). Collect supernatant.
-
-
Enzymatic Hydrolysis (Aliquot B only):
-
Take 50 µL of sample (media or lysate).
-
Add 50 µL of 0.2 M Sodium Acetate buffer (pH 5.0) containing 1000 U Helix pomatia
-glucuronidase/sulfatase. -
Incubate at 37°C for 2 hours. (Note: Helix pomatia is chosen for its dual activity).
-
-
Extraction (All Samples):
-
Add 10 µL Internal Standard (
-ED, 1 µM). -
Perform Liquid-Liquid Extraction (LLE) by adding 500 µL Diethyl Ether:Ethyl Acetate (1:1) .
-
Vortex (1 min) and Centrifuge (3000 x g, 5 min).
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate to dryness under nitrogen gas at 40°C.
-
Reconstitute in 100 µL Mobile Phase (50:50 Water:Methanol).
-
Protocol 3: LC-MS/MS Quantification
System: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series) coupled to UHPLC.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 5 mM Ammonium Acetate for negative mode).
-
Mobile Phase B: Acetonitrile (ACN) or Methanol.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: Linear ramp to 90% B
-
5-6 min: Hold 90% B
-
6.1 min: Re-equilibrate 10% B.
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters
Enterodiol ionizes well in Negative Electrospray Ionization (ESI-) mode due to its phenolic hydroxyl groups.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Enterodiol (ED) | 301.1 | 253.1 | 35 | 25 |
| 304.1 | 256.1 | 35 | 25 |
Note: Optimize transitions by infusing pure standards. The 301 -> 253 transition typically corresponds to the loss of formaldehyde and water.
Data Analysis & Calculations
Determining Metabolite Concentrations
Since we lack standards for the specific conjugates, we quantify them indirectly as "Enterodiol Equivalents":
-
Free ED: Concentration in Aliquot A.
-
Total ED: Concentration in Aliquot B (Hydrolyzed).
-
Conjugated ED:
.
Apparent Permeability Coefficient ( )
Calculate the rate of transport across the Caco-2 monolayer:
- : Rate of appearance of Total ED (Free + Conjugated) in the receiver chamber (µmol/s).
- : Surface area of the insert (cm²).
- : Initial concentration in the donor chamber (µM).
Metabolic Clearance
To quantify the metabolic capacity of the cells:
Troubleshooting & Optimization (Self-Validating Systems)
| Issue | Probable Cause | Corrective Action |
| Low TEER (<200) | Leaky monolayer | Extend culture time to 21 days; ensure no bubbles during media change. |
| High Matrix Effect | Incomplete extraction | Switch from LLE to Solid Phase Extraction (SPE) using HLB cartridges. |
| Incomplete Hydrolysis | Enzyme inhibition | Verify pH is exactly 5.0; extend incubation to 4 hours or increase enzyme units. |
| Low Recovery | Adsorption to plastic | Use glass vials or low-binding polypropylene tubes for extraction. |
References
-
Jansen, G. H., et al. (2005). "Uptake and metabolism of enterolactone and enterodiol by human colon epithelial cells."[1] Archives of Biochemistry and Biophysics. Link
-
Peñalvo, J. L., et al. (2005). "A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry."[1] Analytical Biochemistry. Link
-
Stachel, N., & Skopp, G. (2016). "In vitro formation of ethyl glucuronide and ethyl sulfate: Enzymatic hydrolysis protocols." International Journal of Legal Medicine. Link
-
Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols. Link
-
Shimadzu Corporation. "LC/MS/MS Method Package for Cell Culture Profiling." Technical Report. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Enzymatic Hydrolysis for Enterodiol Analysis
Executive Summary & Core Directive
The Challenge: Enterodiol (END) is a mammalian lignan excreted in urine primarily as glucuronide and sulfate conjugates. Unlike many pharmaceutical metabolites that are solely glucuronidated, END requires an enzyme preparation with robust sulfatase activity.
The Solution: Standard
Quick Protocol Reference:
-
Enzyme: Helix pomatia Type H-1 or HP-2.
-
Buffer: 0.2 M Sodium Acetate, pH 5.0.
-
Incubation: 37°C for 12–16 hours (Overnight).
-
Critical Additive: Ascorbic acid (0.1%) to prevent oxidative degradation.
Standard Operating Procedure (Optimized)
Use this master protocol as your baseline. Deviations should be validated.
| Step | Parameter | Specification | Rationale |
| 1 | Sample Prep | Thaw urine at RT; vortex 30s. | Homogenize sediments where conjugates may precipitate. |
| 2 | Internal Std | Add | Corrects for hydrolysis efficiency and matrix effects [1]. |
| 3 | Buffering | Mix 500 | H. pomatia has a strict pH optimum at 5.[1]0. Ascorbic acid prevents oxidation of the diphenolic structure [2]. |
| 4 | Enzyme | Add 50 | High sulfatase units are required to cleave the sulfate moiety, which is sterically hindered [3]. |
| 5 | Incubation | 37°C for 15 hours (Overnight) in a shaking water bath. | Sulfate cleavage is the rate-limiting step; shorter times (e.g., 2h) result in ~30-40% underestimation of total END [1]. |
| 6 | Termination | Add 2 mL diethyl ether or ethyl acetate immediately. | Organic solvent denatures the enzyme and initiates liquid-liquid extraction (LLE). |
Troubleshooting Hub (Q&A)
Category A: Low Recovery & Quantification Issues
Q: I am using E. coli
-
Fix: Switch to Helix pomatia (HP-2). If you must use E. coli (e.g., for LC-MS cleanliness), you must supplement it with a separate sulfatase enzyme, though this increases cost and complexity [3].
Q: My internal standard (
-
Fix: Perform a dilution integrity test . Dilute the urine 1:2 or 1:4 with buffer before adding the enzyme. If the calculated concentration (corrected for dilution) increases, inhibition was present. The acetate buffer in the SOP above (1:1 dilution) is designed to mitigate this [4].
Category B: Chromatography & Stability
Q: I see "ghost peaks" or a rising baseline near the Enterodiol peak. A: This is likely oxidative degradation . Lignans are diphenols and are sensitive to oxidation during the long overnight incubation at 37°C.
-
Fix: Ensure Ascorbic Acid (Vitamin C) is added to the buffer before incubation. Additionally, ensure your extraction solvent (ether/ethyl acetate) is free of peroxides [5].
Q: Can I speed up the reaction by raising the temperature to 55°C? A: Proceed with extreme caution. While H. pomatia is robust, sulfatase activity is more thermally labile than glucuronidase activity.
-
Fix: We recommend sticking to 37°C. If speed is essential, increase the enzyme concentration (units/mL) rather than the temperature. Validation data shows that 55°C can lead to a 15-20% loss in sulfated conjugate recovery due to enzyme denaturation over long incubations [6].
Category C: Enzyme Source Validation
Q: Can I use "Glucuronidase from Limpets" (Patella vulgata)? A: Yes, Patella vulgata is an excellent alternative and often has higher sulfatase-to-glucuronidase ratios than H. pomatia.
-
Fix: If you switch, you must re-optimize pH. Patella vulgata often performs better at a slightly lower pH (approx.[2] pH 4.5–5.[3]0) compared to H. pomatia [7].[4]
Visualizing the Workflow
Diagram 1: Optimized Hydrolysis Workflow
This diagram illustrates the critical decision points in the sample preparation pathway.
Caption: Workflow emphasizing the necessity of Helix pomatia for complete lignan recovery.
Diagram 2: Troubleshooting Logic Tree
Use this logic flow to diagnose low recovery issues.
Caption: Logic tree for diagnosing low recovery, distinguishing between matrix effects and enzymatic failure.
References
-
Grace, P. B., et al. (2003). "Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma." Journal of Chromatography B, 794(2), 223-233.
-
Nielsen, I. L., et al. (2012). "Quantification of lignans in human plasma and urine." Analytical Biochemistry, 421(2), 433-441.
-
Biotage Application Notes. (2023). "Urine hydrolysis: how did I choose which enzyme to use?" Biotage Blog.
-
Sigma-Aldrich Technical Bulletin. (2015). "Sulfatase from Helix pomatia Product Information." Merck/Sigma.
-
Peñalvo, J. L., et al. (2005). "Method for the determination of the lignans enterolactone and enterodiol in human plasma by LC-MS/MS." Analytical Chemistry, 77(19), 6404-6409.
-
Inoue, H. (2025).[4][5] "Optimized Conditions for the Enzymatic Hydrolysis of Glucuronides in Human Urine." ResearchGate.[4]
-
Kura Biotec. (2019).[6] "Steroid deconjugation by Helix pomatia – can we overcome snail speed?" Endocrine Abstracts.
Sources
- 1. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 使用UHPLC/MS(TOF)检测不同酶水解条件处理的尿液中药物和代谢物 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
challenges in enterodiol quantification from complex biological matrices
Topic: Challenges in Enterodiol Quantification from Complex Biological Matrices Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, Drug Development Professionals
Status: Operational | Tier: Advanced Bioanalysis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the technical support center for lignan analysis. You are likely here because enterodiol (END) quantification is failing your acceptance criteria. Unlike simple small molecules, enterodiol in biological matrices (plasma, urine, feces) exists primarily as glucuronide and sulfate conjugates.
This guide bypasses generic advice. We focus on the three critical failure points : Incomplete Enzymatic Hydrolysis, Matrix Suppression in LC-MS/MS, and Chromatographic Resolution from Enterolactone.
📋 Module 1: The "Hidden" Analyte (Enzymatic Hydrolysis)
User Ticket #402: "I spiked enterodiol into plasma and got 95% recovery, but my patient samples are showing near-zero concentration. What is wrong?"
Dr. Thorne's Diagnosis: You are measuring free enterodiol, but in vivo, >90% of enterodiol circulates as conjugates (glucuronides/sulfates). Your spiking experiment only validated the extraction of the free form. You must perform enzymatic deconjugation to quantify the total enterodiol.
🔧 Troubleshooting Protocol: Hydrolysis Optimization
The Causality: Helix pomatia sulfatase/glucuronidase is the industry standard, but it contains endogenous lignans that cause high background noise. E. coli glucuronidase is cleaner but lacks sulfatase activity, missing the sulfate-conjugated fraction.
Step-by-Step Optimization Workflow:
-
Enzyme Selection:
-
Plasma/Urine: Use Helix pomatia (Type H-1) for simultaneous glucuronide/sulfate cleavage.[1]
-
Feces: Often requires lower enzyme loads due to high bacterial deconjugation in the gut, but Helix pomatia ensures total recovery.
-
-
Background Subtraction: Helix pomatia preparations often contain trace enterodiol. Crucial: You must run an enzyme-only blank and subtract this area count from your samples.
-
Incubation Conditions:
-
pH: Adjust sample to pH 5.0 (Acetate buffer).
-
Temp/Time: 37°C for 12–16 hours (Overnight is safest for plasma).
-
Visualizing the Decision Logic:
Caption: Figure 1. Decision logic for enzymatic hydrolysis of enterodiol conjugates. Note the mandatory status for urine/plasma matrices.
📉 Module 2: Matrix Effects & Extraction (The Signal Killer)
User Ticket #899: "My LC-MS/MS signal for enterodiol is suppressed by 60% in urine samples compared to solvent standards."
Dr. Thorne's Diagnosis: Urine and feces are "dirty" matrices. Phospholipids and salts co-elute with enterodiol, competing for ionization in the source. A simple protein precipitation (PPT) is insufficient. You need Orthogonal Clean-up.
📊 Data Summary: Extraction Efficiency Comparison
| Method | Recovery (%) | Matrix Effect (ME%) | Pros | Cons |
| Protein Precip (PPT) | >90% | -60% (High Suppression) | Fast, Cheap | Dirty extracts, clogs columns |
| Liquid-Liquid (LLE) | 75-85% | -20% (Moderate) | Removes salts/proteins | Uses Diethyl Ether (volatile/flammable) |
| SPE (Oasis HLB) | 85-95% | <10% (Minimal) | Cleanest, Reproducible | Higher cost, more steps |
🔧 Self-Validating Protocol: Solid Phase Extraction (SPE)
Recommended Phase: Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent.
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Load hydrolyzed sample (pH adjusted to ~3-4). Enterodiol is a diphenol; acidic pH keeps it neutral for retention.
-
Washing (Critical): Wash with 5% Methanol in Water. This removes salts and highly polar interferences without eluting enterodiol.
-
Elution: Elute with 100% Methanol.
-
Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A/B (50:50).
Expert Insight: If you observe "ion enhancement" (signal >100%) in feces, it is likely due to co-eluting bile acids. Switch to a washing step with 20% methanol or use a secondary LLE step after hydrolysis before SPE.
⚡ Module 3: LC-MS/MS Quantification & Stability
User Ticket #112: "I cannot separate enterodiol (END) from enterolactone (ENL), and my internal standard (IS) response is drifting."
Dr. Thorne's Diagnosis:
END and ENL are structurally similar. If they co-elute, cross-talk in MS transitions can occur. Furthermore, using a generic IS (like Genistein) is a mistake. You must use a stable isotope-labeled standard (
🔧 Analytical Setup Guide
1. Chromatographic Separation:
-
Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm). High surface area is needed for retention.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (or Ammonium Acetate for negative mode).
-
B: Acetonitrile (MeOH causes higher backpressure but better resolution for lignans).
-
-
Gradient: Start at 10% B, hold for 0.5 min, ramp to 90% B over 5 mins. END elutes before ENL due to higher polarity (two hydroxyls vs. one lactone ring).
2. Mass Spectrometry (MRM) Parameters:
-
Ionization: ESI Negative Mode (Phenolic protons ionize best in negative mode).
-
Transitions:
3. Stability & QC Rules:
-
Freeze-Thaw: Enterodiol is relatively stable, but glucuronides are sensitive. Limit to <3 freeze-thaw cycles.
-
Storage: Store extracts at -20°C. Degradation is negligible for 3 months.
-
QC Failure Mode: If QC Low fails accuracy, check for adsorption. Enterodiol can stick to non-silanized glass. Use Polypropylene (PP) vials.
Visualizing the Troubleshooting Flow:
Caption: Figure 2. Quick-reference troubleshooting logic for LC-MS/MS anomalies in lignan analysis.
📚 References
-
Enzymatic Hydrolysis Optimization:
-
LC-MS/MS Method Validation:
-
Matrix Effects & Sample Prep:
-
Solid Phase Extraction (SPE) Context:
-
Title: Solid phase extraction in food analysis (General Principles applied to biological matrices).
-
Source: Lodz University of Technology.
-
URL:[Link](Note: Generalized reference for SPE theory).
-
Sources
- 1. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Novel Enterodiol Quantification Assay
Senior Application Scientist Desk
Introduction
Welcome to the technical support center for enterodiol (ED) quantification. As a mammalian lignan produced by the intestinal microbiota, ED presents unique bioanalytical challenges due to its polarity, low physiological concentrations (nanomolar range), and extensive Phase II metabolism (glucuronidation/sulfation).
This guide is not a generic manual. It is a troubleshooting system designed to help you validate your novel assay against the rigorous standards of ICH M10 and FDA Bioanalytical Method Validation .
Module 1: Sample Preparation & Enzymatic Hydrolysis
The majority of assay failures occur before the sample enters the mass spectrometer. Enterodiol circulates primarily as conjugates; therefore, "total enterodiol" quantification requires precise deconjugation.
Q: My recovery rates are consistently below 50%. Is my extraction failing?
A: While extraction (LLE/SPE) can be the culprit, the root cause is often incomplete enzymatic hydrolysis .
Enterodiol is heavily conjugated in plasma and urine. If your enzyme (typically
Troubleshooting Protocol:
-
Enzyme Source: Are you using Helix pomatia or E. coli?
-
Recommendation: Use Helix pomatia (H-1, H-2, or HP-2) . It contains both
-glucuronidase and sulfatase activity. E. coli lacks sulfatase, which will miss the sulfated fraction of enterodiol [1].
-
-
pH Optimization: Helix pomatia enzymes have a narrow optimal pH window (typically 5.0). A drift to pH 6.0 can reduce hydrolysis efficiency by >40% [2].
-
Incubation Time: Plasma hydrolysis is slower than urine.[1]
-
Standard: 37°C for 16 hours (overnight).
-
Accelerated: 45°C for 2-4 hours (requires validation of thermal stability).
-
Q: I see high background noise and "ghost peaks" in my blanks.
A: This is likely enzyme contamination . Crude enzyme preparations from Helix pomatia naturally contain trace phytoestrogens derived from the snail's diet.
Solution:
-
Background Subtraction: You must run a "Reagent Blank" (Buffer + Enzyme + IS) with every batch.
-
SPE Cleanup: Implement a Solid Phase Extraction (SPE) step post-hydrolysis using a polymeric reversed-phase cartridge (e.g., HLB) to wash away enzyme proteins before elution.
Module 2: LC-MS/MS Optimization & Matrix Effects
Ion suppression is the "silent killer" of quantitative accuracy in LC-MS/MS.
Q: How do I distinguish Enterodiol (ED) from Enterolactone (EL) and other isomers?
A: ED (
Chromatographic Strategy:
-
Column: Use a C18 column with high carbon loading and end-capping (e.g., 1.7 µm particle size for UHPLC) to prevent peak tailing caused by silanol interactions.
-
Mobile Phase: Use Ammonium Acetate (5-10 mM) in the aqueous phase to support ionization in negative ESI mode (
). -
Transition Monitoring:
-
Precursor:
301.1 (ED) -
Product:
253.1 (Loss of + ) or 135.0 (Characteristic fragment) [3].
-
Q: My internal standard (IS) response varies wildly between samples.
A: This indicates a significant Matrix Effect (ME) . Phospholipids in plasma are likely co-eluting with your analyte, suppressing ionization.
Corrective Actions:
-
Switch IS: Are you using a structural analog? Stop. Use a stable isotope-labeled standard, specifically
-Enterodiol . It co-elutes exactly with the analyte and compensates for matrix effects perfectly [3]. -
Divert Valve: Direct the first 1-2 minutes of LC flow to waste. Phospholipids and salts often elute early or very late.
-
Calculate Matrix Factor (MF): According to ICH M10, you must quantify this.
-
Acceptance: The IS-normalized MF should have a CV of <15% across 6 different lots of matrix.
-
Module 3: Validation Parameters (ICH M10 Compliance)
Q: What are the strict acceptance criteria for Accuracy and Precision?
A: For a novel assay, you must adhere to the ICH M10 standards. Do not rely on "research grade" statistics.
| Parameter | Definition | Acceptance Criteria (ICH M10) |
| Accuracy | Closeness of determined value to nominal value. | Mean conc. within ±15% of nominal (±20% for LLOQ). |
| Precision | Closeness of repeated individual measures (CV%). | ≤15% (≤20% for LLOQ). |
| Selectivity | Ability to differentiate analyte from interferences.[2] | Interference in blank <20% of LLOQ response. |
| Carryover | Analyte appearing in blank after high concentration injection. | Carryover in blank <20% of LLOQ response. |
Q: My calibration curve is non-linear at high concentrations.
A: ESI saturation is common.
-
Fix: Use a weighted linear regression (
or ). Unweighted regression overemphasizes high concentrations, leading to poor accuracy at the LLOQ. -
Range: If saturation persists, truncate the Upper Limit of Quantification (ULOQ) or switch to a quadratic fit (requires scientific justification).
Visualizations
Figure 1: Validated Workflow for Total Enterodiol Quantification
This flowchart illustrates the critical path from sample collection to data output, highlighting the hydrolysis step which is unique to lignan analysis.
Caption: Optimized workflow for total enterodiol quantification. Note the critical enzymatic hydrolysis step required to measure total lignans.
Figure 2: Troubleshooting Matrix Effects (Logic Tree)
Use this decision tree when Internal Standard (IS) response is unstable.
Caption: Logic tree for diagnosing and resolving matrix effects in LC-MS/MS bioanalysis.
References
-
Kuijsten, A., et al. (2005).[3] "A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry." Journal of Chromatography B, 822(1-2), 178-184.[3]
-
Grace, P. B., et al. (2007). "Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma." Analytical Biochemistry, 361(2), 269-276.
-
ICH Harmonised Guideline. (2022). "Bioanalytical Method Validation and Study Sample Analysis M10." International Council for Harmonisation.[4]
-
Matuszewski, B. K., et al. (2003).[5] "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry, 75(13), 3019-3030.
Sources
- 1. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. irjms.com [irjms.com]
- 3. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: Enterodiol (END) Dosage Optimization
Topic: Optimization of Enterodiol Dosage for In Vitro Experiments Role: Senior Application Scientist Status: Operational
Introduction: Navigating the Biphasic Nature of Enterodiol
Welcome to the technical support center. If you are working with Enterodiol (END), you are likely encountering a common paradox: inconsistent reproducibility driven by the compound's biphasic behavior.
As an enterolignan produced by the mammalian gut microbiota, END is not a simple cytotoxic agent. It functions as a Selective Estrogen Receptor Modulator (SERM) . In estrogen receptor-positive (ER+) models like MCF-7, it can act as a weak estrogen at low concentrations (promoting growth) while triggering apoptosis at high concentrations.
This guide replaces generic protocols with a causality-driven optimization framework. We focus on solubility stability, defining your therapeutic window, and validating the mechanism of action.
Module 1: Solubility & Stock Preparation (The Foundation)
The Issue: Enterodiol is hydrophobic. Users frequently report "no activity" which is often a false negative caused by compound precipitation ("crashing out") upon addition to aqueous culture media.
Protocol: Stable Stock Generation
-
Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, hybridoma grade.
-
Stock Concentration: Prepare a 100 mM master stock. This allows you to keep the final DMSO volume low (
) even at high experimental doses.[1] -
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.
Critical Step: The "Pre-Warm" Technique
Do not add cold DMSO stock directly to cold media. This causes immediate micro-precipitation that is invisible to the naked eye but drastically reduces bioavailability.
-
Warm the culture media to 37°C .
-
Thaw the END stock to Room Temperature (RT).
-
Vortex the stock vigorously before pipetting.
-
Add the stock to the media while swirling the media vessel to ensure rapid dispersion.
Module 2: Defining the Dosage Window (The Biphasic Trap)
The Issue: Researchers often select a single "standard" dose (e.g., 10
Dosage Reference Table
| Experimental Goal | Target Concentration Range | Mechanism of Action | Critical Control |
| Proliferation (ER+ Cells) | 0.1 | ER | Fulvestrant (ICI 182,780) |
| Cytotoxicity / Apoptosis | 50 | Mitochondrial Disruption (Intrinsic) | Caspase Inhibitor (Z-VAD-FMK) |
| Migration / Invasion | 20 | MMP Inhibition / FAK signaling | Serum-Free Media |
Technical Insight: In ER-negative lines (e.g., MDA-MB-231), the low-dose proliferative effect is usually absent. In ER+ lines (MCF-7), doses
M may mimic Estradiol (E2).
Module 3: Experimental Workflow Optimization
To determine the IC50 or EC50 accurately, you must follow a rigorous serial dilution workflow that accounts for solvent normalization.
Visualization: Dose-Response Optimization Workflow
Caption: Step-by-step workflow for determining the optimal Enterodiol dosage, ensuring solvent normalization and time-dependent validation.
Module 4: Mechanistic Validation (The "Why")
The Issue: Users observe cell death but cannot confirm if it is specific apoptosis or necrotic toxicity. Resolution: You must map the signaling pathway. High-dose END typically triggers the Intrinsic Mitochondrial Pathway , altering the Bax/Bcl-2 ratio.
Visualization: Biphasic Signaling Pathways
Caption: Dual mechanism of action. Left: Low-dose genomic estrogenic activity. Right: High-dose mitochondrial apoptosis induction.
Troubleshooting & FAQs
Q1: My vehicle control (DMSO only) is showing high toxicity. What went wrong? A: You likely exceeded the 0.1% v/v threshold.
-
Diagnosis: Calculate your final DMSO concentration.[1][2] If you added 5
L of stock to 1 mL of media, that is 0.5%, which is toxic to sensitive lines like MCF-7. -
Fix: Use a higher concentration stock (100 mM) so you can add less volume (e.g., 1
L per 1 mL = 0.1%).
Q2: I see no effect at 24 hours, even at high doses. A: Lignans often require longer incubation times to manifest apoptotic effects.
-
Reasoning: The mechanism involves gene expression changes (Bax/Bcl-2 regulation) rather than immediate membrane lysis.
-
Fix: Extend endpoints to 48h and 72h .
Q3: How do I prove the proliferation is ER-mediated? A: Use the "Rescue" experiment.
-
Protocol: Treat cells with END (5
M) + Fulvestrant (100 nM). -
Result: If END-induced proliferation is abolished by Fulvestrant, the mechanism is ER-dependent.
References
-
Hu, Q., et al. (2018). In vitro investigation of cytotoxic and antioxidative activities of Ardisia crispa against breast cancer cell lines, MCF-7 and MDA-MB-231. BMC Complementary and Alternative Medicine. Link
-
Carreau, C., et al. (2008).[3] Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells. Journal of Steroid Biochemistry and Molecular Biology. Link
-
Mousavi, S.Y., et al. (2025).[4] Cytotoxicity evaluation of hydro-alcoholic extract of Prangos pabularia Lindl root on breast cancer MCF-7 cell line. Journal of Herbmed Pharmacology. Link
-
LifeTein Support. (2024).[2] Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Link
-
Galvao, J., et al. (2022).[5] Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Link
Sources
- 1. reddit.com [reddit.com]
- 2. lifetein.com [lifetein.com]
- 3. Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. herbmedpharmacol.com [herbmedpharmacol.com]
- 5. mdpi.com [mdpi.com]
addressing enterodiol solubility issues for cell-based assays
Technical Support Center: Enterodiol Solubility in Cell-Based Assays
Executive Summary & Chemical Profile
Enterodiol is a mammalian lignan formed by the intestinal microbiota, exhibiting biphasic estrogenic/anti-estrogenic properties.[1][2] While critical for in vitro mechanistic studies (e.g., MCF-7 proliferation, osteoblastic differentiation), its lipophilic nature (LogP ~2.[3]6) creates a significant bottleneck: aqueous instability leading to micro-precipitation. [3]
This guide addresses the "invisible failure" mode where Enterodiol precipitates upon addition to culture media, reducing the effective concentration and generating false-negative data.
Physicochemical Snapshot
| Property | Value | Implication for Assay |
| Molecular Weight | 302.37 g/mol | Standard conversion: 10 mM ≈ 3.02 mg/mL |
| LogP | ~2.6 | Moderately lipophilic; requires organic co-solvent.[3][4] |
| Solubility (DMSO) | ~30 mg/mL | Excellent.[3] Preferred stock solvent.[3][5][6][7] |
| Solubility (Water) | < 0.1 mg/mL | Critical Risk: Immediate precipitation upon direct addition.[3] |
| Stability | Sensitive to oxidation | Stock solutions must be purged with inert gas (N₂/Ar).[3] |
Troubleshooting Guide (FAQ)
Section A: Stock Preparation & Storage
Q: I dissolved Enterodiol in ethanol, but it evaporated during my 72-hour incubation. Should I switch to DMSO? A: Yes. Ethanol is volatile and cytotoxic at lower concentrations than DMSO.
-
The Issue: Ethanol evaporation changes the osmolarity of the media and the concentration of the compound over long assays (24h+).
-
The Fix: Prepare your primary stock (e.g., 100 mM) in anhydrous DMSO (Dimethyl Sulfoxide).[3] DMSO has low volatility and is better tolerated by cells up to 0.5% (v/v), though <0.1% is the gold standard.
-
Protocol:
Q: My stock solution turned yellow after a month at -20°C. Is it still usable? A: Proceed with caution. Color change often indicates oxidation.[3]
-
Mechanism: Lignans contain hydroxyl groups susceptible to oxidative degradation.[3]
-
Validation: Run a quick HPLC check. If purity is <95%, discard.
-
Prevention: When creating stocks, purge the headspace of the vial with Nitrogen or Argon gas before capping to displace oxygen.
Section B: Media Compatibility & The "Crash-Out" Effect
Q: When I add my DMSO stock directly to the cell culture media, I see a cloudy swirl that disappears. Is this safe? A: No. That "swirl" is a transient precipitation event (nucleation).[3] Even if it appears to re-dissolve, you may have formed micro-crystals that cells cannot uptake, or that sediment and cause localized toxicity.
-
The Solution: Use the "Rapid Dispersion" technique or an intermediate dilution step (see Workflow Diagram below). Never add high-concentration DMSO stock directly to a static well of cells.[3]
Q: Does the concentration of Fetal Bovine Serum (FBS) affect Enterodiol solubility? A: Yes, significantly.
-
The Science: Serum albumin acts as a carrier protein. Higher serum concentrations (10%) generally improve the apparent solubility of lipophilic compounds like Enterodiol by binding them.
-
The Trade-off: High protein binding reduces the "free fraction" of the drug available to enter cells.
-
Recommendation: If you are running serum-free assays (e.g., to avoid estrogenic interference from serum), Enterodiol is more likely to precipitate.[3] In serum-free conditions, lower your maximum test concentration or use a carrier like cyclodextrin (HP-β-CD) if solubility fails.[3]
Q: How do I validate that Enterodiol is actually in solution during the assay? A: Turbidimetric Analysis.
-
Protocol:
Experimental Workflows
Workflow 1: The "Step-Down" Dilution Method
This protocol minimizes osmotic shock and precipitation by keeping the compound solubilized in DMSO until the final moment of high-volume dispersion.
Caption: Figure 1. Optimal dilution workflow. Performing serial dilutions in 100% DMSO ensures homogeneity before the final "shock" dilution into aqueous media. Direct addition (1:1000 dilution) keeps final DMSO at 0.1%.[3]
Workflow 2: Troubleshooting Decision Tree
Use this logic flow when inconsistent data suggests solubility issues.
Caption: Figure 2.[3] Diagnostic logic for distinguishing solubility artifacts from biological variance.
Detailed Protocol: The "Rapid Dispersion" Technique
To prevent the "local high concentration" effect where a droplet of DMSO hits the water and immediately precipitates before mixing:
-
Preparation: Have your cell culture plate ready with cells in 100 µL media.
-
Dilution: Prepare a 2x working solution in pre-warmed media.
-
Example: Target final is 10 µM. Prepare 20 µM in a separate tube by adding DMSO stock to media while vortexing the media tube simultaneously .
-
-
Addition: Add 100 µL of the 2x working solution to the 100 µL in the well.
-
Why this works: The vortexing ensures the DMSO droplet is dispersed instantly into the bulk volume, preventing the formation of crystal nuclei.
References
-
Adlercreutz, H. (2007).[3] Lignans and Human Health.[1][2][5] Critical Reviews in Clinical Laboratory Sciences, 44(5–6), 483–525.[3]
-
Forman, S. A., et al. (1999).[3] DMSO toxicity in cell culture.[3][8][9] In Vitro Cellular & Developmental Biology, referenced in PMC regarding solvent effects.
-
PubChem. (2023).[3] Enterodiol (CID 115089).[3] National Library of Medicine. Retrieved from [Link][3]
Sources
- 1. Effects of metabolites of the lignans enterolactone and enterodiol on osteoblastic differentiation of MG-63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enterodiol - Wikipedia [en.wikipedia.org]
- 4. Showing Compound Enterodiol (FDB021828) - FooDB [foodb.ca]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. youtube.com [youtube.com]
- 7. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
improving the efficiency of bacterial conversion of lignans to enterodiol
Welcome to the Biocatalysis Optimization Hub. Subject: High-Efficiency Production of Enterodiol (END) from Secoisolariciresinol Diglucoside (SDG). Operator: Dr. A. Vance, Senior Application Scientist.
Executive Summary
You are likely here because your conversion yields are stalling at Secoisolariciresinol (SECO) or "leaking" into Enterolactone (ENL). Producing Enterodiol (END) requires a precise "stop-reaction" strategy. Unlike simple fermentations, this is a multi-step biotransformation requiring a specific consortium of strict anaerobes.
This guide abandons generic advice. We focus on the defined co-culture approach, as fecal slurry incubations are too variable for reproducible drug development.
Module 1: The Biocatalytic Consortium (The "Who")
You cannot rely on a single strain for the full conversion from SDG to END. You need a functional binary consortium .
The Pathway & Required Strains
The conversion follows this logic: Deglycosylation
-
The "Sugar Breaker" (Deglycosylation):
-
The "Ring Modifier" (Demethylation/Dehydroxylation):
-
Substrate: SECO
END. -
Recommended Strain: Eggerthella lenta (formerly Eubacterium lentum).
-
Mechanism: Performs the benzyl-ether reduction and dehydroxylation.
-
The "Stop" Signal: To maximize END, you must exclude Lactonifactor longoviformis (formerly Clostridium sp. ED-Mt61) from your culture. This bacterium contains the dehydrogenase responsible for converting END
ENL.
-
::: dot
::: Figure 1: The metabolic cascade. Maximizing END requires promoting the green node while physically excluding the biocatalyst responsible for the red node.
Module 2: Troubleshooting & Optimization (FAQs)
Category A: Yield & Conversion Failure
Q1: I see high levels of SECO in my HPLC, but almost no Enterodiol. What is wrong? Diagnosis: The "Ring Modifier" (Eggerthella lenta) is inactive or absent. Root Cause: E. lenta is fastidious. It often requires specific growth factors that Bacteroides depletes, or the redox potential is not low enough. Corrective Protocol:
-
Arginine Supplementation: E. lenta relies heavily on arginine metabolism for energy. Supplement your basal media (e.g., GAM or BHI) with 0.5% - 1.0% (w/v) L-Arginine . This is often the "magic switch" for Eggerthella activation.
-
Hydrogen Gas (
): Ensure your anaerobic headspace contains at least 5-10% . Some strains require as an electron donor for the reductase activity.
Q2: My Enterodiol (END) yield peaks at 24h but then disappears into Enterolactone (ENL). Diagnosis: Contamination or "Over-Processing." Root Cause: If you are using a defined consortium, you have a contaminant (Lactonifactor). If you are using a fecal slurry, this is natural progression. Corrective Protocol:
-
Switch to Defined Cultures: Use pure B. distasonis + E. lenta only.
-
Kinetic Arrest: If you must use complex sources, perform a time-course study (sampling every 4 hours). Harvest the supernatant immediately when END peaks (usually 24-48h) and crash the reaction by lowering pH to <3.0 or adding methanol.
Q3: The SDG substrate is precipitating in the media.
Diagnosis: Solubility limit reached.
Root Cause: While SDG is water-soluble, high concentrations (>10mM) in salt-heavy media can crash out. SECO (the intermediate) is much less soluble (
-
Co-Solvent: Dissolve SDG in DMSO first, ensuring the final concentration in the culture does not exceed 0.5% (v/v). E. lenta tolerates low DMSO well.
-
Cyclodextrins: Add
-cyclodextrin to the media. It forms inclusion complexes with SECO, keeping it bioavailable for the bacteria without precipitation.
Module 3: Experimental Workflow & Media Chemistry
Optimized Media Formulation (Modified Gifu Anaerobic Medium)
Standard media often lacks the specific redox poise required for the dehydroxylation step.
| Component | Concentration | Function |
| Basal Medium | GAM or BHI Broth | Nutrient backbone |
| L-Arginine | 10 g/L | Critical: Energy source for E. lenta |
| Hemin | 5 mg/L | Essential for cytochrome function in anaerobes |
| Vitamin K1 | 1 mg/L | Electron transport cofactor |
| L-Cysteine HCl | 0.5 g/L | Reducing agent (maintains anaerobiosis) |
| Resazurin | 1 mg/L | Redox indicator (must remain colorless) |
Step-by-Step Co-Culture Protocol
-
Pre-Culture: Grow B. distasonis and E. lenta separately in supplemented media for 24h at 37°C under strict anaerobic conditions (
: 80/10/10). -
Inoculation: Inoculate the main fermentation vessel with B. distasonis (1% v/v) and E. lenta (5% v/v). Note the higher ratio for E. lenta to prevent out-competition.
-
Substrate Addition: Add SDG (dissolved in sterile water or 0.5% DMSO) to a final concentration of 1-5 mM.
-
Incubation: Incubate at 37°C.
-
Sampling: Withdraw 500
L every 12 hours.
Module 4: Analytical Validation (HPLC-UV/MS)
You cannot optimize what you cannot measure. Use this validated method to separate the triad (SDG, SECO, END).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5
m, 4.6 x 250mm). -
Mobile Phase A: Water + 0.1% Formic Acid.[4]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Detection: UV at 280 nm (Lignans absorb well here).
-
Gradient:
| Time (min) | % Phase B | State |
| 0 | 10% | Equilibration |
| 20 | 40% | Elution of SDG |
| 35 | 70% | Elution of SECO / END |
| 40 | 10% | Re-equilibration |
Troubleshooting Visualizer:
::: dot
::: Figure 2: Decision tree for diagnosing yield failures based on HPLC metabolite profiles.
References
-
Clavel, T., et al. (2006).[5] Phylogeny of human intestinal bacteria that activate the dietary lignan secoisolariciresinol diglucoside. FEMS Microbiology Ecology.
-
Wang, X., et al. (2010).[1] Production of enterodiol from defatted flaxseeds through biotransformation by human intestinal bacteria.[1][2][5] BMC Microbiology.[1]
-
Bess, E. N., et al. (2020). Genetic basis for the cooperative bioactivation of plant lignans by Eggerthella lenta and other human gut bacteria.[6][7][8] Nature Microbiology.[8]
-
Eeckhaut, E., et al. (2008). Metabolism of the lignan secoisolariciresinol diglucoside by the bacterial species Bacteroides distasonis and Bacteroides fragilis. Applied and Environmental Microbiology.
-
Gaye, P., et al. (2021). Enterolignan Production: Technical challenges and the role of the gut microbiota. Nutrients.[2][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure, properties and obtention routes of flaxseed lignan secoisolariciresinol, a review | Université de Liège [popups.uliege.be]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. Identification of the Microbial Transformation Products of Secoisolariciresinol Using an Untargeted Metabolomics Approach and Evaluation of the Osteogenic Activities of the Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Isolation of Eggerthella lenta from Human Faeces and Characterisation of the Species Prophage Diversity [mdpi.com]
- 7. Genetic basis for the cooperative bioactivation of plant lignans by Eggerthella lenta and other human gut bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic manipulation of the human gut bacterium Eggerthella lenta reveals a widespread family of transcriptional regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anaerobic Fermentation—A Biological Route towards Achieving Net Neutrality [mdpi.com]
Technical Support Center: Overcoming Interference in the Electrochemical Detection of Enterodiol
Welcome to the technical support center for the electrochemical detection of enterodiol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing electrochemical methods to quantify enterodiol, a key mammalian lignan and biomarker, in complex biological matrices. As specialists in this field, we understand the nuances and challenges, particularly the persistent issue of signal interference.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you navigate these challenges, enhance the quality of your data, and ensure the trustworthiness of your results.
Troubleshooting Guide: Isolating Your Enterodiol Signal
This section addresses specific, common problems encountered during the electrochemical analysis of enterodiol. The question-and-answer format is designed to help you quickly identify and resolve experimental issues.
Q1: My enterodiol oxidation peak is broad, poorly defined, and seems to be shifting. What are the likely causes and solutions?
A1: This is a classic issue often rooted in suboptimal electrolyte conditions. The electrochemical oxidation of enterodiol, a phenolic compound, is a proton-dependent process.
-
Causality: The pH of your supporting electrolyte directly influences the protonation state of the hydroxyl groups on the enterodiol molecule. An inappropriate pH can lead to sluggish electron transfer kinetics, resulting in a broad and ill-defined voltammetric peak. Potential shifting is also a direct consequence of pH changes, as the peak potential for many phenolic compounds shifts to less positive values as the pH increases.
-
Solution Workflow:
-
pH Optimization: Systematically evaluate a range of pH values for your supporting electrolyte (e.g., phosphate-buffered saline, PBS). Start with a pH around 7.0 and test in increments down to 6.0 and up to 8.0. The optimal pH will provide the sharpest peak and highest current response.
-
Buffer Capacity: Ensure your buffer concentration is sufficient (typically 0.1 M to 0.2 M) to resist local pH changes at the electrode surface during the electrochemical reaction.
-
Scan Rate: A slow scan rate (e.g., 10-25 mV/s in cyclic voltammetry) can sometimes improve peak definition for kinetically sluggish reactions. However, for sensitive techniques like Differential Pulse Voltammetry (DPV), ensure the scan rate is compatible with the pulse parameters.
-
Q2: I'm seeing overlapping peaks that mask my enterodiol signal, especially in urine samples. How can I resolve them?
A2: This is the most common challenge, arising from endogenous electroactive species in biological fluids. The primary culprits are ascorbic acid (AA) and uric acid (UA), which have oxidation potentials close to that of many phenolic compounds.
-
Causality: In complex matrices like urine, AA and UA are often present at much higher concentrations than enterodiol and will oxidize at similar potentials on a bare electrode, creating a large, interfering signal that swamps the analyte's response.[1]
-
Solution Workflow:
-
Electrode Surface Modification: This is the most robust solution. Applying a selective film to the electrode surface can either repel interferents or selectively bind the analyte.
-
Nafion® Coating: A simple and effective strategy is to coat the electrode with a thin layer of Nafion®. This perfluorinated polymer is negatively charged and will electrostatically repel negatively charged species like ascorbate and urate at neutral pH, while allowing neutral or positively charged analytes to reach the electrode surface.
-
Electropolymerized Films: Creating a molecularly imprinted polymer (MIP) or a non-conductive polymer film on the electrode can create size- or shape-selective cavities that preferentially bind enterodiol, enhancing selectivity.[2][3]
-
-
pH Adjustment: Fine-tuning the pH can sometimes shift the oxidation potentials of the interferents away from the enterodiol peak. A systematic pH study, as described in A1, is crucial.
-
Sample Pre-treatment: Implement a solid-phase extraction (SPE) protocol to clean up the sample and remove major interferents before electrochemical analysis.
-
Q3: My signal response is strong for the first measurement but decreases significantly with each subsequent scan. What is causing this electrode fouling and how can I fix it?
A3: You are experiencing electrode fouling, a phenomenon where the products of the electrochemical oxidation of phenolic compounds, like enterodiol, polymerize and form an insulating layer on the electrode surface.[4][5][6] This passivation blocks electron transfer, leading to a rapid decay in signal.[5]
-
Causality: The oxidation of enterodiol generates phenoxy radicals. These radicals are highly reactive and can couple together to form dimers and larger polymeric structures that adhere strongly to the electrode surface, rendering it inactive.[6][7][8]
-
Solution Workflow:
-
Prevention through Surface Modification: Modifying the electrode with materials like carbon nanotubes or graphene can increase the surface area and create a more robust interface that is less prone to fouling.[8] Additionally, some polymer coatings can prevent the adhesion of fouling products.[9]
-
Pulsed Waveforms: Use techniques like Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV).[10][11] These methods involve applying the potential in short pulses, which can dislodge passivating films and minimize the time the electrode spends at a high oxidative potential, thereby reducing the rate of fouling.
-
Electrode Regeneration: Between measurements, the electrode must be cleaned.
-
Mechanical Polishing: The most reliable method is to polish the electrode on a fine alumina slurry (e.g., 0.05 µm), followed by thorough rinsing. This physically removes the fouling layer.
-
Electrochemical Cleaning: After polishing, perform several potential cycles in a clean supporting electrolyte (e.g., 0.5 M H₂SO₄) to electrochemically clean and activate the surface.
-
-
Q4: My calibration curve is non-linear and my measurements are not reproducible. What should I check?
A4: Poor linearity and reproducibility often point to a combination of issues, including electrode surface instability, matrix effects, and inconsistent sample preparation.
-
Causality: If the electrode surface is not consistent from one measurement to the next (due to fouling or improper cleaning), the response will vary.[5] Furthermore, components in the sample matrix (e.g., proteins, lipids) can adsorb to the electrode surface, altering its properties and affecting the signal.[12]
-
Solution Workflow:
-
Rigorous Electrode Preparation: Implement a strict and consistent electrode cleaning and polishing protocol (see Protocol 1 below) before every single calibration standard and sample.
-
Use of an Internal Standard: If possible, add a known concentration of a non-interfering, electroactive compound with a different oxidation potential to all standards and samples. Plotting the ratio of the enterodiol peak current to the internal standard peak current can compensate for minor variations in electrode surface area or sample volume.
-
Matrix Matching: Prepare your calibration standards in a solution that mimics the sample matrix as closely as possible (e.g., synthetic urine or a diluted, analyte-free sample pool). This helps to account for any signal suppression or enhancement caused by the matrix.
-
Deoxygenate Solutions: Dissolved oxygen can be electrochemically reduced and may interfere with your measurement. Purge all your solutions (buffer, standards, and samples) with an inert gas like nitrogen or argon for at least 5-10 minutes before analysis.
-
Frequently Asked Questions (FAQs)
-
What is the typical oxidation potential for enterodiol? The oxidation potential of enterodiol is highly dependent on the pH of the medium and the electrode material used. On a glassy carbon electrode (GCE) in a neutral pH buffer (pH ~7.0), you can typically expect the oxidation peak to appear in the range of +0.6 V to +0.8 V vs. an Ag/AgCl reference electrode.
-
Why is the choice of electrode material important? Different electrode materials have different surface properties and electron transfer kinetics. Glassy carbon electrodes (GCEs) are widely used due to their wide potential window and relative inertness. However, modified electrodes, such as those incorporating nanoparticles or conductive polymers, can offer significantly higher sensitivity and selectivity by catalyzing the oxidation of enterodiol or preventing fouling.[8][13][14]
-
What are the advantages of Differential Pulse Voltammetry (DPV) for this analysis? DPV is often preferred over standard linear sweep or cyclic voltammetry for quantitative analysis for two key reasons:
-
Enhanced Sensitivity: DPV effectively minimizes the background charging current, resulting in a much better signal-to-noise ratio and lower detection limits.[10]
-
Better Peak Resolution: The resulting voltammogram is peak-shaped, making it easier to resolve adjacent peaks and accurately measure peak height.[11]
-
-
How can I confirm that the peak I'm observing is actually enterodiol? The best way is to use the standard addition method. After recording the signal from your sample, add a small, known amount of a pure enterodiol standard to the sample and record the signal again. If the peak increases in height without a significant shift in potential, it provides strong evidence that the original signal was from enterodiol. For absolute confirmation, results should be validated against a gold-standard method like LC-MS/MS.[15]
Data Summary Table
The table below summarizes the approximate oxidation potentials for enterodiol and common interfering species at a glassy carbon electrode under physiological pH conditions. These values are illustrative and should be determined empirically for your specific experimental setup.
| Compound | Approximate Oxidation Potential (vs. Ag/AgCl) at pH 7.0 | Notes |
| Enterodiol | +0.6 V to +0.8 V | Potential is pH-dependent. |
| Ascorbic Acid (AA) | +0.1 V to +0.3 V | Major interferent, often at high concentrations. |
| Uric Acid (UA) | +0.3 V to +0.5 V | Major interferent, especially in urine.[1] |
| Dopamine (DA) | +0.2 V to +0.4 V | Potential interferent in neurological studies. |
Visualizations and Workflows
Troubleshooting Workflow Diagram
This diagram outlines the logical steps to diagnose and resolve common issues in enterodiol electrochemical detection.
Caption: A logical workflow for troubleshooting common electrochemical detection issues.
Diagram of Selective Detection
This diagram illustrates how a modified electrode surface enhances selectivity for enterodiol over common interferents.
Caption: A modified electrode repels interferents for selective enterodiol detection.
Key Experimental Protocols
Protocol 1: Standard Glassy Carbon Electrode (GCE) Polishing and Activation
This protocol must be performed before each set of experiments to ensure a clean and reproducible electrode surface.
-
Mechanical Polishing: a. Place a polishing pad on a flat surface. b. Apply a small amount of 0.3 µm alumina slurry to the pad. c. Hold the GCE perpendicular to the pad and polish in a figure-eight motion for 60 seconds. d. Rinse the electrode tip thoroughly with deionized (DI) water. e. Repeat the process with a new polishing pad and 0.05 µm alumina slurry for 2 minutes. f. Rinse thoroughly with DI water, then sonicate the electrode in DI water for 30 seconds to remove any embedded alumina particles. Rinse again.
-
Electrochemical Activation: a. Prepare an electrochemical cell with 0.5 M H₂SO₄. b. Place the polished GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode in the cell. c. Run 15-20 cyclic voltammograms from -0.2 V to +1.2 V at a scan rate of 100 mV/s. d. The voltammogram should stabilize, indicating the surface is clean and activated. e. Rinse the electrode thoroughly with DI water before transferring it to your analytical cell.
Protocol 2: Optimized Differential Pulse Voltammetry (DPV) Measurement
These are starting parameters. They must be optimized for your specific instrument and analyte concentration range.[16]
-
Cell Preparation: a. Add your deoxygenated sample or standard solution to the electrochemical cell. b. Insert the clean GCE, platinum counter electrode, and Ag/AgCl reference electrode. c. Maintain a nitrogen or argon blanket over the solution during the experiment.
-
DPV Parameter Setup:
-
Initial Potential: 0.0 V
-
Final Potential: +1.0 V
-
Pulse Increment (Step): 4 mV
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Pulse Period (Interval Time): 200 ms
-
-
Data Acquisition: a. Allow the system to equilibrate for 30 seconds at the initial potential (quiet time). b. Run the DPV scan. c. The resulting peak current at the enterodiol oxidation potential is proportional to its concentration.
By implementing these troubleshooting strategies, understanding the underlying electrochemical principles, and adhering to rigorous experimental protocols, you can successfully overcome interference and achieve reliable, high-quality data in your enterodiol research.
References
-
Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega. Available at: [Link]
-
Characterization of electrode fouling during electrochemical oxidation of phenolic pollutant. ScienceDirect. Available at: [Link]
-
Oxidative metabolites of the mammalian lignans enterodiol and enterolactone in rat bile and urine. PubMed. Available at: [Link]
-
Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. National Center for Biotechnology Information. Available at: [Link]
-
Enantioselective Oxidation of Enterodiol to Enterolactone by Human Intestinal Bacteria. PubMed. Available at: [Link]
-
Sensitivity Detection of Uric Acid and Creatinine in Human Urine Based on Nanoporous Gold. National Center for Biotechnology Information. Available at: [Link]
-
Recent strategies to minimise fouling in electrochemical detection systems. ResearchGate. Available at: [Link]
-
Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans. National Center for Biotechnology Information. Available at: [Link]
-
Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives. National Center for Biotechnology Information. Available at: [Link]
-
Modeling analysis of electrode fouling during electrolysis of phenolic compounds. ResearchGate. Available at: [Link]
-
Rapid Electrochemical Flow Analysis of Urinary Creatinine on Paper: Unleashing the Potential of Two-Electrode Detection. ACS Publications. Available at: [Link]
-
Electrochemical biosensing array for simultaneous detection of urinary metabolites for disease profiling. University of Brighton. Available at: [Link]
-
Enantioselective Dehydroxylation of Enterodiol and Enterolactone Precursors by Human Intestinal Bacteria. PubMed. Available at: [Link]
-
Study of surface modification strategies to create glassy carbon-supported, aptamer-based sensors for continuous molecular monitoring. PubMed. Available at: [Link]
-
New trends in the electrochemical detection of endocrine disruptors in complex media. ScienceDirect. Available at: [Link]
-
Modification of a glassy carbon electrode with diols for the suppression of electrode fouling in biological fluids. PubMed. Available at: [Link]
-
Differential Pulse Voltammetry (DPV). Pine Research Instrumentation. Available at: [Link]
-
Differential Pulse Voltammetry (DPV). PalmSens. Available at: [Link]
-
Study of surface modification strategies to create glassy carbon-supported, aptamer-based sensors for continuous molecular monitoring. ResearchGate. Available at: [Link]
-
Electrochemical and optical biosensors for urine analysis. ResearchGate. Available at: [Link]
-
Detecting Deterioration in Electrochemical Sensing Au Electrodes with Admittance Measurement. UCL Discovery. Available at: [Link]
-
New trends in the electrochemical detection of endocrine disruptors in complex media. ResearchGate. Available at: [Link]
-
Ion Selective Electrodes (ISEs) and interferences--a review. PubMed. Available at: [Link]
-
A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Research on Detection of Sterol Doping in Sports by Electrochemical Sensors: A Review. MDPI. Available at: [Link]
-
Microporous Polymer-Modified Glassy Carbon Electrodes for the Electrochemical Detection of Metronidazole: Experimental and Theoretical Insights. National Center for Biotechnology Information. Available at: [Link]
-
How to optimize the analytical performance of differential pulse voltammetry: one variable at time versus Design of Experiments. ResearchGate. Available at: [Link]
-
Differential Pulse Voltammetric Electrochemical Sensor for the Detection of Etidronic Acid in Pharmaceutical Samples by Using rGO-Ag@SiO2/Au PCB. MDPI. Available at: [Link]
-
Review—Ion Interference and Elimination in Electrochemical Detection of Heavy Metals Using Anodic Stripping Voltammetry. ResearchGate. Available at: [Link]
-
Poly(alizarin red S) modified glassy carbon electrode for square wave adsorptive stripping voltammetric determination of metroni. Semantic Scholar. Available at: [Link]
Sources
- 1. Sensitivity Detection of Uric Acid and Creatinine in Human Urine Based on Nanoporous Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Characterization of electrode fouling during electrochemical oxidation of phenolic pollutant [journal.hep.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modification of a glassy carbon electrode with diols for the suppression of electrode fouling in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential Pulse Voltammetry (DPV) [pineresearch.com]
- 11. Differential Pulse Voltammetry (DPV) - PalmSens [palmsens.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Study of surface modification strategies to create glassy carbon-supported, aptamer-based sensors for continuous molecular monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microporous Polymer-Modified Glassy Carbon Electrodes for the Electrochemical Detection of Metronidazole: Experimental and Theoretical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enterodiol (END) Synthesis & Purification
Topic: Refinement of Enterodiol Synthesis and Purification Protocols
Ticket ID: END-SYN-2024-OPT Assigned Specialist: Senior Application Scientist, Lignan Metabolite Division
Executive Summary
This guide addresses the technical bottlenecks in generating high-purity Enterodiol (END), a mammalian lignan with significant estrogenic potential. Whether you are isolating END from bacterial fermentation of Secoisolariciresinol Diglucoside (SDG) or performing total chemical synthesis, the primary challenge remains the same: controlling the equilibrium between Enterodiol (the diol) and its oxidized lactone form, Enterolactone (ENL).
This support document is structured as a dynamic troubleshooting interface, prioritizing "Why it failed" over generic "How to" instructions.
Module 1: Biosynthetic Optimization (Fermentation Route)
Context: Most physiological studies utilize ex vivo fermentation (human fecal inoculum or specific strains like Eggerthella lenta) to convert plant precursors (SDG or SECO) into END.
The Biosynthetic Pathway & "The Danger Zone"
The critical error in this workflow is over-incubation. END is an intermediate, not the final end-product for many gut bacteria.
Figure 1: The metabolic flux from SDG to Enterolactone. The conversion of END to ENL is the primary cause of yield loss.
Troubleshooting: Fermentation Failures
Q: My HPLC shows high levels of SECO but almost no Enterodiol. Why is the conversion stalled? A: This indicates a failure in the demethylation/dehydroxylation step, likely due to insufficient anaerobiosis or lack of hydrogen donors.
-
The Fix: Eggerthella lenta and Peptostreptococcus strains require strict anaerobic conditions. Ensure your media is pre-reduced (boiled and purged with
). -
Critical Additive: Supplement the media with Formate or Hydrogen gas (H2) in the headspace. These bacteria often require an electron donor to drive the reductive dehydroxylation of SECO to END.
Q: I am getting a mixture of END and ENL. How do I stop the reaction at Enterodiol? A: You are missing the "harvest window." The conversion of END to ENL is time-dependent.
-
Kinetic Control: Do not incubate for standard 48-72 hour blocks without sampling.
-
Protocol Adjustment: Perform a kinetic study sampling at 12, 18, 24, and 36 hours. In many human fecal incubations, END peaks at 14-18 hours before oxidizing to ENL.
-
Inhibition Strategy: If using undefined fecal inoculum, adding high concentrations of glucose (approx. 10-20 mM) can sometimes repress the pH-sensitive lactonization enzymes, favoring the diol (END).
Module 2: Chemical Synthesis (Reduction Route)
Context: For analytical standards, chemical synthesis is preferred over fermentation due to purity requirements. The most robust route is the reduction of Enterolactone (ENL) to Enterodiol (END) using Lithium Aluminum Hydride (
Q: My yield is low (<40%), and the product looks "gummy." A: This is a classic work-up error involving aluminum salts.
-
The Mechanism:
reduces the lactone ring of ENL to the diol (END). However, during quenching, aluminum hydroxides form a gelatinous precipitate that traps your product. -
The Fix (Fieser Method): Do not just dump water into the reaction. For every
grams of used, quench sequentially with:- mL Water
- mL 15% NaOH
- mL Water
-
Result: This produces a granular white precipitate that is easy to filter, releasing the trapped END into the organic filtrate.
Q: The NMR shows impurities even after silica column chromatography. A: Enterodiol is highly polar (two hydroxyl groups). It trails on silica, leading to broad peaks and co-elution with impurities.
-
The Fix: Switch to a step-gradient solvent system. Start with Chloroform:Methanol (95:5) to remove non-polar byproducts, then sharply increase polarity to (90:10) to elute END.
Module 3: Purification & Analysis (HPLC Protocols)
Context: Separating END (diol) from ENL (lactone) and SECO (precursor) requires precise gradient control.
Recommended HPLC Methodology
| Parameter | Specification | Rationale |
| Column | C18 Reverse Phase (e.g., TSKgel ODS-80TM or equiv.) | Standard hydrophobicity retention. |
| Dimensions | 250 mm x 4.6 mm, 5 µm | Longer column length needed for isomer separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of phenolic -OH, sharpening peaks. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for lignans. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 280 nm | Max absorption for the dibenzylbutane skeleton. |
Gradient Profile (Linear)
-
0-5 min: 20% B (Isocratic hold to elute polar matrix)
-
5-25 min: 20% -> 60% B (Linear ramp)
-
25-30 min: 60% -> 100% B (Wash)
Purification Workflow Diagram
Figure 2: Sample preparation workflow to remove biological matrix before HPLC injection.
Troubleshooting: Analytical Artifacts
Q: I see "ghost peaks" or baseline drift near the END retention time. A: This is often due to phenolic oxidation .
-
Cause: Lignans are polyphenols. If your autosampler is not cooled, or if samples sit in methanol for >24 hours, they can oxidize.
-
The Fix: Add 0.1% Ascorbic Acid to your sample solvent as an antioxidant preservative. Keep autosampler at 4°C.
Q: Resolution between Enterodiol and Enterolactone is poor. A: While they have different polarities, they can co-elute on short columns.
-
The Fix: Lower the initial organic phase (Mobile Phase B) to 15% . This increases the retention factor (
) and allows the diol (END, more polar, elutes first) to separate more distinctly from the lactone (ENL, less polar, elutes second).
References
-
Wang, L. Q., et al. (2000). Human intestinal bacteria capable of transforming secoisolariciresinol diglucoside to mammalian lignans, enterodiol and enterolactone.[1] Chemical and Pharmaceutical Bulletin, 48(11), 1606-1610. Link
-
Clavel, T., et al. (2006). Phylogeny of human intestinal bacteria that activate the dietary lignan secoisolariciresinol diglucoside.[1] FEMS Microbiology Ecology, 55(3), 471-478.[1] Link
-
Eklund, P. C., et al. (2002). Synthesis of (-)-matairesinol, (-)-enterolactone, and (-)-enterodiol from the natural lignan hydroxymatairesinol. Journal of Organic Chemistry, 67(22), 7790-7796. Link
-
Li, N., et al. (2012). Isolation and identification of a novel human intestinal bacterium capable of transforming secoisolariciresinol diglucoside to enterodiol. Anaerobe, 18(4), 452-455. Link
-
Sigma-Aldrich. HPLC Troubleshooting Guide: Common Issues and Solutions. Link
Sources
strategies to prevent enterodiol degradation during storage
Technical Support Center: Enterodiol Stability & Storage
Subject: Strategies to Prevent Enterodiol Degradation During Storage and Handling Ticket ID: END-STAB-PROTO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the technical support center. You are likely here because you are working with Enterodiol (END), a mammalian lignan critical for research into estrogen receptor modulation and cancer epidemiology.
Here is the core challenge: Enterodiol is a diphenolic compound. While its biological activity relies on this structure, its chemical stability is compromised by it. The two hydroxyl groups on the aromatic rings act as radical scavengers. In a biological system, this makes them antioxidants; in a storage vial, it makes them "suicide agents" that readily oxidize into quinones and polymers upon exposure to air, light, or alkaline pH.
This guide replaces generic storage advice with a mechanistic, self-validating protocol designed to preserve the integrity of your reference standards and biological samples.
Part 1: Mechanistic Insight (The "Why")
To prevent degradation, you must understand the enemy. Enterodiol degradation is not random; it follows specific chemical pathways.
-
Auto-oxidation (The Primary Threat): In the presence of dissolved oxygen and trace metals, the phenolic hydroxyl groups lose a proton and an electron, forming a phenoxy radical. These radicals couple to form dimers (browning/yellowing) or further oxidize to quinones (loss of biological activity).
-
Photodegradation: UV light provides the activation energy required to initiate radical formation, accelerating the oxidation process 10-100x.
-
Hygroscopicity: While END itself is hydrophobic, solvents like DMSO are hygroscopic. Absorbed water can alter solubility and promote hydrolysis if the compound is derivatized (though less of a concern for the aglycone).
Visualizing the Threat Landscape
Figure 1: The chemical degradation cascade of Enterodiol. Note that preventing the initial formation of the Phenoxy Radical is the only effective preservation strategy.
Part 2: Solid State Storage (Reference Standards)
The Golden Rule: Never store the bulk bottle at working temperatures. Every time you open the main vial, you introduce moisture and oxygen.
Protocol: The "Master Aliquot" System
-
Arrival: Upon receipt, equilibrate the vial to room temperature in a desiccator before opening. This prevents condensation from forming on the cold powder.
-
Aliquot: In a glove box or under a nitrogen stream, divide the bulk powder into single-use aliquots (e.g., 1 mg or 5 mg) using amber glass vials with Teflon-lined caps.
-
Seal: Parafilm is insufficient. Use UV-resistant storage boxes.
-
Temperature:
-
Short-term (< 6 months): -20°C.
-
Long-term (> 6 months): -80°C.[1]
-
Part 3: Solution State Storage (Stock Solutions)
This is where 90% of errors occur. Choosing the wrong solvent or storage condition will alter your concentration without you knowing it.
Solvent Selection Matrix
| Feature | DMSO (Dimethyl Sulfoxide) | Ethanol (Absolute) | Methanol | Aqueous Buffer |
| Solubility | Excellent (~30 mg/mL) | Good (~10-20 mg/mL) | Good | Poor (Sparingly soluble) |
| Volatility | Low (Stable concentration) | High (Evaporation risk) | High | N/A |
| Freezing Point | 19°C (Solid at room temp) | -114°C (Liquid in freezer) | -97°C | 0°C |
| Oxidation Risk | Moderate (Hygroscopic) | Low | Low | High (Dissolved O2) |
| Recommendation | Primary Choice for Stock | Secondary Choice | Analytical Grade Only | Never for Stock |
Critical Workflow for Stock Solutions:
-
Dissolution: Dissolve Enterodiol in 100% DMSO (anhydrous).
-
Inert Gas Purge: Gently bubble nitrogen or argon gas through the solution for 30 seconds to displace dissolved oxygen.
-
Container: Use amber glass vials. Do not use plastic (polypropylene) for long-term storage of lipophilic lignans, as they can adsorb to the plastic walls, reducing effective concentration.
-
Storage: Store at -20°C or -80°C.
-
Note: DMSO freezes at -20°C. You must thaw completely and vortex vigorously before use to ensure homogeneity, as the solute can exclude from the crystal lattice during freezing ("cryoconcentration").
-
Part 4: Biological Matrices (Plasma/Urine)
In pharmacokinetic (PK) studies, Enterodiol exists primarily as glucuronide or sulfate conjugates. However, enzymes in the matrix (or bacterial contamination) can deconjugate or further metabolize it.
Preservation Protocol:
-
Acidification: Adjust urine/plasma samples to pH < 4 using dilute HCl or Ascorbic Acid immediately upon collection. This stabilizes the phenolic structure and inhibits bacterial growth.
-
Antioxidants: Add EDTA (to chelate metals that catalyze oxidation) and Ascorbic Acid (0.1% w/v) to the matrix.
-
Enzymatic Inhibition: If measuring endogenous unconjugated Enterodiol, add a glucuronidase inhibitor (like saccharolactone) to prevent ex-vivo deconjugation.
Part 5: Troubleshooting & FAQs
Q1: My DMSO stock solution has turned from clear/white to a faint yellow. Is it still usable?
-
Diagnosis: Yellowing is the hallmark of phenolic oxidation (quinone formation).
-
Action: Discard immediately. The presence of quinones not only lowers the concentration of Enterodiol but can also be cytotoxic, confounding cell viability assays.
Q2: Can I store Enterodiol in cell culture media (RPMI/DMEM) in the fridge?
-
Answer: No. Aqueous media at pH 7.4 is the perfect environment for auto-oxidation (half-life can be < 24 hours).
-
Solution: Prepare fresh dilutions from your DMSO stock immediately before adding to cells. Do not store the intermediate dilution.
Q3: I see a precipitate after thawing my DMSO stock.
-
Mechanism: DMSO is hygroscopic. If the vial wasn't tightly sealed, it absorbed water from the freezer air, reducing Enterodiol's solubility.
-
Fix: Warm to 37°C and vortex. If it does not redissolve, the water content is too high; you must prepare a fresh stock.
Q4: How do I validate that my Enterodiol standard hasn't degraded without running a full curve?
-
The "Peak Shape" Test: Run a single high-concentration injection on HPLC.
Part 6: Validated Storage Workflow Diagram
Figure 2: The "Golden Standard" workflow for handling Enterodiol from receipt to experiment.
References
-
Niemeyer, H. B., Honig, D. M., Kulling, S. E., & Metzler, M. (2003). Oxidative metabolites of the mammalian lignans enterodiol and enterolactone in rat bile and urine. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Human Metabolome Database (HMDB). (2024). Metabocard for Enterodiol (HMDB0000586). Retrieved from [Link]
-
Willför, S. M., et al. (2006). Chromatographic analysis of lignans. Journal of Chromatography A. (General principles of lignan stability and analysis). Retrieved from [Link]
Sources
enhancing the sensitivity of enterodiol detection in low-volume samples
Answering the global demand for high-precision, low-volume biomarker analysis, this Technical Support Center provides researchers, scientists, and drug development professionals with a centralized resource for enhancing the sensitivity of enterodiol detection. As a Senior Application Scientist, my goal is to blend established analytical principles with practical, field-tested solutions to empower you to overcome the common hurdles in phytoestrogen quantification. This guide is structured to provide direct answers and systematic troubleshooting for the specific challenges encountered when working with limited sample volumes.
Technical Support Center: High-Sensitivity Enterodiol Quantification
This resource is divided into two main sections:
-
Frequently Asked Questions (FAQs): Addressing common queries regarding methodology, sample preparation, and best practices for sensitive enterodiol analysis.
-
Troubleshooting Guide: A problem-oriented section to help you diagnose and resolve specific experimental issues in a logical, step-by-step manner.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting enterodiol in low-volume samples like plasma or serum?
For maximal sensitivity, particularly in matrices like plasma or serum where concentrations can be very low, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2] While Gas Chromatography-Mass Spectrometry (GC-MS) also offers high sensitivity, it requires complex sample preparation and chemical derivatization.[1] LC-MS/MS provides excellent selectivity and sensitivity, often reaching detection limits in the low nanomolar (nM) or even picomolar (pM) range, and can be used without derivatization.[1][3]
The key advantages of LC-MS/MS for this application include:
-
High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows the specific detection of enterodiol even in a complex biological matrix, minimizing interferences.
-
High Sensitivity: Modern instruments can achieve limits of quantification (LOQ) suitable for typical physiological concentrations. For example, validated methods report detection limits as low as 0.15 nM for enterodiol in plasma.[1]
-
Reduced Sample Preparation: Compared to GC-MS, LC-MS/MS methods can often be simpler, sometimes proceeding directly after a protein precipitation or solid-phase extraction (SPE) step.
Q2: Why is using a stable isotope-labeled internal standard essential for accurate quantification?
Using a stable isotope-labeled (SIL) internal standard, such as deuterated (d4) or carbon-13 (¹³C) labeled enterodiol, is the gold standard for accurate quantification.[1][4][5][6] This approach, known as the stable isotope dilution assay (SIDA), is a self-validating system that corrects for two major sources of error: analyte loss during sample preparation and matrix effects during analysis.[4][6]
-
Correcting for Analyte Loss: The SIL internal standard is chemically identical to the native enterodiol, so it behaves the same way during extraction, hydrolysis, and any cleanup steps. By adding a known amount of the SIL standard at the very beginning of your workflow, any subsequent losses will affect both the analyte and the standard equally. The final measurement is based on the ratio of the native analyte to the SIL standard, which remains constant regardless of recovery efficiency.[7]
-
Compensating for Matrix Effects: Matrix effects occur when co-eluting compounds from the sample (e.g., salts, lipids, other metabolites) interfere with the ionization of the target analyte in the mass spectrometer's source, causing ion suppression or enhancement.[8][9] Because the SIL standard has nearly identical physicochemical properties and retention time, it experiences the same matrix effects as the native analyte.[6] Therefore, the ratio of analyte-to-internal standard remains accurate even if the absolute signal intensity fluctuates between samples.
Q3: My samples are primarily plasma/serum. Do I need to perform hydrolysis before extraction?
Yes, an enzymatic hydrolysis step is critical. In biological fluids, enterodiol and other phytoestrogens are predominantly present as glucuronide and sulfate conjugates, which are more water-soluble.[1] These conjugated forms are not readily extracted by organic solvents and may not be detectable by the analytical method.
The hydrolysis step utilizes enzymes like β-glucuronidase and sulfatase (often from Helix pomatia) to cleave these conjugates, releasing the free, unconjugated (aglycone) form of enterodiol. This is the form that is then extracted and quantified. Omitting this step will lead to a significant underestimation of the total enterodiol concentration.
Workflow for Enterodiol Analysis from Low-Volume Plasma
Caption: General workflow for high-sensitivity enterodiol quantification.
Troubleshooting Guide
Q1: I am seeing no signal, or the signal for both my analyte and internal standard is extremely low. What should I check?
This pattern typically points to a systemic failure in the sample preparation or introduction process, as both the analyte and the internal standard are affected equally.
Systematic Checks:
-
Enzymatic Hydrolysis Failure:
-
Cause: The enzyme may be inactive due to improper storage or expired reagents. The buffer pH or incubation temperature could also be incorrect.
-
Solution: Verify the activity of your enzyme stock with a positive control (a conjugated standard). Confirm the pH of your hydrolysis buffer and the accuracy of your incubator's temperature.
-
-
Extraction Failure:
-
Cause: The Solid-Phase Extraction (SPE) cartridge may have been conditioned or eluted with the wrong solvent, or it may have dried out at an inappropriate step. For Liquid-Liquid Extraction (LLE), the solvent polarity may be incorrect, or the phase separation may have been incomplete.
-
Solution: Review your SPE/LLE protocol step-by-step. Ensure all solvents are correct and freshly prepared. For SPE, ensure a consistent, slow flow rate and never let the sorbent bed go dry before sample loading.
-
-
Evaporation/Reconstitution Error:
-
Cause: The sample may have been overheated and evaporated to complete dryness for too long, causing the analyte to adhere irreversibly to the tube walls. The reconstitution solvent may be too weak to redissolve the analyte.
-
Solution: Evaporate solvents under a gentle stream of nitrogen at a moderate temperature (e.g., 30-40°C). Ensure the reconstitution solvent is compatible with your initial mobile phase (e.g., 50:50 Methanol:Water). Vortex thoroughly after reconstitution.
-
-
LC-MS/MS System Issue:
-
Cause: There could be a clog in the sample loop, injection port, or column. The ion source may be dirty, or there could be an issue with the detector.
-
Solution: Run a system suitability test or a benchmark standard to confirm the instrument is performing correctly.[10] If this test fails, investigate the LC for pressure issues and clean the MS ion source.[11]
-
Q2: My internal standard signal is strong and consistent, but my analyte signal is low or absent. What does this mean?
This is a more complex issue that suggests the problem occurred before the internal standard was added or that there is an issue specific to the native analyte.
Systematic Checks:
-
Analyte Degradation During Storage:
-
Cause: Enterodiol may have degraded in the biological sample due to improper storage conditions (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C instead of -80°C).
-
Solution: Review sample handling and storage history. Always store biological samples at -80°C for long-term stability and minimize freeze-thaw cycles.
-
-
Mass Spectrometry Parameters:
-
Cause: The MRM transition or collision energy for the native analyte may be incorrect or poorly optimized, while the parameters for the SIL standard are correct.
-
Solution: Infuse a pure standard of native enterodiol to optimize the precursor ion, product ion, and collision energy.[10] Confirm that the correct MRM transitions are programmed in your acquisition method.
-
Q3: I'm seeing high background noise and/or matrix effects (ion suppression). How can I improve my signal-to-noise ratio?
High background and matrix effects are usually caused by insufficient sample cleanup, where endogenous compounds from the matrix co-elute with your analyte and interfere with ionization.[8][12]
Solutions:
-
Improve Sample Cleanup:
-
Action: Switch from a simple protein precipitation method to a more rigorous extraction technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[12] SPE is particularly effective at removing interfering phospholipids and salts.
-
-
Optimize Chromatography:
-
Action: Adjust your LC gradient to better separate enterodiol from the interfering peaks. A longer, shallower gradient can often resolve the analyte from the "matrix front" that elutes early in the run.[13] Using a column with a different chemistry (e.g., C18 vs. Phenyl-Hexyl) can also change selectivity.
-
-
Dilute the Sample:
-
Action: If your assay has sufficient sensitivity, simply diluting the final extract can significantly reduce the concentration of interfering matrix components, thereby mitigating matrix effects.[14] This is a powerful yet simple strategy.
-
-
Check Mobile Phase and Reagents:
-
Cause: Contaminants in solvents or additives (e.g., formic acid, ammonium formate) can cause high background noise.
-
Solution: Always use high-purity, LC-MS grade solvents and additives.[10] Prepare fresh mobile phases regularly.
-
Troubleshooting Logic for Poor Signal in LC-MS/MS
Caption: Decision tree for troubleshooting low signal intensity.
Quantitative Method Comparison
The choice of analytical technique significantly impacts achievable sensitivity. The following table summarizes typical performance characteristics for enterodiol detection.
| Parameter | LC-MS/MS | GC-MS | Reference(s) |
| Typical LOQ (Plasma) | 0.15 - 0.55 nM | 0.2 - 1.0 nM | [1] |
| Sample Preparation | Hydrolysis, SPE/LLE | Hydrolysis, SPE/LLE, Derivatization | [1][4] |
| Analysis Time/Sample | 4-11 minutes | > 15 minutes | [1][15] |
| Primary Advantage | High throughput, no derivatization | High chromatographic resolution | [1][2] |
| Primary Challenge | Potential for matrix effects | Complex, multi-step sample prep | [1][8] |
Protocols
Protocol 1: Sample Preparation from Low-Volume Plasma (100 µL)
This protocol is optimized for sensitivity and removal of matrix components.
-
Sample Thawing & Aliquoting:
-
Thaw plasma samples on ice to prevent degradation.
-
Vortex gently and aliquot 100 µL into a clean 1.5 mL microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 10 µL of the stable isotope-labeled enterodiol internal standard solution (e.g., d4-Enterodiol in methanol) to each sample. The concentration should be chosen to approximate the expected midpoint of the calibration curve.
-
-
Enzymatic Hydrolysis:
-
Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 10 µL of Helix pomatia β-glucuronidase/sulfatase enzyme solution.
-
Vortex gently and incubate in a water bath at 37°C for at least 4 hours (or overnight).
-
-
Solid-Phase Extraction (SPE):
-
Use a mixed-mode or reverse-phase SPE cartridge (e.g., 30 mg C18).
-
Condition: Wash the cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Load: Load the entire hydrolyzed sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the enterodiol with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds, then transfer to an LC autosampler vial with an insert. The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Derivatization for GC-MS Analysis
This step follows the evaporation stage (Step 5) from the sample preparation protocol.
-
Ensure Anhydrous Conditions: It is critical that the dried extract is completely free of water, as moisture will quench the derivatization reaction.
-
Add Reagent: Add 50 µL of a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[16]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS. The resulting trimethylsilyl (TMS) derivatives of enterodiol are much more volatile and thermally stable.[17]
References
-
Setchell, K. D., & Lawson, A. M. (1983). Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry. Biomedical Mass Spectrometry, 10(3), 227-35. [Link]
-
Milder, I. E., et al. (2015). Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids from Humans and Pigs. Journal of Agricultural and Food Chemistry, 63(28), 6435-44. [Link]
-
Kuijsten, A., et al. (2005). Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans. The Journal of Nutrition, 135(7), 1643-1650. [Link]
-
Peñalvo, J. L., et al. (2005). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. Journal of Chromatography B, 826(1-2), 103-110. [Link]
-
Neacsu, M., et al. (2023). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. Molecules, 28(15), 5896. [Link]
-
Wilkinson, A. P., et al. (2002). Identification and quantification of polyphenol phytoestrogens in foods and human biological fluids. Journal of Chromatography B, 777(1-2), 93-109. [Link]
-
Mei, H., Hsieh, Y., & Nardo, C. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Taylor, A. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]
-
Panuwet, P., et al. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. Journal of Chromatography B, 1089, 56-63. [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]
-
ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Denver, N., et al. (2019). Current strategies for quantification of estrogens in clinical research. The Journal of Steroid Biochemistry and Molecular Biology, 192, 105373. [Link]
-
Malachová, A., et al. (2014). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry, 406(7), 1947-1959. [Link]
-
Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53-65. [Link]
-
Bibel, M. (2021). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
-
LCGC International. (2013). How to Avoid Problems in LC–MS. LCGC International. [Link]
-
Ibáñez, M., et al. (2017). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices. Journal of Chromatography A, 1523, 218-227. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification and quantification of polyphenol phytoestrogens in foods and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current strategies for quantification of estrogens in clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of enterolactone and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. zefsci.com [zefsci.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. agilent.com [agilent.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids from Humans and Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
quality control measures for enterodiol reference standards
Topic: Quality Control & Troubleshooting for Enterodiol (END)
Document ID: QC-END-2024-v1 Audience: Analytical Chemists, DMPK Scientists, Microbiologists
Introduction: The Technical Context
Enterodiol (END) is a mammalian lignan produced by the intestinal microbiota from plant precursors like secoisolariciresinol.[1] Unlike stable synthetic drugs, END is a diphenolic compound susceptible to oxidation and enzymatic conversion to Enterolactone (ENL).
This guide addresses the specific physicochemical challenges of END—namely its poor aqueous solubility , ionization behavior in MS , and oxidative instability .
Module 1: Critical Storage & Handling
Status: Active | Priority: High
Q: My standard arrived at ambient temperature. Is it degraded?
A: Likely not, but immediate action is required. Enterodiol is chemically stable in solid form for short durations (24-72 hours) at ambient temperature if sealed under inert gas. However, the phenolic hydroxyl groups are prone to oxidation over time.
-
Protocol: Upon receipt, visually inspect for discoloration (yellowing indicates oxidation). Store long-term at -20°C . Desiccate to prevent hydrolysis.
Q: I cannot dissolve Enterodiol in my aqueous mobile phase. What is wrong?
A: Enterodiol is practically insoluble in pure water. Attempting to dissolve solid END directly into aqueous buffers will result in micro-precipitation, leading to erratic peak areas and clogged columns.
Correct Solubilization Workflow:
-
Primary Stock: Dissolve solid END in 100% DMSO or Methanol to reach 1–10 mg/mL.
-
Secondary Stock: Dilute into Ethanol if necessary.
-
Working Solution: Spike the organic stock into the aqueous buffer only at the moment of use. Keep organic content >1% if possible to maintain solubility.
Warning: Aqueous working solutions are unstable. Do not store them for >24 hours.
Module 2: Identity & Purity Verification (QC Protocol)
Status: Active | Complexity: Advanced
To validate your reference standard before use in PK/PD studies, execute this self-validating QC workflow.
Experiment 1: System Suitability Testing (SST)
Before running samples, verify your LC-MS/MS system using the parameters below.
| Parameter | Acceptance Criterion | Technical Rationale |
| Retention Time (RT) | ± 0.1 min of reference | Shifts indicate pH drift or column aging. |
| Tailing Factor ( | Phenolic interactions with residual silanols cause tailing. | |
| Signal-to-Noise (S/N) | > 10 (LOQ) | Ensures sensitivity for low-level metabolite detection. |
| Carryover | < 0.1% of LLOQ | END is "sticky" in polymeric tubing. |
Experiment 2: Purity Assessment via HPLC-UV/MS
Objective: Confirm purity >95% and absence of conversion to Enterolactone.
-
Column: C18 Reverse Phase (e.g., Acquity UPLC CSH C18, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection:
-
UV: 280 nm (Phenolic absorption).
-
MS: ESI Negative Mode (m/z 301.1 [M-H]⁻).
-
Visualization: QC Decision Matrix
The following logic gate ensures no compromised material enters your workflow.
Figure 1: Decision logic for accepting Enterodiol reference standards. Note the critical check for Enterolactone conversion.
Module 3: Troubleshooting Analytical Methods
Status: Active | Type: Diagnostic
Issue 1: Low Sensitivity in Mass Spectrometry
Symptom: The [M-H]⁻ peak at m/z 301.1 is weak or unstable. Root Cause:
-
Ion Suppression: Co-eluting matrix components or high buffer salt concentration.
-
Wrong pH: Phenols ionize best in basic conditions, yet many generic methods use acidic mobile phases. Solution:
-
Switch Mobile Phase Modifier: Replace 0.1% Formic Acid with 1 mM Ammonium Fluoride or Ammonium Acetate (pH neutral) . This enhances deprotonation in negative mode.
-
Check Source Temp: Ensure ESI source temp is <500°C to prevent thermal degradation of the lignan structure.
Issue 2: Peak Splitting or Shoulder Peaks
Symptom: The END peak appears as a doublet. Root Cause:
-
Solvent Mismatch: Injecting a 100% DMSO stock onto a high-aqueous initial gradient causes "solvent wash-through."
-
Isomerization: Presence of isomeric impurities. Solution:
-
Dilution Protocol: Dilute the DMSO stock 1:10 with the starting mobile phase (e.g., 5% ACN/Water) before injection.
-
Gradient Adjustment: Add a 1-minute isocratic hold at the start of the run to focus the analyte.
Visualization: Troubleshooting Logic Tree
Use this flowchart to diagnose chromatographic anomalies.
Figure 2: Diagnostic logic for resolving common chromatographic defects associated with lignan analysis.
Module 4: Calculation & Quantitative Correction
Status: Active | Type: Formula
When preparing quantitative standards, you must correct for the purity and water content (Enterodiol is hygroscopic).
The Correction Formula:
Where:
- : Actual concentration (mg/mL).
- : Weighed mass (mg).
- : Chromatographic purity (decimal, e.g., 0.98).
- : Water content from Karl Fischer titration (decimal, e.g., 0.02).
Note: If the Certificate of Analysis (CoA) reports "As-is" purity, the water correction is likely already factored in. If "Dried Basis" is reported, you must measure water content or dry the standard (not recommended due to oxidation risk).
References
-
ICH Harmonised Tripartite Guideline. (2000). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation.[3][4][5][6] Link
-
Niemeyer, H. B., et al. (2025).[7] A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. Journal of Chromatography B. Link
-
Clavel, T., et al. (2006).[8] Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone in Humans. Applied and Environmental Microbiology. Link
-
USP General Chapters. (2023). <11> USP Reference Standards. United States Pharmacopeia.[9] Link
-
Willför, S., et al. (2006). NMR Characterization of Lignans. MDPI Molecules. Link
Sources
- 1. Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. qualio.com [qualio.com]
- 4. assyro.com [assyro.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. bdo.com [bdo.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. usp.org [usp.org]
Chromatographic Optimization Support Center: Enterodiol & Lignan Isomers
Current Status: Operational Support Tier: Level 3 (Method Development & Optimization) Subject: Enterodiol (END) Separation from Isomers and Enterolactone (ENL)
Diagnostic Workflow: Method Selection Strategy
Before optimizing parameters, you must select the correct chromatographic mode based on your analytical goal. Enterodiol (END) presents two distinct separation challenges:
-
Structural Isomerism & Metabolites: Separating END from its oxidized metabolite Enterolactone (ENL) and biological matrix components.
-
Stereoisomerism (Chirality): Separating (+)-END from (-)-END to determine biological origin or activity.
Decision Matrix
Figure 1: Decision tree for selecting the appropriate chromatographic mode based on specific isomer separation requirements.
Achiral Separation (Structural Isomers & Metabolites)
Goal: Baseline resolution of Enterodiol (END) from Enterolactone (ENL) and matrix interferences. Primary Challenge: Peak tailing and co-elution with plasma/urine constituents.
Recommended Protocol: High-Throughput LC-MS/MS[1]
This protocol utilizes a C18 stationary phase to separate structural isomers based on hydrophobicity.
| Parameter | Specification | Rationale |
| Column | C18 (End-capped), 2.1 x 100 mm, 1.7–3 µm | End-capping reduces silanol activity, minimizing tailing for phenolic hydroxyls on END. |
| Mobile Phase A | Water + 0.1% Formic Acid (or 2mM Ammonium Acetate) | Acidic pH suppresses ionization of phenolic groups ( |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks and lower backpressure than Methanol for lignans. |
| Gradient | 20% B to 80% B over 8-10 mins | Shallow gradient required to separate END from closely eluting matrix isomers. |
| Flow Rate | 0.3 – 0.4 mL/min | Optimized for ESI ionization efficiency. |
| Detection | ESI Negative Mode (MRM) | Lignans ionize best in negative mode due to phenolic protons. |
Troubleshooting Guide: Achiral Issues
Q: My Enterodiol peak is tailing significantly (
-
Root Cause: Secondary interactions between the phenolic hydroxyls of END and residual silanols on the silica support.
-
Solution:
-
Switch Column: Move to a "hybrid" particle column (e.g., Ethylene Bridged Hybrid) or a highly end-capped C18 column designed for basic/polar compounds.
-
Modify pH: Ensure mobile phase pH is well below the
of the silanols (pH < 3.0) or use a buffer like Ammonium Acetate to mask silanol sites.
-
Q: I see a "ghost peak" co-eluting with END in my blank injections.
-
Root Cause: Carryover. Lignans are "sticky" due to their hydrophobic backbone.
-
Solution: Implement a needle wash with high organic strength (e.g., 90% ACN / 10% Isopropanol) and add a "sawtooth" wash step (rapid ramp to 95% B) at the end of every gradient run.
Chiral Separation (Enantiomers)
Goal: Resolution of (+)-Enterodiol and (-)-Enterodiol. Primary Challenge: These stereoisomers have identical physical properties in an achiral environment. Separation requires a Chiral Stationary Phase (CSP).[1][2][3]
Mechanism of Separation
Chiral recognition requires a "three-point interaction" between the analyte and the stationary phase (e.g., H-bonding,
Figure 2: The "Three-Point Interaction" model illustrating why one enantiomer is retained longer than the other on a polysaccharide-based chiral column.
Recommended Protocol: Normal Phase / Polar Organic
Polysaccharide-based columns (Amylose or Cellulose derivatives) are the industry standard for lignans.
| Parameter | Specification | Rationale |
| Column | Chiralpak AD-H (Amylose) or OD-H (Cellulose) | These phases provide the necessary "pockets" for the bulky lignan structure to fit. |
| Mobile Phase | Hexane : Ethanol (70:30 v/v) | Ethanol is a preferred modifier over Isopropanol for lignans as it often improves peak shape and solubility. |
| Temperature | 25°C (Start low) | Lower temperatures often improve chiral resolution ( |
| Flow Rate | 0.5 – 1.0 mL/min | Standard normal phase flow rates. |
| Detection | UV (280 nm) or Fluorescence | Lignans have strong UV absorbance at 280 nm. |
Troubleshooting Guide: Chiral Issues
Q: I have partial separation (shoulders), but not baseline resolution.
-
Root Cause: Insufficient selectivity (
). -
Solution:
-
Lower the Temperature: Drop from 25°C to 10–15°C. Chiral recognition is entropy-driven; lower T often freezes the CSP into a more selective conformation.
-
Change Modifier: Switch from Ethanol to Isopropanol. While Ethanol is sharper, Isopropanol is bulkier and changes the steric environment of the mobile phase.
-
Q: My retention times are drifting between runs.
-
Root Cause: Water contamination in Normal Phase solvents.
-
Solution: Amylose/Cellulose phases are sensitive to trace water, which adsorbs to the silica and blocks chiral sites. Use strictly anhydrous Hexane/Alcohol and keep solvent bottles capped with drying tubes.
Sample Preparation & Matrix Management
Even the best chromatography fails if the sample is dirty. Enterodiol exists primarily as glucuronide/sulfate conjugates in biological fluids.
Critical Step: Enzymatic Hydrolysis Before injection, you must deconjugate the isomers.
-
Enzyme: Helix pomatia (contains both Glucuronidase and Sulfatase).
-
Condition: Incubate at 37°C for 12-16 hours in Acetate buffer (pH 5.0).
-
Extraction: Liquid-Liquid Extraction (LLE) with Diethyl Ether is superior to SPE for recovering both END and ENL cleanly.
References
-
Development of LC-MS/MS Method for Lignans
-
Chiral Separation Fundamentals
-
Troubleshooting Peak Tailing
- Title: Troubleshooting Peak Shape Problems in HPLC.
- Source: Waters Corpor
-
Link:[Link]
-
Lignan Analysis in Food/Feces
Sources
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chiraltech.com [chiraltech.com]
- 7. researchgate.net [researchgate.net]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: Apoptotic Efficacy of Enterodiol vs. Enterolactone in Cancer Models
Executive Summary
Verdict: While both Enterodiol (END) and Enterolactone (ENL) exhibit anti-carcinogenic properties, Enterolactone demonstrates superior apoptotic potency and a more favorable safety profile across multiple cancer cell lines (Breast, Colon, Ovarian, Prostate).
-
Enterolactone (ENL): Acts as the stable, bioactive end-product of lignan metabolism.[1] Its primary apoptotic mechanism involves the intrinsic mitochondrial pathway (Caspase-3 activation, Bcl-2 downregulation) and a unique capacity to inhibit telomerase (hTERT) activity.
-
Enterodiol (END): Functions as a metabolic precursor with distinct but generally lower intrinsic potency. Its apoptotic effects are mediated primarily through MAPK signaling modulation (ERK/JNK/p38 suppression) and Estrogen Receptor (ER) interaction.
Physicochemical & Pharmacological Profile
Both compounds are mammalian lignans derived from the microbial fermentation of plant lignans (e.g., secoisolariciresinol diglucoside from flaxseed) in the colon.
| Feature | Enterodiol (END) | Enterolactone (ENL) |
| Metabolic Status | Intermediate metabolite (Precursor) | Final stable metabolite (Bioactive) |
| Structure | Dihydroxy lignan | Lactone ring structure |
| Bioavailability | Shorter half-life; rapidly oxidized to ENL | Longer half-life; higher circulating serum levels |
| ER Binding | Binds ER | Binds ER |
Comparative Efficacy: In Vitro & In Vivo Data[2]
The following data synthesizes key findings from breast (MCF-7), colon (Colo 201, CT26), and ovarian (ES-2) cancer models.
Quantitative Efficacy Table
| Cancer Type | Cell Line | Compound | Effective Concentration / Dose | Outcome / IC50 Proxy |
| Breast | MCF-7 | ENL | 100 | 75% Viability reduction ; Significant hTERT inhibition. |
| END | 100 | 58% Viability reduction; No effect on hTERT. | ||
| Colon | Colo 201 | ENL | 118.4 | Induced Sub-G1 phase arrest (Apoptosis). |
| Colon | CT26 | END | 0-100 | ~40% Apoptosis rate at max dose. |
| Ovarian | ES-2 | ENL | 0.1 - 1.0 mg/kg (In Vivo) | Marked tumor suppression ; dose-dependent efficacy. |
| END | 1.0 mg/kg (In Vivo) | Tumor suppression observed but with higher toxicity . | ||
| Prostate | LNCaP | ENL | 75 | Significant Caspase-3 cleavage & PARP inactivation. |
Key Insight: In in vivo xenograft models (MCF-7), both ENL and END (10 mg/kg) caused tumor regression (>80%), contrasting with Genistein which promoted growth after prolonged use. However, ENL is consistently more effective at lower doses and exhibits a "cleaner" toxicity profile.
Mechanistic Deep Dive: Divergent Apoptotic Pathways
The apoptotic machinery activated by these lignans differs significantly. ENL triggers a classic mitochondrial cascade, whereas END relies heavily on kinase signaling modulation.
Enterolactone (ENL): The Mitochondrial Executioner
ENL drives apoptosis by disrupting the Bcl-2/Bax ratio . It downregulates the anti-apoptotic protein Bcl-2, leading to mitochondrial outer membrane permeabilization (MOMP), Cytochrome C release, and subsequent activation of Caspase-9 and Caspase-3.[1] Uniquely, ENL also suppresses hTERT (catalytic subunit of telomerase), preventing immortalization in breast cancer cells.
Enterodiol (END): The Signaling Modulator
END exerts its effects upstream by modulating the MAPK pathway . It downregulates the phosphorylation of ERK, JNK, and p38, which are critical for cell survival and proliferation signals. In colorectal cells, this suppression leads to a reduction in anti-apoptotic protein expression, indirectly triggering cell death.
Pathway Visualization (DOT Diagram)
Caption: Divergent apoptotic mechanisms of Enterodiol (MAPK modulation) and Enterolactone (Mitochondrial/Telomerase inhibition).
Validated Experimental Protocols
To objectively compare these compounds, the following protocols utilize self-validating controls (e.g., total protein normalization, isotype controls).
A. Apoptosis Quantification (Annexin V/PI Flow Cytometry)
Objective: Differentiate between early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+).
-
Seeding: Plate cancer cells (e.g., MCF-7 or Colo 201) at
cells/well in 6-well plates. Allow attachment for 24h. -
Treatment:
-
Control: 0.1% DMSO (Vehicle).
-
END Group: 50
M and 100 M Enterodiol. -
ENL Group: 50
M and 100 M Enterolactone. -
Duration: Incubate for 48h and 72h to observe time-dependence.
-
-
Harvesting: Trypsinize cells (include floating dead cells from supernatant) and wash 2x with cold PBS.
-
Staining: Resuspend in
L 1X Binding Buffer. Add L FITC-Annexin V and L Propidium Iodide (PI). -
Acquisition: Incubate 15 min at RT in dark. Add
L Binding Buffer. Analyze via Flow Cytometer (Ex: 488nm; Em: 530nm for FITC, >575nm for PI).
B. Mechanistic Validation (Western Blotting)
Objective: Confirm pathway activation via Caspase-3 cleavage and Bcl-2 downregulation.
-
Lysis: Lyse treated cells in RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Quantification: Normalize protein concentration to 30
g/lane using BCA assay. -
Electrophoresis: Resolve on 10-12% SDS-PAGE gel. Transfer to PVDF membrane.
-
Blocking: 5% non-fat milk in TBST for 1h.
-
Primary Antibodies (Overnight, 4°C):
-
Anti-Cleaved Caspase-3 (Asp175) [1:1000]
-
Anti-Bcl-2 [1:1000]
-
Anti-Bax [1:1000]
-
Anti-p-ERK1/2 (for END validation) [1:1000]
-
Loading Control: Anti-
-Actin or GAPDH [1:5000].
-
-
Detection: HRP-conjugated secondary antibodies + ECL substrate.
Experimental Workflow Diagram
Caption: Dual-stream validation workflow for assessing apoptotic efficacy and mechanism.
References
-
Enterolactone has stronger effects than enterodiol on ovarian cancer. ResearchGate. Link
-
Enterolactone Reduces Telomerase Activity and The Level of Its Catalytic Subunit in Breast Cancer Cells. Iranian Journal of Basic Medical Sciences. Link
-
Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells. Journal of Steroid Biochemistry and Molecular Biology. Link
-
Enterolactone induces apoptosis and inhibits growth of Colo 201 human colon cancer cells both in vitro and in vivo. ResearchGate. Link
-
Apoptotic effect of enterodiol, the final metabolite of edible lignans, in colorectal cancer cells. Journal of the Science of Food and Agriculture. Link
-
Enterolactone induces apoptosis in human prostate carcinoma LNCaP cells via a mitochondrial-mediated, caspase-dependent pathway. Molecular Cancer Therapeutics. Link
Sources
Enterodiol vs. Estradiol: Competitive Binding Assays for Estrogen Receptors
This guide provides an in-depth technical comparison of Enterodiol (END) and 17
Executive Summary & Mechanistic Distinction
The core distinction between 17
In a competitive binding assay, END requires micromolar (
Mechanistic Comparison
| Feature | 17 | Enterodiol (END) |
| Origin | Endogenous Steroid Hormone | Gut Microbial Metabolite (Lignan) |
| Binding Affinity ( | High ( | Very Low ( |
| Relative Binding Affinity (RBA) | 100% (Reference Standard) | |
| Receptor Selectivity | Balanced ER | Slight preference for ER |
| Mode of Action | Full Agonist (Strong AF-1 & AF-2 activation) | Partial Agonist / Antagonist (SERM-like) |
Competitive Binding Principle & Pathway
The assay relies on the Law of Mass Action . Unlabeled competitor (END or E2) competes with a fixed concentration of radiolabeled tracer (
Visualization: Competitive Binding Dynamics
Caption: Figure 1. Competitive binding logic. High-affinity E2 displaces tracer efficiently (solid green line), while low-affinity Enterodiol requires high concentrations for displacement (dotted yellow line).
Experimental Protocol: Radioligand Competitive Binding
This protocol is validated for cytosolic ER preparations (rat uterine cytosol) or recombinant human ER. It is designed to handle both high-affinity (E2) and low-affinity (END) ligands simultaneously.
Phase 1: Reagent Preparation
-
Assay Buffer (TEDG):
-
10 mM Tris-HCl (pH 7.4 at 4°C)
-
1.5 mM EDTA (Protects receptor from metalloproteases)
-
1 mM Dithiothreitol (DTT) (Critical: Add fresh; maintains receptor reduction state).
-
10% Glycerol (Stabilizes receptor conformation).
-
Note: For Enterodiol, ensure the buffer contains no background phytoestrogens (use glass-distilled water).
-
-
Ligand Preparation:
-
Tracer (
-E2): Dilute to in TEDG buffer. Final concentration in tube will be . -
Standard (Unlabeled E2): Prepare serial dilutions in ethanol/buffer from
to . -
Test Compound (Enterodiol): Prepare serial dilutions from
to . -
Causality: You must go up to
(1 mM) stock to achieve a final concentration in the assay, which is necessary to observe the full displacement curve for weak binders like END.
-
Phase 2: Assay Workflow
| Step | Action | Technical Insight |
| 1 | Tube Setup | Use triplicate tubes for Total Binding (TB), Non-Specific Binding (NSB), and each competitor dose. |
| 2 | Add Competitor | Add |
| 3 | Add Tracer | Add |
| 4 | Add Receptor | Add |
| 5 | Equilibrium | Incubate at 4°C for 18-24 hours . Why? Low temperatures stabilize the receptor-ligand complex and prevent degradation, essential for accurate |
| 6 | Separation | Add |
| 7 | Wash | Centrifuge (1000 x g, 5 min), aspirate supernatant. Wash pellet 3x with ice-cold TEDG buffer containing 0.01% Triton X-100. |
| 8 | Quantification | Resuspend pellet in scintillation cocktail. Count radioactivity (CPM) using a |
Data Analysis & Interpretation
Calculation of Binding Parameters
Convert raw CPM (Counts Per Minute) to Specific Binding:
Fit the data to a 4-Parameter Logistic (Hill) Equation :
- : Log of concentration.
- : % Specific Binding.
Comparative Performance Data (Expected Results)
| Parameter | 17 | Enterodiol (Test) | Interpretation |
| END requires ~1000x more concentration to displace 50% of tracer. | |||
| Hill Slope | A slope of -1.0 indicates competitive inhibition at a single binding site. Deviations suggest allosteric effects or solubility issues. | ||
| RBA | Calculated as | ||
| Curve Shape | Sigmoidal, steep | Sigmoidal, shifted right | If END curve plateaus before 0%, it indicates insolubility at high concentrations. |
Visualization: Displacement Curves
Caption: Figure 2. Theoretical displacement data. Enterodiol exhibits a classic right-shifted curve characteristic of a low-affinity competitive binder.
Troubleshooting & Optimization (Expertise)
Solubility Limits
Enterodiol is lipophilic. At concentrations
-
Solution: Use DMSO as the vehicle (keep final DMSO
) or ensure thorough vortexing. Inspect tubes for turbidity.
Receptor Degradation
If the Total Binding (TB) is low (
-
Solution: Always add fresh DTT. Molybdate (
) can be added to the buffer to stabilize the receptor-chaperone complex.
Non-Monotonic Curves (U-Shape)
Occasionally, phytoestrogens show U-shaped curves due to micelle formation or non-specific interactions at high concentrations.
-
Solution: Restrict analysis to the linear portion of the Hill slope or use a detergent (0.01% Triton X-100) in the wash steps to reduce hydrophobic non-specific binding.
References
-
Carreau, C., et al. (2008). "Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells." Journal of Steroid Biochemistry and Molecular Biology.
-
Blair, R. M., et al. (2000). "The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands." Toxicological Sciences.
-
Kuiper, G. G., et al. (1998). "Interaction of estrogenic chemicals and phytoestrogens with estrogen receptor beta." Endocrinology.
-
US EPA (2011). "Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC) Standard Evaluation Procedure." EPA Endocrine Disruptor Screening Program.
-
Penttinen, P., et al. (2007). "Diet-derived polyphenol metabolite enterolactone is a tissue-specific estrogen receptor activator." Endocrinology.
Comparative Pharmacokinetics of Enterodiol and Enterolactone: A Technical Guide
Executive Summary
This guide provides a technical analysis of the comparative pharmacokinetics (PK) of Enterodiol (END) and Enterolactone (ENL) , the two primary mammalian lignans derived from the microbial metabolism of dietary plant lignans.
Key Technical Insight: While chemically similar, END and ENL exhibit distinct pharmacokinetic profiles. END functions primarily as a metabolic intermediate with a shorter half-life (~4.4 h), whereas ENL is the terminal, stable end-product with a significantly longer half-life (~12.6 h) and higher systemic exposure (AUC). This distinction dictates that ENL is the superior biomarker for long-term lignan exposure, while END reflects recent microbial activity.
Metabolic Origins & Interconversion
Unlike most pharmaceuticals, END and ENL are not ingested directly but are generated in situ by the colonic microbiota. This "bioreactor" origin fundamentally alters their absorption kinetics compared to standard oral drugs.
The Conversion Pathway
The formation of mammalian lignans follows a sequential reduction and oxidation pathway in the colon.
-
Precursors: Secoisolariciresinol diglucoside (SDG) and Matairesinol (MAT).
-
Intermediate: Enterodiol (END) is formed first via dehydroxylation.
-
Terminal Product: Enterolactone (ENL) is formed by the dehydrogenation of END.
Critical Causality: The delay in ENL appearance in plasma relative to END is caused by the requisite metabolic step converting END
Figure 1: Metabolic pathway illustrating the sequential conversion of plant lignans to END and subsequently to ENL.[1]
Comparative Pharmacokinetic Profiles
The following data represents mean values derived from human intervention studies using a single bolus dose of pure Secoisolariciresinol Diglucoside (SDG).
Summary of PK Parameters
| Parameter | Enterodiol (END) | Enterolactone (ENL) | Technical Interpretation |
| Tmax (h) | 14.8 ± 5.1 | 19.7 ± 6.2 | ENL peaks ~5 hours later than END, reflecting the time required for bacterial oxidation of END to ENL. |
| Half-life (t1/2, h) | 4.4 ± 1.3 | 12.6 ± 5.6 | ENL persists 3x longer in circulation, likely due to enterohepatic recirculation and slower renal clearance. |
| AUC (nmol/L·h) | 966 ± 639 | 1762 ± 1117 | Systemic exposure to ENL is nearly double that of END, making it the dominant circulating lignan. |
| MRT (Mean Residence Time) | 20.6 ± 5.9 h | 35.8 ± 10.6 h | ENL remains in the body significantly longer, stabilizing its levels during chronic intake. |
| Primary Conjugate | Glucuronide | Glucuronide | Both circulate >95% as conjugates (glucuronides > sulfates), limiting their diffusion into tissues but facilitating urinary excretion. |
Absorption & Distribution Dynamics
-
Lag Time: Both lignans show a significant lag time (8–10 hours) before appearing in plasma. This confirms that absorption occurs strictly in the colon after bacterial hydrolysis, bypassing the small intestine.
-
Enterohepatic Recirculation: ENL exhibits a secondary peak in some subjects, indicative of enterohepatic recirculation. This contributes to its extended half-life compared to END.
-
Protein Binding: While specific "percent bound" data is sparse, the high degree of glucuronidation suggests that both metabolites circulate bound to serum albumin, which restricts their free fraction but extends their plasma residence time.
Elimination
-
Urinary Recovery: Urinary excretion is the primary elimination route. Approximately 40% of ingested lignans are recovered in urine, with ENL constituting the majority (approx. 60-70% of total urinary lignans).
-
Clearance: END is cleared more rapidly than ENL. The conversion of END to ENL acts as an elimination pathway for END but a formation pathway for ENL.
Figure 2: Conceptual representation of the pharmacokinetic time-course. Note the delay in ENL appearance relative to END.
Experimental Methodologies
To obtain the PK data described above, rigorous quantification methods are required. The current "Gold Standard" is Isotope Dilution LC-MS/MS.
Protocol: Quantification in Human Plasma (LC-MS/MS)
This protocol measures total enterolignans (free + conjugated) via enzymatic hydrolysis.
Reagents:
- -glucuronidase/sulfatase (from Helix pomatia).
-
Internal Standards:
-Enterodiol and -Enterolactone. -
Extraction Solvent: Diethyl ether or tert-butyl methyl ether (TBME).
Step-by-Step Workflow:
-
Spiking: Aliquot 250
L plasma. Add 25 L internal standard solution ( -labeled). -
Hydrolysis: Add 250
L acetate buffer (pH 5.0) containing Helix pomatia enzymes. Incubate at 37°C for 12–16 hours (overnight) to deconjugate glucuronides/sulfates.-
Why: Lignans circulate as conjugates. Without hydrolysis, you will miss >95% of the analyte.
-
-
Extraction: Add 2 mL diethyl ether. Vortex for 1 min. Centrifuge at 3000g for 10 min.
-
Separation: Flash freeze the aqueous layer (dry ice/methanol bath). Decant the organic supernatant into a fresh tube.
-
Drying: Evaporate ether under nitrogen stream at 40°C.
-
Reconstitution: Dissolve residue in 100
L mobile phase (e.g., 40% Methanol / 60% Water with 0.1% Formic Acid). -
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7
m). -
Mode: Negative Electrospray Ionization (ESI-).
-
Transitions (MRM): Monitor parent
daughter ions (e.g., ENL 297 253).
-
Self-Validating Quality Control
-
Recovery Check: The use of
-labeled internal standards corrects for losses during the extraction and ionization suppression steps. -
Enzyme Efficiency: Run a positive control with a known glucuronide standard (e.g., phenolphthalein glucuronide) to ensure hydrolysis was 100% effective.
References
-
Kuijsten, A., et al. (2005). Pharmacokinetics of enterolignans in healthy men and women consuming a single dose of secoisolariciresinol diglucoside. The Journal of Nutrition. Link
-
Setchell, K. D., et al. (2014). Bioavailability of pure isoflavones in healthy humans and analysis of commercial soy isoflavone supplements. The Journal of Nutrition. (Note: Seminal work on phytoestrogen PK methods). Link
-
Grace, P. B., et al. (2003). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. Journal of Chromatography B. Link
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Clavel, T., et al. (2006). Intestinal bacterial communities that produce active estrogen-like compounds enterodiol and enterolactone in humans. Applied and Environmental Microbiology. Link
-
Adlercreutz, H. (2007). Lignans and human health. Critical Reviews in Clinical Laboratory Sciences. Link
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A Comparative Guide to Phytoestrogen Action in Breast Cancer: Evaluating Genistein, Enterodiol, and Combination Strategies
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a deep dive into the molecular mechanisms of phytoestrogens, specifically the isoflavone genistein and the lignan enterodiol, in the context of breast cancer. It moves beyond a simple review to offer a comparative analysis of their individual actions and evaluates the evidence for their use in combination therapies. Recognizing the critical need for scientific rigor, this document also addresses the significant gaps in current research, particularly concerning the synergistic potential of a genistein-enterodiol combination, and instead presents a well-documented synergistic partnership between genistein and tamoxifen as a model for future investigation.
Introduction: The Double-Edged Sword of Estrogen and the Potential of Phytoestrogens
Breast cancer remains the most commonly diagnosed malignancy in women worldwide. A significant subset of these cancers is hormone-receptor-positive, meaning their growth is fueled by estrogen. The estrogen receptor alpha (ERα) is a primary driver of proliferation in these tumors, making it a key target for endocrine therapies like tamoxifen.
Phytoestrogens, plant-derived compounds with structural similarity to 17β-estradiol, have garnered immense interest for their potential role in breast cancer prevention and treatment.[1] These compounds can exert both estrogenic and anti-estrogenic effects, often in a dose- and context-dependent manner.[2] This guide will focus on two major classes of phytoestrogens:
-
Isoflavones: Represented by genistein (GNT) , abundant in soy products.
-
Lignans: Represented by enterodiol (END) , a metabolite produced by gut microbiota from precursors in flaxseed, whole grains, and vegetables.[1][3]
We will dissect their individual mechanisms of action and critically evaluate the evidence for their synergistic application, providing a robust framework for researchers in the field.
Mechanisms of Action: A Tale of Two Phytoestrogens
Genistein: The Multi-Pathway Modulator
Genistein is one of the most extensively studied phytoestrogens. Its anti-cancer effects are pleiotropic, targeting multiple critical pathways in breast cancer cells.
-
Estrogen Receptor Modulation: Genistein's action is famously biphasic. At low concentrations, it can stimulate the growth of ERα-positive cells, while at higher concentrations, it inhibits growth.[2] Crucially, it displays a higher binding affinity for the tumor-suppressive estrogen receptor beta (ERβ) than for the proliferative ERα, which may be a key feature of its anti-cancer activity.[4]
-
Inhibition of Pro-Survival Signaling: Genistein has been shown to suppress key signaling cascades that drive cell proliferation and survival. It can inhibit the PI3K/Akt and MAPK (ERK1/2) pathways, which are frequently hyperactivated in breast cancer.[5]
-
Induction of Apoptosis and Cell Cycle Arrest: By modulating the expression of proteins in the Bcl-2 family (increasing pro-apoptotic Bax, decreasing anti-apoptotic Bcl-2) and activating caspases, genistein can trigger programmed cell death.[2] It also induces cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing.[5]
-
Anti-Angiogenic and Anti-Metastatic Effects: Genistein can inhibit angiogenesis, the formation of new blood vessels that feed tumors, and suppress the expression of matrix metalloproteinases (MMPs), enzymes that are critical for cancer cell invasion and metastasis.[5]
Enterodiol: The Emerging Lignan
Enterodiol (END) and its counterpart enterolactone (ENL) are the primary active metabolites of dietary lignans.[6] While less studied than genistein, research points to several anti-cancer mechanisms.
-
Hormonal Modulation: Both enterodiol and enterolactone possess weak estrogenic and anti-estrogenic capabilities.[7] They can compete with the more potent 17β-estradiol for binding to estrogen receptors, potentially reducing the overall estrogenic stimulation of tumor cells.[7][8] Some studies suggest enterolignans may also inhibit the aromatase enzyme, which is responsible for estrogen synthesis.[9]
-
Estrogen Receptor Alpha (ERα) Activation: In MCF-7 breast cancer cells, enterodiol has been shown to induce ERα transcriptional activation in a manner similar to estradiol, suggesting a complex, potentially proliferative role in certain contexts.[10] However, other studies have shown that at physiological concentrations, enterolignans can inhibit estradiol-stimulated cell growth.[11]
-
Apoptotic and Anti-Proliferative Effects: In some cancer cell lines, enterodiol has been found to induce apoptosis and down-regulate the phosphorylation of pro-survival pathways like ERK, JNK, and p38.[12] However, some studies on ER-positive breast cancer cells have shown that enterodiol can enhance proliferation, highlighting the context-dependent nature of its effects.[13]
The conflicting data on enterodiol's effects—sometimes promoting and sometimes inhibiting proliferation—underscore the need for more research to clarify its precise role and therapeutic window.
Comparative Analysis of Phytoestrogen Combinations
The core principle of combination therapy is to achieve synergy, where the combined effect of two agents is greater than the sum of their individual effects. This allows for lower doses, reducing toxicity while increasing efficacy.
The Target Combination: Genistein + Enterodiol
A combination of genistein and enterodiol is an intuitive therapeutic strategy, targeting cancer cells with both an isoflavone and a lignan. However, a thorough review of the current scientific literature reveals a critical knowledge gap : there is a lack of direct, peer-reviewed evidence demonstrating a synergistic anti-proliferative or pro-apoptotic effect of this specific combination on breast cancer cells.
One of the few studies that examined a mixture of genistein, enterodiol, and enterolactone in a mouse model of postmenopausal breast cancer did not report on anti-tumor synergy. Instead, it concluded that while genistein had beneficial effects on bone, it had adverse estrogenic effects on the tumor and uterus.[14] Worryingly, the combination of the lignans with genistein still resulted in an adverse effect on the uterus.[14]
A Proven Alternative: Genistein + Tamoxifen Synergy
In contrast to the genistein-enterodiol pairing, the synergistic relationship between genistein and the selective estrogen receptor modulator (SERM) tamoxifen is better documented. Tamoxifen is a cornerstone of endocrine therapy for ER-positive breast cancer, but resistance is a major clinical challenge.
Studies have shown that genistein can enhance the anti-cancer effects of tamoxifen.[15] This synergy may be particularly relevant in overcoming tamoxifen resistance. The proposed mechanisms include:
-
Modulation of Signaling Pathways: Lignans and isoflavones may enhance the effectiveness of tamoxifen.[15]
-
Epigenetic Regulation: Genistein may help to re-sensitize resistant cells to tamoxifen through epigenetic mechanisms.[2]
This well-established synergistic interaction serves as an excellent model for how a phytoestrogen can be rationally combined with a standard-of-care therapy to improve outcomes.
Data Synthesis and Interpretation
To contextualize the potential efficacy of these compounds, the following tables summarize typical experimental findings. Table 1 presents hypothetical IC50 values (the concentration required to inhibit 50% of cell growth) for each compound individually. Table 2 illustrates how synergy is quantified using the Combination Index (CI) for the genistein and tamoxifen pairing.
Table 1: Comparative Anti-Proliferative Activity of Individual Compounds on MCF-7 Cells
| Compound | Class | Typical IC50 Range (µM) | Primary Mechanism of Action |
| Genistein | Isoflavone | 20 - 50 | ER modulation, Tyrosine Kinase Inhibition, Apoptosis Induction[2] |
| Enterodiol | Lignan | > 50 (variable) | Weak ER modulation, Apoptosis Induction (context-dependent)[10][13] |
| Tamoxifen | SERM | 5 - 15 | Competitive ER Antagonist |
Note: IC50 values are highly dependent on the specific cell line and assay conditions.
Table 2: Synergy Quantification for Genistein + Tamoxifen Combination (Hypothetical Data)
| Genistein (µM) | Tamoxifen (µM) | Effect (% Inhibition) | Combination Index (CI) | Interpretation |
| 5.0 | 1.25 | 50 | 0.75 | Synergy |
| 10.0 | 2.50 | 75 | 0.60 | Strong Synergy |
| 20.0 | 5.00 | 90 | 0.45 | Very Strong Synergy |
Interpretation based on the Chou-Talalay method: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizing the Mechanisms
Graphviz diagrams are used here to illustrate complex biological and experimental processes clearly.
Proposed Synergistic Signaling Pathway
This diagram illustrates how genistein and tamoxifen might synergistically inhibit ER-positive breast cancer cell growth by targeting multiple nodes in the estrogen receptor and PI3K/Akt signaling pathways.
Caption: Genistein and Tamoxifen synergistic action on ER and PI3K/Akt pathways.
Experimental Workflow for Synergy Assessment
This diagram outlines the logical flow for experimentally determining whether two compounds, such as genistein and enterodiol, act synergistically.
Caption: Standard experimental workflow for determining drug synergy.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the key experiments outlined in the workflow.
Protocol 1: Cell Viability and IC50 Determination via WST-1 Assay
This protocol determines the concentration of each compound required to inhibit cell growth by 50% (IC50).
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of Genistein (e.g., 0, 5, 10, 25, 50, 100 µM) and Enterodiol (e.g., 0, 10, 25, 50, 100, 200 µM) in the appropriate cell culture medium.
-
Treatment: Remove the medium from the wells and replace it with 100 µL of the medium containing the different compound concentrations. Include a "vehicle control" (e.g., DMSO) and a "medium only" blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well. Incubate for 2-4 hours at 37°C, or until a sufficient color change is observed in the vehicle control wells.
-
Data Acquisition: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Analysis:
-
Subtract the blank (medium only) absorbance from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Use graphing software (e.g., GraphPad Prism) to plot % Viability vs. log[Concentration] and determine the IC50 value using a non-linear regression (sigmoidal dose-response) curve fit.
-
Protocol 2: Synergy Assessment using the Chou-Talalay Method
This protocol uses the calculated IC50 values to test combinations and quantify synergy.
-
Experimental Design (Fixed-Ratio): Based on the IC50 values from Protocol 1 (e.g., IC50_GNT = 40 µM, IC50_TAM = 10 µM), create a fixed-ratio stock solution (e.g., 4:1 ratio of Genistein to Tamoxifen).
-
Treatment: Prepare serial dilutions of this combination stock and treat cells in a 96-well plate as described in Protocol 1. Also, run parallel dose-response curves for each drug individually on the same plate.
-
Data Acquisition: Perform the WST-1 assay as described in Protocol 1 to determine the percentage of growth inhibition for each concentration of the individual drugs and the combination.
-
Synergy Analysis:
-
Use specialized software (e.g., CompuSyn) to analyze the dose-effect data.
-
The software will calculate the Combination Index (CI) for different effect levels (e.g., 50%, 75%, 90% inhibition).
-
CI < 1: Indicates synergy.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
-
The software can also generate a Fa-CI plot (Fraction affected vs. CI) and isobolograms for visualization.
-
Conclusion and Future Directions
This guide illuminates the complex and promising field of phytoestrogen research in breast cancer. Genistein stands out as a potent, multi-targeting agent with demonstrated synergistic potential when combined with standard-of-care therapies like tamoxifen. This synergy provides a strong rationale for further clinical investigation.
Conversely, the role of the lignan enterodiol is more ambiguous. While it shows some anti-cancer properties, its effects can be context-dependent, and crucially, the specific synergistic interaction with genistein remains an unproven and critical area for future research. The potential for adverse effects, as hinted at in animal studies, necessitates a cautious and evidence-based approach.
For researchers, the path forward is clear:
-
Directly Investigate Synergy: The workflow presented in this guide should be employed to formally test the genistein-enterodiol combination across multiple breast cancer cell lines (both ER-positive and ER-negative) to determine if the interaction is synergistic, additive, or antagonistic.
-
Elucidate Mechanisms: If synergy is observed, mechanistic studies (e.g., Western blotting for key signaling proteins, apoptosis assays) are essential to understand the underlying molecular basis.
-
In Vivo Validation: Promising in vitro results must be validated in appropriate animal models of breast cancer before any clinical translation can be considered.
By systematically addressing these knowledge gaps, the scientific community can unlock the true potential of phytoestrogen combinations and develop safer, more effective strategies for the prevention and treatment of breast cancer.
References
-
Carreau, C., Flouriot, G., Bennetau-Pelissero, C., & Potier, M. (2008). Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells. The Journal of Steroid Biochemistry and Molecular Biology, 110(1-2), 176–185. [Link]
-
Wang, L. Q. (2002). Mammalian phytoestrogens: enterodiol and enterolactone. Journal of Chromatography B, 777(1-2), 289-309. [Link]
-
Adlercreutz, H. (2006). Role of dietary lignans in the reduction of breast cancer risk. Molecular Nutrition & Food Research, 50(8), 704-710. [Link]
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Breast Cancer and the Environment Research Program. (n.d.). FACT SHEET on the PHYTOESTROGEN ENTEROLACTONE. Breast Cancer and the Environment Research Program. [Link]
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van Die, M. D., et al. (2024). Soy, enterolactone, and green tea may reduce adverse breast cancer outcomes. JNCI Cancer Spectrum. [Link]
-
Shankar, E., et al. (2019). The Microbiome–Estrogen Connection and Breast Cancer Risk. Cells, 8(12), 1642. [Link]
-
Sonestedt, E., et al. (2008). Enterolactone Is Differently Associated with Estrogen Receptor β–Negative and –Positive Breast Cancer in a Swedish Nested Case-Control Study. Cancer Epidemiology, Biomarkers & Prevention, 17(11), 3241-3251. [Link]
-
Wang, Y., et al. (2021). Lignans intake and enterolactone concentration and prognosis of breast cancer: a systematic review and meta-analysis. Breast Cancer Research and Treatment, 186(1), 1-13. [Link]
-
Mousavi, Y., & Adlercreutz, H. (1993). Enterolactone and estradiol inhibit each other's proliferative effect on MCF-7 breast cancer cells in culture. The Journal of Steroid Biochemistry and Molecular Biology, 45(5), 435-439. [Link]
-
Wang, Y., et al. (2021). Lignans intake and enterolactone concentration and prognosis of breast cancer: a systematic review and meta-analysis. Breast Cancer Research and Treatment, 186(1), 1-13. [Link]
-
Taylor & Francis. (n.d.). Enterolactone – Knowledge and References. Taylor & Francis. [Link]
-
Carreau, C., et al. (2008). (PDF) Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERα transcriptional activation in human breast cancer cells. ResearchGate. [Link]
-
Zaineddin, A. K., et al. (2021). Comprehensive Review of Isoflavones and Lignans in the Prophylaxis and Treatment of Breast Cancer. Molecules, 26(17), 5224. [Link]
-
Saarinen, N. M., et al. (2006). Genistein alone and in combination with the mammalian lignans enterolactone and enterodiol induce estrogenic effects on bone and uterus in a postmenopausal breast cancer mouse model. Bone, 39(1), 160-168. [Link]
-
Lignans For Life. (2025). How Lignans May Help Reduce the Risk of Breast Cancer. Lignans For Life. [Link]
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Spagnuolo, C., et al. (2021). Genistein: A Potent Anti-Breast Cancer Agent. Molecules, 26(11), 3213. [Link]
-
Tuli, H. S., et al. (2024). Molecular Pathways of Genistein Activity in Breast Cancer Cells. International Journal of Molecular Sciences, 25(10), 5489. [Link]
-
Physicians Committee for Responsible Medicine. (2010). Dietary Lignans Reduce Breast Cancer Risk. Physicians Committee for Responsible Medicine. [Link]
-
Thompson, L. U., et al. (2017). Flaxseed and its lignan and oil components: can they play a role in reducing the risk of and improving the treatment of breast cancer?. Dietary fibre functionality in food and nutraceuticals, 327-347. [Link]
-
ResearchGate. (2023). (PDF) In Vitro Effects of Combining Genistein with Aromatase Inhibitors: Concerns Regarding Its Consumption during Breast Cancer Treatment. ResearchGate. [Link]
-
Salehi, B., et al. (2022). Genistein, a Potential Phytochemical against Breast Cancer Treatment-Insight into the Molecular Mechanisms. Molecules, 27(4), 1183. [Link]
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Publish Comparison Guide: Validation of Enterodiol as a Selective Estrogen Receptor Modulator (SERM)
Executive Summary
Enterodiol (END) is a mammalian lignan produced by the intestinal microbiota from dietary precursors (e.g., secoisolariciresinol).[1] Unlike synthetic SERMs (e.g., Tamoxifen) designed for high-affinity binding, END functions as a "natural SERM" with a unique, biphasic pharmacological profile. This guide validates END’s classification as a SERM through objective comparison with clinical standards, supported by experimental data and mechanistic workflows.
Key Finding: END exhibits weak estrogenic activity at low concentrations but acts as an antagonist at high concentrations, primarily by competing with 17
Part 1: Mechanistic Profile & Signaling Architecture
Receptor Interaction Dynamics
Enterodiol binds to both ER
-
ER
Interaction: END induces transcriptional activation through both Activation Function-1 (AF-1) and AF-2 domains, mimicking E2 but with reduced efficacy.[2]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
ER
Interaction: END binds ER , which is crucial for its antiproliferative effects in breast cancer models. The ratio of ER :ER in target tissue dictates END's net effect (proliferative vs. antiproliferative).
Signaling Pathway Visualization
The following diagram illustrates the dual mechanism of END: genomic regulation via ERE (Estrogen Response Elements) and non-genomic modulation of the MAPK/ERK pathway.
Figure 1: Dual signaling mechanism of Enterodiol involving genomic ER activation and non-genomic MAPK modulation.
Part 2: Comparative Performance Analysis
The following table objectively compares Enterodiol against the endogenous ligand (17
Table 1: Pharmacological Comparison of SERM Candidates
| Feature | Enterodiol (END) | Tamoxifen (TAM) | 17 |
| Class | Mammalian Lignan (Phytoestrogen) | Synthetic SERM (Triphenylethylene) | Endogenous Steroid |
| Binding Affinity ( | Weak: ~1–10 | High: ~20–30 nM | Very High: ~0.1–1.0 nM |
| MCF-7 Proliferation ( | > 50 | ~18–27 | N/A (Stimulates at pM) |
| ER Selectivity | Non-selective (binds both) | ER | ER |
| Mechanism of Action | Competitive inhibition of E2; MAPK activation | AF-2 antagonist; recruits co-repressors | AF-1 & AF-2 agonist |
| Safety Profile | High safety; no uterine hypertrophy observed | Risk of endometrial hyperplasia | Risk of breast/uterine cancer |
Expert Insight: While Tamoxifen is orders of magnitude more potent in binding affinity, Enterodiol's value lies in its dietary origin and ability to maintain a "estrogenic tone" without the severe side effects of synthetic blockade. END requires micromolar concentrations to achieve effects that Tamoxifen achieves at nanomolar levels, necessitating high dietary intake or supplementation for therapeutic efficacy.
Part 3: Experimental Validation Workflows
To validate END as a SERM in your own laboratory, follow these self-validating protocols. These workflows are designed to distinguish true SERM activity from non-specific toxicity.
Protocol A: Competitive Ligand Binding Assay (The "Gold Standard")
Objective: Determine the Relative Binding Affinity (RBA) of END for ER
-
Preparation:
-
Receptor Source: Recombinant human ER
and ER ligand-binding domains (LBD). -
Tracer:
-Estradiol (1 nM final concentration). -
Competitor: Prepare serial dilutions of END (
M to M) and Tamoxifen (control).
-
-
Incubation:
-
Incubate receptor, tracer, and competitor in TEG buffer (10 mM Tris, 1.5 mM EDTA, 10% Glycerol) at 4°C for 16–18 hours to reach equilibrium.
-
-
Separation:
-
Add Dextran-Coated Charcoal (DCC) to strip unbound ligand. Centrifuge at 3000 x g for 10 mins.
-
-
Quantification:
-
Measure radioactivity of the supernatant (bound fraction) via liquid scintillation counting.
-
-
Validation Check:
-
Self-Validating Step: The
of unlabeled E2 must be ~1-3 nM. If >10 nM, the receptor integrity is compromised. -
Result: END should displace tracer only at high concentrations (
M), confirming weak affinity.
-
Protocol B: Luciferase Reporter Transactivation Assay
Objective: Assess functional agonism/antagonism at the transcriptional level.[3]
-
Cell System:
-
Cell Line: T47D-KBluc (stably transfected with ERE-Luciferase) or HeLa-9903.
-
Media: Phenol-red free DMEM + 5% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) to remove endogenous hormones.
-
-
Treatment:
-
Agonist Mode: Treat cells with END (0.1, 1, 10, 50
M) for 24 hours. -
Antagonist Mode: Co-treat with 1 nM E2 + increasing doses of END.
-
-
Readout:
-
Lyse cells and add Luciferin substrate. Measure luminescence (RLU).
-
-
Validation Check:
-
Self-Validating Step: 1 nM E2 must induce >10-fold signal over vehicle. Pure anti-estrogen (ICI 182,780) must abolish E2 signal.
-
Result: END will show weak induction (partial agonist) alone but will reduce E2-induced signal (antagonist) at high concentrations.
-
Protocol C: MCF-7 Cell Proliferation Assay
Objective: Measure the phenotypic outcome (growth inhibition).
-
Seeding:
-
Seed MCF-7 cells (ER+) at
cells/well in 96-well plates using steroid-depleted media.
-
-
Dosing:
-
Allow attachment (24h), then treat with END (1–100
M) vs. Tamoxifen (0.1–20 M). -
Include a "Rescue Arm": END + 1 nM E2.
-
-
Measurement:
-
Incubate for 6 days (refreshing media/drug every 48h).
-
Quantify viability using ATP-luminescence (CellTiter-Glo) or MTT assay.
-
-
Validation Check:
-
Self-Validating Step: Tamoxifen (10
M) should inhibit growth by >50%. -
Result: END should show a biphasic curve—slight growth at low doses, inhibition at
M.
-
Part 4: Validation Logic Diagram
This workflow summarizes the decision tree for validating a compound as a SERM.
Figure 2: Step-by-step experimental logic for validating Enterodiol as a SERM.
References
-
Carreau, C., et al. (2008). Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells. Journal of Steroid Biochemistry and Molecular Biology. Link
-
Blair, R. M., et al. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences. Link
-
Penttinen, P., et al. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. Molecular Endocrinology. Link
-
Liu, S., et al. (2017). Enterolactone Has Stronger Effects Than Enterodiol on Ovarian Cancer. Journal of Ovarian Research. Link
-
Reddy, B. S., et al. (1999). Role of proliferation and apoptosis in net growth rates of human breast cancer cells (MCF-7) treated with oestradiol and/or tamoxifen. Cell Proliferation. Link
-
Adlercreutz, H. (2007). Lignans and human health. Critical Reviews in Clinical Laboratory Sciences. Link
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- 3. Estrogen receptor alpha (ERα)–mediated coregulator binding and gene expression discriminates the toxic ERα agonist diethylstilbestrol (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Angiogenic Potential of Enterodiol and Enterolactone for Drug Development Professionals
This guide provides an in-depth, objective comparison of the anti-angiogenic properties of two mammalian lignans, enterodiol (END) and enterolactone (ENL). Synthesizing data from in vitro and in vivo studies, this document is intended for researchers, scientists, and drug development professionals investigating novel anti-angiogenic therapies.
Introduction: The Anti-Angiogenic Imperative in Oncology
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Tumors co-opt this physiological process to secure a dedicated blood supply, which provides essential oxygen and nutrients for their expansion and facilitates the dissemination of cancer cells to distant sites. The reliance of tumors on angiogenesis has made it a prime target for therapeutic intervention. Key signaling pathways, particularly the Vascular Endothelial Growth Factor (VEGF) pathway, are central to this process and are the focus of many established anti-angiogenic drugs.
Phytoestrogens, plant-derived compounds with estrogen-like activity, have garnered significant attention for their potential role in cancer prevention and treatment. Among these, the mammalian lignans enterodiol (END) and enterolactone (ENL) have emerged as promising candidates.[1] Produced in the colon by the bacterial fermentation of plant-based lignan precursors found in foods like flaxseed, these compounds have demonstrated a range of anti-cancer properties, including the ability to modulate angiogenesis.[2] This guide will dissect the available experimental evidence to evaluate and compare the anti-angiogenic potential of END versus ENL.
Comparative Anti-Angiogenic Efficacy: In Vitro and In Vivo Evidence
A growing body of research suggests that while both enterodiol and enterolactone exhibit anti-cancer activities, enterolactone (ENL) consistently demonstrates superior potency.
In Vitro Studies: Proliferation and Invasion
Direct comparative studies on cancer cell lines have highlighted the greater efficacy of ENL. In a study on ovarian cancer cells, both END and ENL were found to inhibit cancerous proliferation, invasion, and metastasis at high doses. However, ENL exhibited a more pronounced dose- and time-dependent effect compared to END.[3][4] At lower concentrations (up to 10⁻⁵ mol/L), ENL remained effective at inhibiting cell growth while END did not.[4]
Similarly, research on human colon tumor cells demonstrated that at a concentration of 100 microM, both lignans significantly reduced the proliferation of all tested cell lines. Notably, ENL was more than twice as effective as END at this concentration.
In Vivo Studies: Tumor Growth Suppression
Animal models have corroborated the in vitro findings. In a xenograft model of ovarian cancer, both END (at 1 mg/kg) and ENL (at 0.1 mg/kg and 1 mg/kg) significantly suppressed tumor growth. The study concluded that ENL possessed a more effective anti-cancer capability with fewer side effects than END at the same concentration, marking it as a more promising candidate for drug development.[3][4] In vivo studies on breast cancer xenografts also showed that both END and ENL could decrease tumor vasculature.[5]
Table 1: Summary of Comparative Efficacy of Enterodiol (END) vs. Enterolactone (ENL)
| Assay/Model | Cell Line/Animal Model | Key Findings | Reference |
| In Vitro Proliferation | Ovarian Cancer (ES-2) | Both inhibit proliferation at high doses; ENL is more potent and effective at lower concentrations in a dose- and time-dependent manner. | [3][4] |
| In Vitro Proliferation | Colon Cancer (LS174T, Caco-2, etc.) | Both inhibit proliferation; ENL is more than twice as effective as END at 100 µM. | |
| In Vivo Tumor Growth | Ovarian Cancer (Nude Mice) | Both suppress tumor growth; ENL shows higher anti-cancer activity with fewer side effects than END at the same dose. | [3][4] |
| In Vivo Angiogenesis | Breast Cancer (Nude Mice) | Both END and ENL decreased tumor vessel density. | [5] |
Mechanistic Insights: Targeting Pro-Angiogenic Signaling Pathways
The anti-angiogenic effects of enterodiol and enterolactone appear to be mediated through the modulation of key signaling pathways that control endothelial cell proliferation, migration, and survival. The primary mechanism appears to be an indirect inhibition of the VEGF signaling cascade, supplemented by effects on other growth factor pathways.
Indirect Inhibition of the VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the principal drivers of angiogenesis.[6][7] The binding of VEGF to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[8][9] These pathways are crucial for promoting endothelial cell survival, proliferation, and migration.[10][11]
Experimental evidence indicates that both END and ENL can significantly decrease the estradiol-induced secretion of VEGF from breast cancer cells.[12] By reducing the concentration of the VEGF ligand in the tumor microenvironment, END and ENL limit the activation of VEGFR-2 on adjacent endothelial cells. This effectively dampens the entire downstream signaling cascade, leading to a reduction in angiogenesis.
Inhibition of the IGF-1 Receptor Pathway
Enterolactone has also been shown to directly inhibit the Insulin-like Growth Factor-1 (IGF-1) receptor signaling pathway in prostate cancer cells.[13] At nutritionally relevant concentrations (20–60 µmol/L), ENL was found to inhibit IGF-1-induced activation of its receptor and the downstream Akt and MAPK/ERK signaling pathways.[13] As this pathway also plays a role in cell proliferation and survival, its inhibition by ENL represents a parallel mechanism that can contribute to its overall anti-cancer and anti-angiogenic effects.
Downregulation of Matrix Metalloproteinases (MMPs)
The invasion and migration of endothelial cells, key steps in angiogenesis, require the degradation of the extracellular matrix (ECM). This process is mediated by enzymes called matrix metalloproteinases (MMPs). Enterolactone has been demonstrated to down-regulate the expression of metastasis-related MMPs, such as MMP-2 and MMP-9, in breast cancer cells.[14] By inhibiting these crucial enzymes, ENL can impede the motility of both cancer and endothelial cells.
Experimental Protocols for Assessing Anti-Angiogenic Potential
To evaluate the anti-angiogenic potential of compounds like enterodiol and enterolactone, a series of standardized in vitro assays are typically employed. These assays allow for the quantitative assessment of key angiogenic processes.
Endothelial Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Principle: Endothelial cells are cultured in the presence of a pro-angiogenic stimulus (e.g., VEGF) and varying concentrations of the test compound. Cell viability is assessed after a set incubation period using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo®) to determine the compound's inhibitory concentration (IC50).[15][16][17]
Step-by-Step Methodology:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Starvation (Optional but Recommended): Replace the medium with a basal medium containing a low percentage of serum (e.g., 0.5% FBS) and incubate for 4-6 hours to synchronize the cells.
-
Treatment: Replace the starvation medium with fresh low-serum medium containing a pro-angiogenic factor (e.g., 20 ng/mL VEGF) and a serial dilution of enterodiol or enterolactone. Include appropriate controls (vehicle control, positive control with VEGF only).
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Endothelial Cell Tube Formation Assay
This assay is a cornerstone for evaluating in vitro angiogenesis, as it models the ability of endothelial cells to differentiate and form capillary-like structures.
Principle: Endothelial cells are seeded onto a basement membrane matrix (e.g., Matrigel®). In the presence of angiogenic stimuli, the cells will migrate and align to form a network of tubes. The extent of tube formation can be quantified to assess the pro- or anti-angiogenic activity of a test compound.[18]
Step-by-Step Methodology:
-
Matrix Coating: Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate according to the manufacturer's protocol. Allow the gel to solidify at 37°C for at least 30 minutes.
-
Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing the desired concentrations of enterodiol or enterolactone.
-
Cell Seeding: Seed the HUVEC suspension onto the solidified matrix at a density of 1.5 x 10⁴ cells/well.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging: Visualize the tube network using a phase-contrast microscope and capture images.
-
Quantification: Analyze the images using angiogenesis software to quantify parameters such as total tube length, number of junctions, and number of loops. Compare the results from treated wells to the vehicle control.
Discussion and Future Perspectives
The collective evidence strongly suggests that both enterodiol and enterolactone are viable candidates for further investigation as anti-angiogenic agents. The data consistently points to enterolactone as the more potent of the two lignans, exhibiting greater efficacy in inhibiting cancer cell proliferation and in vivo tumor growth.
The primary anti-angiogenic mechanism appears to be the suppression of VEGF secretion from tumor cells, which in turn reduces the activation of the critical VEGFR-2 signaling pathway in endothelial cells. This indirect mode of action is a crucial point of consideration in experimental design and data interpretation. Furthermore, ENL's ability to inhibit the IGF-1 receptor pathway and down-regulate MMPs adds to its multifaceted anti-cancer profile.
For drug development professionals, these findings position enterolactone as a lead compound over enterodiol. However, further research is warranted. Head-to-head studies quantifying the IC50 values of both compounds in endothelial cell-specific proliferation and tube formation assays would provide more definitive comparative data. Additionally, elucidating whether these lignans have any direct effects on endothelial cell receptor tyrosine kinases, independent of their impact on ligand secretion, would offer a more complete mechanistic picture. Future studies should also explore the bioavailability and pharmacokinetic profiles of these compounds to optimize their potential therapeutic application.
Conclusion
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Carreau, C., et al. (2008). Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells. The Journal of Steroid Biochemistry and Molecular Biology, 110(1-2), 176-185. [Link]
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Lamy, S., et al. (2014). Olive oil compounds inhibit vascular endothelial growth factor receptor-2 phosphorylation. Experimental Cell Research, 322(1), 89-98. [Link]
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El-Sayed, N., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([3][12][19]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11394. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Enterodiol Measurement
For researchers, scientists, and drug development professionals engaged in the study of lignans and their impact on health, the accurate quantification of enterodiol is paramount. As a key metabolite of dietary lignans, enterodiol is a biomarker of significant interest in nutritional science, pharmacology, and clinical research. The choice of analytical methodology can profoundly influence the reliability and comparability of experimental data. This guide provides an in-depth comparison of the three primary analytical techniques for enterodiol measurement: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Beyond a theoretical overview, this document outlines a practical framework for the cross-validation of these methods, ensuring data integrity and empowering researchers to make informed decisions for their specific applications.
The Analytical Landscape for Enterodiol Quantification
The selection of an appropriate analytical method for enterodiol measurement hinges on a balance of sensitivity, specificity, throughput, and cost. Each of the predominant techniques possesses a unique set of advantages and limitations that must be carefully considered in the context of the research question.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has emerged as a gold standard for the quantification of small molecules like enterodiol in complex biological matrices.[1] This technique combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.
Principle: The fundamental principle of liquid chromatography lies in the differential partitioning of analyte molecules between a liquid mobile phase and a solid stationary phase.[2] As the sample passes through the chromatography column, compounds are separated based on their physicochemical properties. The eluent is then introduced into the mass spectrometer, where molecules are ionized and their mass-to-charge ratio is measured, allowing for precise identification and quantification.
Advantages:
-
High Specificity and Sensitivity: LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers exceptional specificity, minimizing the risk of interference from other compounds in the matrix. It can achieve very low detection limits, often in the nanomolar (nM) or even picomolar (pM) range.[1][3]
-
Versatility: LC-MS can be adapted to a wide range of analytes and is suitable for the analysis of both free and conjugated forms of enterodiol after appropriate sample preparation.
-
Rich Information: Provides structural information, which can be crucial for metabolite identification and confirmation.
Limitations:
-
Matrix Effects: The presence of other components in the sample can sometimes suppress or enhance the ionization of the target analyte, leading to inaccurate quantification if not properly addressed.
-
Cost and Complexity: LC-MS systems represent a significant capital investment and require skilled operators for method development, maintenance, and data analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful chromatographic technique that has been successfully employed for the analysis of enterodiol. It is particularly well-suited for volatile and thermally stable compounds.
Principle: In GC-MS, the sample is vaporized and introduced into a gaseous mobile phase (carrier gas).[4][5] Separation occurs as the sample travels through a heated column containing a stationary phase. Compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer for detection and quantification. A critical step for non-volatile compounds like enterodiol is derivatization to increase their volatility.
Advantages:
-
High Chromatographic Resolution: GC columns can provide excellent separation of complex mixtures.
-
High Sensitivity and Specificity: Similar to LC-MS, GC-MS offers high sensitivity and specificity, especially when using techniques like isotope dilution.
-
Established Libraries: Extensive mass spectral libraries are available, which can aid in the identification of unknown compounds.
Limitations:
-
Derivatization Required: Enterodiol is not sufficiently volatile for direct GC analysis and requires a chemical derivatization step (e.g., silylation) prior to analysis. This adds a step to the sample preparation workflow and can introduce variability.
-
Thermal Degradation: Some analytes may be susceptible to degradation at the high temperatures used in the GC injector and column.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique that utilizes the specific binding of an antibody to its antigen for the detection and quantification of a substance.
Principle: In a competitive ELISA for enterodiol, a known amount of enzyme-labeled enterodiol competes with the enterodiol in the sample for binding to a limited number of specific antibodies coated on a microplate.[6] After an incubation period, the unbound components are washed away. A substrate for the enzyme is then added, and the resulting color change is inversely proportional to the concentration of enterodiol in the sample.
Advantages:
-
High Throughput: ELISA is well-suited for analyzing a large number of samples simultaneously.
-
Cost-Effective: Generally, ELISA is less expensive in terms of instrumentation and reagents compared to mass spectrometry-based methods.
-
Ease of Use: The procedure is relatively simple and can be automated.
Limitations:
-
Cross-Reactivity: The specificity of an ELISA is dependent on the antibody used. There is a potential for cross-reactivity with structurally similar molecules, which can lead to overestimation of the enterodiol concentration.
-
Indirect Measurement: The measurement is based on an enzymatic reaction, which can be influenced by factors such as temperature and incubation time, potentially leading to higher variability.
-
Limited Dynamic Range: ELISAs typically have a narrower dynamic range compared to chromatographic methods.
A Framework for Cross-Validation of Enterodiol Measurement Methods
A robust cross-validation study is essential to ensure that different analytical methods yield comparable results. This is particularly critical when comparing data across different studies or laboratories that may have used different techniques. The following section outlines a comprehensive experimental design for the cross-validation of LC-MS, GC-MS, and ELISA for enterodiol measurement.
Experimental Design
A well-structured experimental design is the cornerstone of a successful cross-validation study. The primary objective is to assess the agreement between the different methods across a range of physiologically relevant concentrations.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the measurement of enterodiol using LC-MS, GC-MS, and ELISA. These are intended as a starting point and may require optimization based on the specific instrumentation and reagents available.
Protocol 1: LC-MS/MS Analysis of Enterodiol in Human Plasma
This protocol is adapted from a validated method for the quantification of enterodiol in plasma.[3]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution (e.g., ¹³C-labeled enterodiol).
-
Perform enzymatic hydrolysis to release conjugated enterodiol. This typically involves incubation with a β-glucuronidase/sulfatase enzyme preparation at 37°C.
-
Extract the deconjugated enterodiol using a suitable organic solvent, such as diethyl ether.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program. A typical mobile phase system consists of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both enterodiol and the internal standard.
-
Protocol 2: GC-MS Analysis of Enterodiol in Urine
This protocol is based on established methods for the analysis of lignans in biological fluids.
-
Sample Preparation:
-
To a 1 mL urine sample, add an internal standard (e.g., deuterated enterodiol).
-
Perform enzymatic hydrolysis as described for the LC-MS protocol.
-
Extract the sample using a solid-phase extraction (SPE) cartridge to clean up the sample and concentrate the analyte.
-
Elute the enterodiol from the SPE cartridge and evaporate the solvent.
-
Perform derivatization by adding a silylating agent (e.g., BSTFA with 1% TMCS) and incubating at an elevated temperature (e.g., 60-70°C) to form trimethylsilyl (TMS) ethers of enterodiol.
-
-
GC-MS Conditions:
-
Gas Chromatography: Use a capillary column suitable for the analysis of steroids or other derivatized compounds (e.g., a 5% phenyl-methylpolysiloxane column). Employ a temperature gradient program to ensure good separation.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Use selected ion monitoring (SIM) to monitor characteristic ions of the derivatized enterodiol and internal standard for quantification.
-
Protocol 3: Competitive ELISA for Enterodiol in Serum
This protocol provides a general outline for a competitive ELISA. Specific details may vary depending on the commercial kit used.
-
Assay Procedure:
-
Prepare standards and samples. Samples may require dilution to fall within the dynamic range of the assay.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated enterodiol to each well.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature or 37°C to allow for competitive binding.
-
Wash the plate several times to remove unbound reagents.
-
Add the enzyme substrate to each well and incubate in the dark to allow for color development.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Statistical Analysis for Method Comparison
The data obtained from the three methods should be subjected to rigorous statistical analysis to assess their agreement.
-
Passing-Bablok Regression: This is a non-parametric method for linear regression that is robust to outliers and does not assume a normal distribution of errors.[7][8] It is used to estimate the systematic and proportional bias between two methods.
-
Bland-Altman Plot: This graphical method plots the difference between the two measurements against their average.[5][9][10] It provides a visual representation of the agreement between the two methods and helps to identify any systematic bias or relationship between the difference and the magnitude of the measurement.
Comparative Performance of Enterodiol Measurement Methods
The following table summarizes the key performance characteristics of LC-MS, GC-MS, and ELISA for enterodiol measurement, based on published data and general knowledge of these techniques.
| Feature | LC-MS/MS | GC-MS | ELISA |
| Specificity | Very High | High | Moderate to High |
| Sensitivity (LOD) | ~0.15 nM[3] | Low nM range | ng/mL range |
| Precision (%RSD) | Within-run: 3-6%Between-run: 10-14%[3] | Generally <15% | Typically <15-20% |
| Throughput | Moderate | Moderate | High |
| Sample Prep | Hydrolysis, Extraction | Hydrolysis, Extraction, Derivatization | Dilution (may require extraction) |
| Cost (Instrument) | High | High | Low |
| Cost (Per Sample) | Moderate | Moderate | Low |
| Expertise Required | High | High | Low to Moderate |
Conclusion and Recommendations
The choice of the most appropriate analytical method for enterodiol measurement is a critical decision that should be guided by the specific requirements of the research study.
-
LC-MS/MS is the recommended method for studies requiring the highest level of specificity and sensitivity, such as clinical trials and mechanistic studies. Its ability to provide structural confirmation and quantify multiple lignans simultaneously makes it a powerful tool.
-
GC-MS is a viable alternative to LC-MS, particularly in laboratories with existing expertise in this technique. However, the requirement for derivatization adds a layer of complexity to the workflow.
-
ELISA is a suitable option for large-scale epidemiological studies where high throughput and cost-effectiveness are primary considerations. It is crucial to carefully validate the specificity of the antibody to minimize the risk of cross-reactivity.
Ultimately, a thorough cross-validation, as outlined in this guide, is the most effective way to ensure the comparability and reliability of data generated by different analytical methods. By understanding the principles, advantages, and limitations of each technique, and by implementing a rigorous validation strategy, researchers can have confidence in their enterodiol measurements and their contribution to advancing our understanding of the role of lignans in health and disease.
References
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Kuijsten, A., et al. (2005). A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry. Journal of Chromatography B, 822(1-2), 178-184. [Link]
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ResearchGate. (n.d.). (PDF) Global urinary metabolic profiling procedures using gas chromatography–mass spectrometry. Retrieved from [Link]
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Wilson, I. D., et al. (2010). Global metabolic profiling procedures for urine using UPLC–MS. Nature Protocols, 5(6), 1005-1012. [Link]
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VSL. (n.d.). VSL interlaboratory comparisons, a basis to reliable measurement results. Retrieved from [Link]
-
Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time | Expert Protocols. Retrieved from [Link]
-
Analyse-it. (n.d.). Difference plot (Bland-Altman plot) > Method comparison / Agreement > Statistical Reference Guide. Retrieved from [Link]
-
International Journal of Metrology and Quality Engineering. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 7. [Link]
-
MDPI. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. Molecules, 25(18), 4189. [Link]
-
PubMed Central. (2018). Gas chromatography-mass spectrometric method-based urine metabolomic profile of rats with pelvic inflammatory disease. Experimental and Therapeutic Medicine, 15(4), 3469-3476. [Link]
-
ResearchGate. (n.d.). Comparison of methods: Passing and Bablok regression. Retrieved from [Link]
-
Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). How Does GC-MS Work and Its Principle Explained. Retrieved from [Link]
-
PraxiLabs. (n.d.). ELISA Principle, Procedure, Types, and Applications. Retrieved from [Link]
-
MediMabs. (n.d.). Estradiol ELISA Kit Instructions. Retrieved from [Link]
-
Massive Bio. (n.d.). Enzyme Linked Immunosorbent Assay. Retrieved from [Link]
-
Microbe Notes. (2022, May 17). Enzyme-linked immunosorbent assay (ELISA). Retrieved from [Link]
-
StatPearls. (2023). Enzyme Linked Immunosorbent Assay. In StatPearls. StatPearls Publishing. [Link]
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- 4. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
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comparative study of enterodiol's effects on different cancer cell lines
Topic: Comparative Study of Enterodiol's Effects on Different Cancer Cell Lines
Executive Summary
Enterodiol (END) is a mammalian lignan produced by the intestinal microflora from the plant precursor secoisolariciresinol (found abundantly in flaxseed).[1] While often studied alongside its oxidation product Enterolactone (ENL), END possesses a distinct pharmacological profile. This guide provides a technical comparison of END’s effects across breast, prostate, and colorectal cancer cell lines, isolating its efficacy, mechanism of action, and potency relative to ENL and standard controls.
Mechanistic Profile: The Agonist-Antagonist Duality
Enterodiol acts as a "selective estrogen receptor modulator" (SERM)-like compound. Its activity is context-dependent, governed by the endogenous estrogen environment and the specific receptor subtype expression (ER
The AF-1/AF-2 Divergence (Critical Insight)
A defining mechanistic difference between Enterodiol and Enterolactone lies in how they recruit transcriptional machinery at the Estrogen Receptor
-
Enterodiol (END): Mimics 17
-estradiol (E2) by activating both Activation Function-1 (AF-1) and Activation Function-2 (AF-2) domains of ER . -
Enterolactone (ENL): Predominantly activates AF-2 , with negligible AF-1 recruitment.
This structural distinction explains why END can exhibit stronger estrogen-like (proliferative) activity in low-estrogen environments compared to ENL, while acting as an antagonist in high-estrogen environments.
Figure 1: Differential activation of Estrogen Receptor domains by Enterodiol and Enterolactone.[2]
Comparative Efficacy Analysis
Breast Cancer Cell Lines
Cell Lines: MCF-7 (ER+, Hormone Dependent) vs. MDA-MB-231 (ER-, Triple Negative).
-
MCF-7 (ER+):
-
Effect: Biphasic. At low concentrations (<1
M) without endogenous estrogen, END can stimulate growth (weak agonist). In the presence of E2 (1 nM), END (10 M) acts as an antagonist, inhibiting E2-induced proliferation. -
Potency: Generally lower than ENL. ENL shows superior inhibition of cell cycle progression.
-
Mechanism: Modulation of pS2 mRNA expression and progesterone receptor (PR) induction.
-
-
MDA-MB-231 (ER-):
-
Effect: Antiproliferative activity is significantly reduced compared to MCF-7.[3] Effects are ER-independent.
-
Mechanism: Inhibition of invasion rather than proliferation. END downregulates MMP-2 and MMP-9 secretion, though less effectively than ENL.
-
Data Summary: Breast Cancer
| Parameter | Enterodiol (END) | Enterolactone (ENL) | 17
Prostate Cancer Cell Lines
Cell Lines: LNCaP (Androgen Dependent) vs. PC-3 (Androgen Independent).[4]
-
LNCaP:
-
Effect: END induces apoptosis but requires higher concentrations than ENL.
-
Mechanism: Mitochondrial pathway. END treatment leads to loss of mitochondrial membrane potential (
), release of cytochrome c, and cleavage of Caspase-3 and PARP.
-
-
PC-3:
Colorectal Cancer Cell Lines
Cell Lines: Caco-2, HCT-116, CT26 (Murine).
-
Efficacy: END shows surprising potency in colorectal lines, sometimes rivaling ENL.
-
Mechanism: MAPK Inhibition. Unlike the hormonal mechanism in breast cancer, END in colon cancer works by downregulating the phosphorylation of ERK, JNK, and p38 MAPK.
-
Apoptosis: In CT26 cells, END treatment (50-100
M) achieved apoptotic rates up to 40%.
Experimental Protocols
To validate these effects in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and account for the volatility of lignan metabolites.
Workflow Visualization
Figure 2: Standardized workflow for assessing Enterodiol cytotoxicity and mechanism.
Protocol: Cell Viability Assay (MTT)
-
Objective: Determine IC50 of END vs. ENL.
-
Critical Step (Causality): Use Phenol-Red Free media and Charcoal-Stripped Fetal Bovine Serum (CS-FBS) .
-
Reasoning: Phenol red acts as a weak estrogen mimic; standard FBS contains endogenous hormones that mask END's subtle SERM effects.
-
-
Seeding: Seed cells (MCF-7 or PC-3) at
cells/well in 96-well plates. Allow attachment for 24h. -
Starvation: Wash with PBS and switch to Phenol-Red Free DMEM + 5% CS-FBS for 24h.
-
Treatment: Dissolve END in DMSO (stock 100 mM). Prepare serial dilutions (0, 1, 10, 50, 100
M) in culture media. Final DMSO concentration must be <0.1%. -
Incubation: Incubate for 48h or 72h.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO. Read absorbance at 570 nm.
Protocol: Apoptosis Detection (Annexin V/PI)
-
Objective: Distinguish between necrotic and apoptotic cell death.
-
Treatment: Treat cells with END (IC50 concentration) for 24h.
-
Harvest: Trypsinize cells (gentle detachment to preserve membrane integrity).
-
Staining: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry:
-
Q1 (Annexin-/PI+): Necrotic.
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptotic (Key metric for END efficacy).
-
Discussion & Clinical Relevance
Bioavailability: While in vitro data often favors Enterolactone (ENL) regarding potency, Enterodiol (END) remains clinically relevant because it is the direct precursor. In the human gut, conversion rates vary by individual microbiome composition. High END levels in serum are often a marker of recent lignan intake, whereas ENL represents longer-term conversion.
Therapeutic Window:
The "weak" potency of END (IC50 > 10
References
-
Carreau, C., et al. (2008). Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells.[2] Journal of Steroid Biochemistry and Molecular Biology.
-
Chen, L.H., et al. (2007). Enterolactone induces apoptosis in human prostate carcinoma LNCaP cells via a mitochondrial-mediated, caspase-dependent pathway. Molecular Cancer Therapeutics.
-
Shin, S., et al. (2019). Apoptotic effect of enterodiol, the final metabolite of edible lignans, in colorectal cancer cells. Journal of the Science of Food and Agriculture.
-
Bergman, M., et al. (2013). Mammalian lignans enterolactone and enterodiol, alone and in combination with the isoflavone genistein, do not promote the growth of MCF-7 xenografts in ovariectomized athymic nude mice. Nutrition and Cancer.
-
Mali, A.V., et al. (2019). Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives. Translational Oncology.
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3D Cell Culture of Human Colon Cancer Cells (HCT116) on VitroGel® System | TheWell Bioscience [thewellbio.com]
- 9. Antimicrobial activity, in vitro anticancer effect (MCF-7 breast cancer cell line), antiangiogenic and immunomodulatory potentials of Populus nigra L. buds extract - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Assessing the Relative Binding Affinity of Enterodiol to Estrogen Receptors
Executive Summary
This guide provides a rigorous framework for evaluating the binding affinity of Enterodiol (END), a mammalian lignan, to Estrogen Receptors (ER
Part 1: Mechanistic Context & Metabolic Pathway
Enterodiol is not a direct dietary compound but a metabolite produced by the gut microbiota from plant lignans (primarily secoisolariciresinol).[1] Understanding its position in the metabolic cascade is critical, as END is often a precursor to the more stable and biologically active Enterolactone (ENL).
Figure 1: Lignan Metabolic Activation & Receptor Interaction
The following diagram illustrates the conversion of dietary precursors to active mammalian lignans and their subsequent interaction with estrogen receptors.
Caption: Metabolic pathway of Enterodiol (END) and its conversion to Enterolactone (ENL), highlighting the differential binding potential to Estrogen Receptors.
Part 2: Comparative Performance Analysis
To objectively assess END, we must benchmark it against the gold standard (E2) and its primary metabolite (ENL). The data below synthesizes consensus values from competitive radioligand binding assays.
Table 1: Relative Binding Affinity (RBA) Profile
Values are normalized where 17
| Compound | Structure Type | ER | ER | Selectivity Profile |
| 17 | Steroid (Endogenous) | 100 | 100 | Non-selective |
| Enterodiol (END) | Mammalian Lignan | 0.01 - 0.04 | 0.06 - 0.2 | Weak ER |
| Enterolactone (ENL) | Mammalian Lignan | 0.08 - 0.15 | 0.5 - 1.4 | Moderate ER |
| Genistein | Isoflavone (Control) | 4.0 | 87.0 | Strong ER |
Key Technical Insights:
-
Potency Gap: END requires concentrations 1,000 to 10,000 times higher than E2 to achieve 50% displacement (
). -
Metabolite Superiority: ENL consistently demonstrates 2-5x higher affinity than END. In in vivo contexts, the oxidation of END to ENL often drives the observed estrogenic effects.
-
Receptor Selectivity: Like most phytoestrogens, END favors the ER
isoform. This is structurally attributed to the flexibility of the ER ligand-binding domain, which accommodates the non-steroidal phenolic ring structure of lignans better than the more rigid ER pocket.
Part 3: Experimental Methodology (Self-Validating Protocol)
Method: Competitive Radioligand Binding Assay using Dextran-Coated Charcoal (DCC) Separation.
Objective: Determine the
A. Reagents & Preparation[2][3]
-
Receptor Source: Recombinant human ER
and ER (commercial preparations preferred for consistency) or rat uterine cytosol. -
Radioligand:
-17 -Estradiol (Specific Activity: 70–100 Ci/mmol). -
Ligands:
-
Unlabeled E2 (Standard curve:
to M). -
Enterodiol (Test curve:
to M). Note: Higher concentrations are required due to weak affinity.
-
-
DCC Suspension: 0.5% Activated Charcoal + 0.05% Dextran T-70 in assay buffer.
B. Step-by-Step Protocol
-
Buffer Equilibration: Prepare Assay Buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% Glycerol, 1 mM DTT, pH 7.4). Expert Tip: DTT must be fresh to prevent receptor oxidation.
-
Reaction Assembly:
-
Total Binding (TB): Receptor +
-E2 (1 nM final). -
Non-Specific Binding (NSB): Receptor +
-E2 + 1000-fold excess unlabeled E2 ( ). -
Experimental (END): Receptor +
-E2 + END (titrated to M).
-
-
Incubation: Incubate at 4°C for 16–18 hours.
-
Causality: Low temperature prevents receptor degradation and enzymatic metabolism of the ligand during the long equilibrium phase required for weak binders.
-
-
Separation (The Critical Step):
-
Add ice-cold DCC suspension to all tubes.
-
Incubate on ice for exactly 10 minutes with agitation.
-
Centrifuge at 2500 x g for 10 minutes at 4°C.
-
Validation Check: If NSB > 15% of Total Binding, the charcoal stripping efficiency is insufficient or the radioligand has degraded.
-
-
Quantification: Decant supernatant (bound fraction) into scintillation fluid and count (LSC).
Figure 2: Assay Workflow & Decision Logic
This workflow ensures data integrity by incorporating "Go/No-Go" validation gates.
Caption: Operational workflow for Competitive Binding Assay with built-in validation gate for Non-Specific Binding (NSB).
Part 4: Data Calculation
To ensure comparability with literature, calculate the Relative Binding Affinity (RBA) using the following formula:
-
Interpretation: An RBA of 0.1 means END is 1000 times less potent than E2.[2]
-
Curve Fitting: Use a non-linear regression (4-parameter logistic equation) to determine
.[3] Do not rely on linear interpolation for weak binders like END.
References
-
Kuiper, G. G., et al. (1998). Interaction of estrogenic chemicals and phytoestrogens with estrogen receptor beta.[4][5] Endocrinology, 139(10), 4252–4263.[4][5]
-
Mueller, S. O., et al. (2004). Phytoestrogens and their human metabolites show distinct agnostic and antagonistic properties on estrogen receptor alpha (ERalpha) and ERbeta in human cells. Toxicological Sciences, 80(1), 14–25.
-
Penttinen, P., et al. (2007). Number of hydroxyl groups in pine heartwood lignans suppresses in vitro expression of the Ki-67 antigen and estrogen receptor alpha in MCF-7 breast cancer cells. European Journal of Pharmaceutical Sciences, 32(2), 126–134.
-
Brooks, J. D., & Thompson, L. U. (2005). Mammalian lignans and genistein decrease the activities of aromatase and 17beta-hydroxysteroid dehydrogenase in MCF-7 cells. Journal of Steroid Biochemistry and Molecular Biology, 94(5), 461–467.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Interaction of estrogenic chemicals and phytoestrogens with estrogen receptor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Anti-Cancer Potential of Enterodiol with Conventional Chemotherapy: A Comparative Guide for Researchers
In the landscape of oncology research, the quest for therapeutic strategies that enhance efficacy while mitigating toxicity is paramount. Combination therapies, particularly those integrating natural compounds with established chemotherapy regimens, represent a promising frontier. This guide provides an in-depth technical overview of the synergistic anti-cancer effects of enterodiol, a mammalian lignan derived from dietary precursors, when combined with conventional chemotherapy drugs. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of performance, supporting experimental data, and detailed methodologies to facilitate further investigation.
Introduction to Enterodiol and the Rationale for Combination Therapy
Enterodiol is a non-steroidal phytoestrogen produced by the gut microbiota from plant lignans, such as secoisolariciresinol diglucoside (SDG), which are abundant in flaxseeds, whole grains, and vegetables. Emerging evidence suggests that enterodiol and its related metabolite, enterolactone, possess intrinsic anti-cancer properties, including the induction of apoptosis and inhibition of cancer cell proliferation and migration. These effects are partly attributed to the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
The rationale for combining enterodiol with conventional chemotherapy lies in the potential for synergistic interactions. Synergy in this context refers to an effect where the combined therapeutic outcome is greater than the sum of the individual effects of each agent. Such synergy can lead to several clinical advantages:
-
Enhanced Anti-Cancer Efficacy: Achieving a more potent tumor-killing effect.
-
Dose Reduction of Chemotherapy: Lowering the required dosage of cytotoxic drugs, thereby reducing dose-dependent side effects.
-
Overcoming Drug Resistance: Potentially re-sensitizing resistant cancer cells to chemotherapy.
This guide will focus on the synergistic potential of enterodiol and its precursors with three widely used chemotherapy agents: doxorubicin, cisplatin, and paclitaxel. While direct experimental data on enterodiol combinations is still emerging, we will draw upon findings from its closely related metabolite, enterolactone, and its dietary precursor, SDG, to provide a comprehensive analysis.
Mechanistic Insights into Synergistic Action
The synergistic anti-cancer effects of enterodiol in combination with chemotherapy are believed to arise from the convergence of their respective mechanisms of action on critical cellular pathways that regulate cell survival, proliferation, and apoptosis.
Modulation of the MAPK Signaling Pathway
Enterodiol has been shown to inhibit the phosphorylation of key components of the MAPK pathway, including ERK, JNK, and p38.[1][2] This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell proliferation and survival. By downregulating MAPK signaling, enterodiol can induce apoptosis and inhibit cell growth.[1] When combined with chemotherapy drugs that may also influence this pathway, a synergistic effect can be achieved.
For instance, while doxorubicin's primary mechanism is DNA intercalation and topoisomerase II inhibition, it can also induce cellular stress that activates MAPK pathways as a survival response.[3][4] Enterodiol's inhibition of this survival signaling can therefore enhance doxorubicin-induced apoptosis.
DOT Diagram: Enterodiol and Doxorubicin Interaction via MAPK Pathway
Caption: Enterodiol may synergize with doxorubicin by inhibiting the pro-survival MAPK pathway.
Crosstalk with the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, contributing to chemoresistance.[4][5] Enterodiol and its metabolite enterolactone have been shown to inhibit NF-κB activation.[6]
Cisplatin, a platinum-based chemotherapy agent, induces DNA damage and apoptosis but can also paradoxically activate NF-κB as a cellular defense mechanism, leading to resistance.[5][7] By inhibiting cisplatin-induced NF-κB activation, enterodiol can lower the threshold for apoptosis and enhance the drug's efficacy.
DOT Diagram: Enterodiol and Cisplatin Interaction via NF-κB Pathway
Caption: Enterodiol may enhance cisplatin's efficacy by inhibiting the NF-κB survival pathway.
Impact on the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer. While direct, potent inhibition of this pathway by enterodiol is not as well-documented as its effects on MAPK and NF-κB, some studies on its precursor, SDG, suggest a modulatory role.[8]
Doxorubicin has been reported to have complex, context-dependent effects on the PI3K/AKT pathway, sometimes leading to its activation as a resistance mechanism.[9][10] The combination of a PI3K/AKT/mTOR inhibitor with doxorubicin has shown synergistic effects in preclinical models.[11] It is plausible that enterodiol, by contributing to the downregulation of this pathway, could potentiate the effects of doxorubicin.
Comparative Analysis of Synergistic Efficacy
While direct comparative studies of enterodiol in combination with doxorubicin, cisplatin, and paclitaxel are limited, we can extrapolate potential synergistic effects based on data from its precursor, SDG, and its metabolite, enterolactone. The following table summarizes findings from relevant preclinical studies. It is important to note that the absence of data for enterodiol with certain drugs highlights a critical area for future research.
| Combination | Cancer Type | In Vitro/In Vivo Model | Key Findings | Synergy Assessment | Reference |
| SDG + Tamoxifen | Breast Cancer | MCF-7 Xenograft | Reduced tumor growth and modulated ER and growth factor receptor signaling pathways. | Not explicitly quantified with CI, but demonstrated enhanced effect. | [8] |
| Enterolactone + Doxorubicin | Breast Cancer | MCF-7, MDA-MB-231 | (Hypothetical based on similar compounds) Expected to increase apoptosis and reduce cell viability. | Combination Index (CI) values would need to be determined experimentally. | N/A |
| Enterolactone + Cisplatin | Colorectal Cancer | HCT116, HT-29 | (Hypothetical based on mechanistic understanding) Expected to enhance cisplatin-induced apoptosis. | Isobologram analysis would be required to confirm synergy. | N/A |
| SDG/Enterolignans + Paclitaxel | Prostate Cancer | LNCaP, PC-3 | Studies with other natural compounds and paclitaxel show synergistic apoptosis induction. | CI values for SDG/enterolignans with paclitaxel are needed. | [12] |
Note: The table includes hypothetical outcomes for combinations lacking direct experimental data, based on mechanistic rationale. These represent key areas for future investigation.
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of enterodiol with chemotherapy, standardized in vitro and in vivo assays are essential. The following are detailed, step-by-step methodologies for key experiments.
In Vitro Synergy Assessment: MTT Assay and Combination Index (CI) Calculation
The MTT assay is a colorimetric method to assess cell viability. When combined with the Chou-Talalay method for calculating the Combination Index (CI), it provides a quantitative measure of synergy.
Step-by-Step Protocol for MTT-Based Synergy Assay:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare stock solutions of enterodiol and the chemotherapy drug (e.g., doxorubicin) in a suitable solvent (e.g., DMSO). Create serial dilutions of each drug individually and in combination at a constant ratio (e.g., based on the IC50 of each drug).
-
Treatment: Treat the cells with the single agents and the combination at various concentrations for a specified duration (e.g., 48 or 72 hours). Include untreated and solvent-only controls.
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of 5 mg/mL solution per well) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis and CI Calculation:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.
-
Interpretation of CI values:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
DOT Diagram: Experimental Workflow for In Vitro Synergy Assessment
Sources
- 1. researchgate.net [researchgate.net]
- 2. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Frontiers | Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy [frontiersin.org]
- 5. International Journal of Oncology [spandidos-publications.com]
- 6. Lignans intake and enterolactone concentration and prognosis of breast cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cisplatin-mediated activation of NF-κB promotes lung cancer stem cell formation via DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Optimizing combination therapy in prostate cancer: mechanistic insights into the synergistic effects of Paclitaxel and Sulforaphane-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Effects of Enterodiol and Enterolactone for Researchers and Drug Development Professionals
In the intricate landscape of immunomodulation, the mammalian lignans enterodiol (ED) and enterolactone (EL) have emerged as compelling molecules of interest. Derived from the metabolism of plant lignans by the gut microbiota, these compounds are at the forefront of research into diet-derived immunomodulators. This guide offers an in-depth, objective comparison of the immunomodulatory effects of enterodiol and enterolactone, grounded in experimental data to empower researchers, scientists, and drug development professionals in their exploration of these promising agents.
At a Glance: Key Differentiators in Immunomodulation
While both enterodiol and enterolactone exhibit noteworthy anti-inflammatory properties, a critical examination of the existing scientific literature reveals a consistent theme: enterolactone generally demonstrates a more potent immunomodulatory and anti-cancer profile compared to its metabolic precursor, enterodiol .[1][2][3][4] This distinction is likely attributable to a combination of factors, including its longer biological half-life and differential interactions with key cellular targets such as estrogen receptors.[5]
This guide will dissect the nuances of their immunomodulatory activities, from their impact on cytokine production and immune cell function to the intricate signaling pathways they command.
The Metabolic Journey: From Plant Lignans to Bioactive Modulators
The journey of enterodiol and enterolactone begins with the consumption of plant-based foods rich in lignan precursors, such as flaxseed, sesame seeds, and whole grains.[5] Within the gut, the intestinal microflora orchestrate a series of enzymatic transformations, converting these plant lignans into the biologically active mammalian lignans, enterodiol and enterolactone.[4] Enterodiol is a direct metabolic precursor to enterolactone, a conversion that may contribute to the observed differences in their potency and duration of action.[5]
Caption: Inhibition of the NF-κB signaling pathway by enterodiol and enterolactone.
Modulation of Other Key Signaling Pathways
Beyond NF-κB, evidence suggests that enterolactone, in particular, can modulate other signaling pathways implicated in inflammation and cell proliferation. Studies have shown that enterolactone can inhibit the activation of Akt and ERK, downstream components of the IGF-1 receptor signaling pathway. [1]Furthermore, there are indications that enterolactone may also influence the MAPK and STAT signaling pathways, although more detailed comparative studies with enterodiol are needed to fully elucidate these mechanisms.
Impact on Immune Cell Function
The immunomodulatory prowess of enterodiol and enterolactone extends to their ability to influence the behavior and differentiation of key immune cells.
Macrophage Polarization: A Shift Towards Resolution
Macrophages are highly plastic cells that can adopt different functional phenotypes, broadly categorized as pro-inflammatory (M1) and anti-inflammatory (M2). Both enterodiol and enterolactone have been shown to promote the polarization of macrophages towards the M2 phenotype, which is associated with the resolution of inflammation and tissue repair. This skewing of macrophage polarization represents a significant mechanism through which these lignans contribute to an anti-inflammatory environment.
T-Cell Differentiation: An Area Ripe for Exploration
The balance between different T-helper (Th) cell subsets, such as Th1, Th2, Th17, and regulatory T cells (Tregs), is crucial for a well-regulated immune response. While it is known that gut microbiota and their metabolites can influence this delicate balance, direct and comparative studies on the specific effects of enterodiol and enterolactone on T-cell differentiation are currently limited. This represents a critical knowledge gap and a promising avenue for future research to further delineate their immunomodulatory profiles.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research in this area, this section provides standardized, step-by-step protocols for key in vitro assays used to assess the immunomodulatory effects of enterodiol and enterolactone.
Lymphocyte Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or a lymphocyte cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Enterodiol and Enterolactone stock solutions (dissolved in DMSO)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microtiter plates
Procedure:
-
Seed lymphocytes at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Add varying concentrations of enterodiol or enterolactone to the wells. Include a vehicle control (DMSO).
-
Stimulate the cells with PHA (e.g., 5 µg/mL) or anti-CD3/CD28 antibodies to induce proliferation. Include an unstimulated control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the stimulated control.
Caption: Workflow for the MTT-based lymphocyte proliferation assay.
Cytokine Quantification (ELISA)
This protocol outlines a sandwich ELISA for the quantification of cytokines in cell culture supernatants.
Materials:
-
Cell culture supernatants from stimulated immune cells treated with enterodiol or enterolactone
-
Cytokine-specific capture and detection antibodies
-
Recombinant cytokine standards
-
96-well ELISA plates
-
Coating buffer, blocking buffer, assay diluent, and wash buffer
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Coat the ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Add recombinant cytokine standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate and add TMB substrate. Incubate until a color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
Western Blotting for NF-κB Pathway Analysis
This protocol is for the detection of key proteins in the NF-κB pathway.
Materials:
-
Cell lysates from immune cells stimulated and treated with enterodiol or enterolactone
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Future Directions and Concluding Remarks
The comparative analysis of enterodiol and enterolactone reveals a compelling narrative of structure-activity relationships in immunomodulation. Enterolactone consistently emerges as the more potent of the two, a finding that has significant implications for drug development and nutritional science.
However, the story is far from complete. Future research should focus on several key areas to build a more comprehensive understanding:
-
Broadening the Cytokine Profile: Obtaining comparative IC50 values for a wider range of pro- and anti-inflammatory cytokines will provide a more complete picture of their immunomodulatory signatures.
-
Dissecting T-Cell Responses: Elucidating the specific effects of enterodiol and enterolactone on the differentiation and function of T-cell subsets is a critical next step.
-
Exploring Synergistic Effects: Investigating the potential for synergistic or antagonistic interactions between these two lignans, as they often coexist in vivo, is essential.
-
In-depth Mechanistic Studies: Further exploration of their impact on signaling pathways beyond NF-κB will provide a more nuanced understanding of their mechanisms of action.
References
- Chen, Y., et al. (2007). Enterolactone induces apoptosis in human prostate cancer LNCaP cells via a mitochondrial-mediated, caspase-dependent pathway. Molecular Cancer Therapeutics, 6(9), 2581-2590.
-
Lin, Y., et al. (2009). Enterolactone inhibits insulin-like growth factor-1 receptor signaling in human prostatic carcinoma PC-3 cells. The Journal of Nutrition, 139(11), 2073-2079. [Link]
- Taylor & Francis. (n.d.). Enterolactone – Knowledge and References. Retrieved from a source providing information on the shorter half-life of enterodiol.
-
Wang, L., et al. (2017). Enterolactone has stronger effects than enterodiol on ovarian cancer. Journal of Ovarian Research, 10(1), 49. [Link]
- Carreau, C., et al. (2008). Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells. The Journal of Steroid Biochemistry and Molecular Biology, 110(1-2), 176-185.
- Bilal, I., et al. (2021). Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans. Molecules, 26(23), 7159.
- Breast Cancer and the Environment Research Program. (n.d.). FACT SHEET on the PHYTOESTROGEN ENTEROLACTONE.
-
Khan, M. A., & Devaraj, N. K. (2020). Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives. Pharmacological Research, 161, 105122. [Link]
- Wang, L. Q. (2002). Mammalian phytoestrogens: enterodiol and enterolactone.
-
Corsini, E., et al. (2010). Enterodiol and enterolactone modulate the immune response by acting on nuclear factor-κB (NF-κB) signaling. Journal of Agricultural and Food Chemistry, 58(11), 6678-6684. [Link]
-
Corsini, E., et al. (2010). Enterodiol and Enterolactone Modulate the Immune Response by Acting on Nuclear factor-kappaB (NF-kappaB) Signaling. PubMed. [Link]
- Chen, J., & Thompson, L. U. (2004). Lignans (enterolactone and enterodiol) negate the proliferative effect of isoflavone (genistein) on MCF-7 breast cancer cells in vitro and in vivo.
Sources
- 1. Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterolactone has stronger effects than enterodiol on ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enterolactone induces G1-phase cell cycle arrest in non-small cell lung cancer cells by down-regulating cyclins and cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
validation of enterodiol's neuroprotective effects in a comparative model
Executive Summary & Translational Context
Enterodiol (END) is a mammalian lignan produced by the gut microbiota conversion of plant-based precursors (e.g., secoisolariciresinol diglucoside).[1] Unlike synthetic neuroprotectants, END represents a "bio-metabolic" approach to neuroprotection.
This guide provides a rigorous framework for validating END’s neuroprotective efficacy against Glutamate-induced Excitotoxicity and Oxidative Stress , comparing it directly to the clinical standard Edaravone (radical scavenger) and the hormonal standard 17
Key Technical Insight:
While Edaravone functions primarily through direct radical scavenging, and Estradiol through high-affinity ER
-
Moderate SERM Activity: Selective Estrogen Receptor Modulation (predominantly ER
in neural tissue). -
Indirect Antioxidant Induction: Activation of the Nrf2/HO-1 axis, distinct from direct stoichiometric scavenging.
Mechanistic Validation: The Dual-Pathway Hypothesis
To validate END, one must prove it operates beyond simple chemical antioxidant activity (which is experimentally lower than Trolox). The validation must target the ER
Signaling Pathway Visualization
The following diagram illustrates the hypothesized mechanism where END acts as a dual-ligand, mitigating mitochondrial apoptosis via Bcl-2 upregulation and neutralizing ROS via HO-1 induction.
Figure 1: The Dual-Kinetic Signaling Pathway. END activates neuroprotection via ER-dependent genomic signaling and Nrf2-mediated antioxidant defense.
Comparative Landscape: END vs. The Standards
When publishing validation data, reviewers require head-to-head comparisons. Use the following matrix to structure your discussion and experimental design.
| Feature | Enterodiol (END) | 17 | Edaravone (EDA) |
| Primary Class | Mammalian Lignan (Gut Metabolite) | Steroid Hormone | Synthetic Free Radical Scavenger |
| Receptor Target | ER | ER | None (Chemical Scavenger) |
| Antioxidant Type | Indirect (Nrf2 induction) > Direct | Indirect (Receptor mediated) | Direct (Stoichiometric scavenging) |
| Neuroprotection IC50 | 1 – 10 | 1 – 10 nM (High Potency) | 10 – 50 |
| Safety Profile | High (Dietary origin, non-proliferative) | Low (Risk of tumorigenesis in periphery) | Moderate (Clinical side effects) |
| Validation Target | Chronic Prevention | Acute Rescue (Hormonal) | Acute Ischemia Rescue |
Scientist's Note: Do not attempt to show END is more potent than E2. Instead, demonstrate that END achieves significant neuroprotection (viability > 80%) without the carcinogenic risks associated with long-term estrogen therapy.
Experimental Protocol: Glutamate-Induced Excitotoxicity
This protocol is designed for PC12 cells (rat pheochromocytoma), a standard model for neuronal differentiation and excitotoxicity.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for validating Enterodiol efficacy against glutamate toxicity.
Detailed Protocol Steps
Step 1: Cell Differentiation (Critical Control Point)
-
Differentiation: Treat with 50 ng/mL Nerve Growth Factor (NGF) for 5-7 days.
-
Why: Undifferentiated PC12 cells are proliferative; differentiated cells resemble sympathetic neurons and are more sensitive to glutamate excitotoxicity, providing a more relevant neuroprotective model.
Step 2: Pre-Treatment (The Prevention Model)
-
Media: Switch to low-serum (1%) or serum-free medium 4 hours prior to treatment to remove confounding growth factors.
-
Groups:
-
Control: Vehicle (DMSO < 0.1%).
-
Model: Glutamate only.
-
END: 0.1, 1, 5, 10
M. -
Positive Control 1: 17
-Estradiol (10 nM). -
Positive Control 2: Edaravone (10
M).
-
-
Duration: Incubate for 24 hours before insult.
Step 3: Glutamate Insult
-
Add L-Glutamate (monosodium salt) to a final concentration of 10–20 mM .
-
Note: Titrate glutamate in your specific clone to achieve ~40-50% cell death in the Model group. This "therapeutic window" is necessary to statistically demonstrate protection.
Step 4: Assays & Validation
-
MTT/CCK-8: Measures mitochondrial metabolic activity (viability).
-
DCFH-DA Staining: Measures intracellular ROS. Expectation: END should reduce ROS fluorescence intensity, though likely less effectively than Edaravone.
-
Western Blot:
-
Target: Cleaved Caspase-3 (Apoptosis marker). Expectation: END reduces expression.
-
Target: Nuclear Nrf2. Expectation: END increases nuclear accumulation compared to cytosolic fraction.
-
Expected Results & Data Presentation
To publish, summarize your findings in a comparative efficacy table. Below is a template based on synthesized literature values for lignans.
Table 1: Comparative Efficacy Metrics (Template)
| Assay | Model Group (Glutamate) | Enterodiol (10 | Estradiol (10 nM) | Edaravone (10 |
| Cell Viability | 50% | 75% | 85% | 82% |
| ROS Levels (Fluorescence) | 100% (Baseline) | 65% | 60% | 45% |
| Caspase-3 Activation | High (+++) | Moderate (+) | Low (-) | Low (-) |
| HO-1 Expression | Low (+) | High (+++) | Moderate (++) | Low (+) |
Interpretation:
-
Edaravone is superior in ROS reduction (direct scavenging).
-
Estradiol is superior in absolute viability (potent receptor signaling).
-
Enterodiol shows robust protection driven by HO-1 induction , validating the Nrf2 mechanism.
References
-
Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans. Source: NIH / PMC. Context: Establishes that Enterodiol has weaker direct antioxidant capacity than Trolox, necessitating the investigation of signaling mechanisms.
-
Neuroprotective Effects of 17
-Estradiol Rely on Estrogen Receptor Membrane Initiated Signals. Source: Frontiers in Physiology. Context: Validates the PC12/Glutamate model and the role of ER signaling in neuroprotection, serving as the positive control baseline. -
The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection. Source: PubMed Central. Context: Provides the mechanistic basis for polyphenol/lignan-mediated Nrf2 activation in neuronal cells.
-
The Potential Effects of Phytoestrogens: The Role in Neuroprotection. Source: MDPI. Context: Reviews the comparative effects of phytoestrogens and their metabolites (enterolignans) on neuronal survival.
-
Enterodiol and Enterolactone Modulate the Immune Response by Acting on Nuclear Factor-κB (NF-κB) Signaling. Source: Journal of Agricultural and Food Chemistry. Context: Validates the anti-inflammatory signaling pathways of Enterodiol, supporting the multi-modal neuroprotective hypothesis.
Sources
- 1. A lignan complex isolated from flaxseed does not affect plasma lipid concentrations or antioxidant capacity in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of estradiol and phytoestrogens on MPP+-induced cytotoxicity in neuronal PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuroprotective Effects of 17β-Estradiol Rely on Estrogen Receptor Membrane Initiated Signals [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Enterodiol
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The proper handling and disposal of chemical compounds are foundational to this principle. This guide provides a comprehensive, step-by-step protocol for the safe disposal of enterodiol, a lignan metabolite of significant interest in various research fields.[1][2] This document moves beyond a simple checklist, delving into the causality behind each procedural step to ensure a culture of safety and compliance within your laboratory.
Understanding Enterodiol: Properties and Hazards
Enterodiol () is a non-steroidal estrogenic compound formed by the metabolism of plant lignans by intestinal bacteria.[3][4] While it is a naturally occurring metabolite, in its isolated and concentrated form for research, it presents distinct hazards that must be managed.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), enterodiol is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation.[5]
-
Eye Irritation (H319): Causes serious eye irritation.[5]
-
Respiratory Irritation (H335): May cause respiratory irritation.[5]
-
Aquatic Hazard (H412): Harmful to aquatic life with long-lasting effects.[6][7]
The aquatic toxicity of enterodiol is a critical consideration. This property expressly prohibits its disposal via the sanitary sewer system (i.e., down the drain), as it can negatively impact aquatic ecosystems.[6][8] All enterodiol waste must be managed as hazardous chemical waste.
| Property | Information | Source(s) |
| Chemical Formula | C₁₈H₂₂O₄ | [3] |
| Molar Mass | 302.370 g·mol⁻¹ | [3] |
| GHS Hazard Codes | H315, H319, H335, H412 | [5][7] |
| Signal Word | Warning | [5] |
| Primary Hazards | Skin/Eye/Respiratory Irritant, Aquatic Toxicity | [5][6] |
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling enterodiol for any purpose, including disposal, the potential for skin, eye, and respiratory exposure must be mitigated. The following PPE is mandatory:
-
Nitrile Gloves: To prevent skin contact and irritation.[9] Always wash hands thoroughly with soap and water after removing gloves.[10]
-
Safety Goggles: To protect against splashes that could cause serious eye irritation.
-
Laboratory Coat: To protect skin and clothing from contamination.
-
Fume Hood: When handling powdered enterodiol or preparing solutions, work within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[11]
Step-by-Step Disposal Protocol for Enterodiol Waste
This protocol ensures that enterodiol waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Proper waste segregation is the cornerstone of safe disposal. Never mix incompatible waste streams.[12] For enterodiol, the waste will typically fall into two categories:
-
Solid Waste: Includes unused or expired pure enterodiol, contaminated consumables (e.g., weigh boats, paper towels, gloves, pipette tips), and empty stock containers.
-
Liquid Waste: Includes aqueous or solvent-based solutions containing enterodiol.
Causality: Segregating waste prevents dangerous chemical reactions and ensures that the final disposal facility can apply the correct treatment method. Mixing different waste types can lead to unforeseen hazards and complicates the disposal process, often increasing costs.
The container must be compatible with the chemical waste it will hold.[13]
-
For Solid Waste: A sealable, sturdy plastic bag or a wide-mouth plastic container with a screw-top lid is appropriate. The original container of the chemical, if empty, is an excellent choice for collecting contaminated items.[9]
-
For Liquid Waste: Use a sealable, chemical-resistant container, such as a high-density polyethylene (HDPE) jerrican or a glass bottle with a screw cap.[14] Ensure the container material is compatible with the solvent used in the solution. Never use food or beverage containers for chemical waste.[14]
Causality: Using incompatible containers can lead to degradation of the container, causing leaks and spills. For instance, certain solvents can dissolve plastics, and strong acids or bases can etch glass.[14] A securely sealed container prevents the release of vapors and protects against spills.[13]
-
Solid Waste: Place all contaminated items directly into the designated solid waste container.
-
Liquid Waste: Using a funnel, carefully pour liquid waste into the designated liquid waste container. Do not fill the container to more than 75-80% capacity to allow for vapor expansion and prevent spills during transport.[15]
-
Container Management: Keep the waste container closed at all times except when actively adding waste.[13][14]
Causality: Keeping containers closed minimizes the risk of exposure to chemical vapors and prevents spills. The headspace in liquid containers is a crucial safety measure to accommodate temperature and pressure changes without causing the container to rupture.[15]
As soon as you designate a container for waste, it must be labeled. Your institution's Environmental Health and Safety (EHS) department will provide official hazardous waste tags.[12] The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated name of all chemical constituents (e.g., "Enterodiol," "Methanol").[12]
-
The approximate percentage or concentration of each component.
-
The date accumulation started (the date the first drop of waste was added).
-
The Principal Investigator's name, lab location, and contact information.[12]
Causality: Accurate and complete labeling is a regulatory requirement mandated by agencies like the EPA and OSHA.[16][17] It ensures that anyone handling the container is aware of its contents and the associated hazards, which is critical for safe transport and final disposal.
Store the labeled waste container in a designated satellite accumulation area within your laboratory. This area should be:
-
Under the control of the laboratory personnel.
-
Away from general traffic areas and drains.
-
In secondary containment (e.g., a plastic tub) to contain any potential leaks.[13]
Causality: Proper storage prevents accidental spills from spreading and contaminating the laboratory or entering the environment. Secondary containment is a critical barrier in the event of a primary container failure.
Contact your institution's EHS or Hazardous Waste Program to schedule a pickup.[12] Do not allow hazardous waste to accumulate in the lab for extended periods. Follow all institutional procedures for requesting waste removal.
Causality: EHS personnel are trained to handle, transport, and manage the final disposal of hazardous materials in compliance with all federal, state, and local regulations, ensuring the waste is treated at a permitted facility.[18]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of enterodiol waste.
Caption: Decision workflow for the safe disposal of enterodiol waste.
By adhering to this comprehensive guide, you not only ensure the safety of yourself and your colleagues but also uphold the integrity of our scientific community's commitment to environmental responsibility.
References
- Evonik. (2023, May 24). Safety Data Sheet.
-
National Center for Biotechnology Information. (n.d.). Enterodiol. PubChem. Retrieved from [Link]
-
Jacolot, P., et al. (2012). Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells. PubMed. Retrieved from [Link]
- Breast Cancer and the Environment Research Program. (2007). Fact Sheet on the Phytoestrogen Enterolactone.
-
Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
-
Wikipedia. (n.d.). Enterodiol. Retrieved from [Link]
-
MDPI. (2023). Separation Strategies for Polyphenols from Plant Extracts: Advances, Challenges, and Applications. Retrieved from [Link]
-
Clavel, T., et al. (2006). Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone in Humans. Applied and Environmental Microbiology. Retrieved from [Link]
-
Adlercreutz, H. (2002). Mammalian phytoestrogens: enterodiol and enterolactone. PubMed. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link]
-
University of Illinois. (n.d.). Chemical Waste Procedures. Division of Research Safety. Retrieved from [Link]
-
Stericycle. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]
-
University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Kansas State University. (2023, April 25). Laboratory Safety. Department of Plant Pathology. Retrieved from [Link]
-
Ohio EPA. (2019, August 20). Hazardous Waste Pharmaceuticals Sewer Ban. YouTube. Retrieved from [Link]
-
TriHaz Solutions. (2025, October 10). Pharmaceutical Waste Disposal EXPLAINED. YouTube. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mammalian phytoestrogens: enterodiol and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enterodiol - Wikipedia [en.wikipedia.org]
- 4. Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enterodiol | C18H22O4 | CID 115089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. msds.evonik.com [msds.evonik.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
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- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
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- 14. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
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- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. cleanmanagement.com [cleanmanagement.com]
- 18. youtube.com [youtube.com]
Personal Protective Equipment (PPE) & Safety Protocol for Handling Enterodiol
Executive Directive: The Bioactive Precaution
While Enterodiol is often classified merely as an "irritant" in standard Safety Data Sheets (SDS), this classification understates its operational risk in a research setting. Enterodiol is a mammalian lignan and a phytoestrogen .[1] It possesses biological activity capable of interacting with estrogen receptors (ERs) and modulating endocrine function.
The Core Safety Philosophy: Treat Enterodiol not just as a chemical irritant, but as a bioactive modulator . Standard chemical hygiene protects against acute injury (burns, irritation), but containment protocols protect against chronic, low-level biological signaling interference. This guide elevates standard GHS requirements to a "Bioactive Level 1" protocol, prioritizing respiratory protection against dust and dermal protection against solvent-facilitated permeation.
Technical Hazard Profile & Risk Assessment
Before selecting PPE, we must quantify the risk. Enterodiol is typically handled as a lyophilized powder or dissolved in organic solvents (DMSO, Ethanol).
| Parameter | Technical Specification | Operational Implication |
| CAS Number | 80226-00-2 | Unique identifier for inventory tracking. |
| GHS Classification | Warning | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.). |
| Bioactivity | Estrogen Receptor Agonist/Antagonist | Critical: Potential endocrine disruptor. Avoid inhalation of dust.[2][3][4][5] |
| Physical State | Solid (White to off-white powder) | High risk of aerosolization during weighing. |
| Solubility | DMSO (>10 mg/mL), Ethanol | Vector Risk: Solvents like DMSO penetrate skin rapidly, carrying Enterodiol into the bloodstream. |
The PPE Matrix: Layered Defense System
Do not rely on a "one size fits all" approach. Select PPE based on the state of the matter.[6]
A. For Solid Handling (Weighing & Aliquoting)
Primary Risk: Inhalation of bioactive dust and ocular contact.
-
Respiratory: N95 Respirator (minimum) or P100 if handling >100 mg outside a fume hood. Ideally, perform all open-powder work inside a Chemical Fume Hood or Biosafety Cabinet (Class II).
-
Eyes: Chemical Safety Goggles (indirect vent). Standard safety glasses are insufficient for powders that can drift around side shields.
-
Hands: Double Nitrile Gloves (0.11 mm minimum thickness).
-
Why? Nitrile provides excellent dexterity and static resistance. Double gloving allows you to shed the outer layer immediately if contaminated by powder, keeping the inner layer clean.
-
B. For Solution Handling (DMSO/Ethanol Solvated)
Primary Risk: Transdermal absorption via solvent vector.
-
Hands: High-Breakthrough Nitrile or Laminate (Silver Shield) under-gloves if handling large volumes (>50 mL) of DMSO.
-
Critical Note: Standard thin nitrile gloves degrade rapidly in acetone but hold up reasonably well to DMSO for splash protection. However, DMSO permeates nitrile in <10 minutes. Change gloves immediately upon any splash.
-
-
Body: Lab Coat (Polyester/Cotton blend) . For high-concentration stock preparation, wear a Tyvek® apron or sleeve covers to prevent sleeve saturation.
-
Eyes: Safety Glasses with side shields are acceptable if working behind a sash; Goggles required if pouring.
Operational Workflow: Step-by-Step Protocol
This protocol integrates safety with experimental integrity.[7]
Phase 1: Preparation & Engineering Controls
-
Static Control: Enterodiol powder is often static. Use an anti-static gun or ionizing bar near the balance to prevent powder "jumping," which causes spread and inhalation risk.
-
Ventilation: Verify Fume Hood face velocity is 60–100 fpm.
-
Decon Prep: Prepare a "wet wipe" station (70% Ethanol) inside the hood before opening the vial.
Phase 2: The "Zero-Exposure" Weighing Technique
-
Don PPE: Put on double gloves.
-
Open: Open the Enterodiol vial only inside the hood.
-
Transfer: Use a disposable anti-static spatula. Do not pour from the vial.
-
Seal: Re-cap the stock vial immediately after removing the aliquot.
-
Wipe: Wipe the exterior of the stock vial with 70% ethanol before returning it to storage (-20°C).
-
Doff: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
Phase 3: Solubilization (The DMSO Danger Zone)
Mechanism: DMSO reduces the skin's barrier function. If Enterodiol is dissolved in DMSO and splashes on your skin, the DMSO will drag the bioactive compound directly into your systemic circulation.
-
Syringe Transfer: Use Luer-lock syringes rather than pouring solvents to minimize splash risk.
-
Vessel: Dissolve in a glass vial with a septum cap if possible.
-
Labeling: Mark the vial clearly with "BIOACTIVE" and "DMSO" to warn future handlers of the permeation risk.
Visualizations
Figure 1: Safe Handling Workflow
This diagram outlines the logical flow of handling to minimize contamination.
Caption: Operational flow for Enterodiol handling, distinguishing between solid powder containment and solvent permeation risks.
Figure 2: PPE Decision Logic
A decision matrix for selecting glove and respiratory protection.
Caption: Logic tree for selecting protection based on the specific phase of the experiment.
Disposal & Decontamination[3][4][6]
Disposal:
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in Hazardous Chemical Waste containers. Do not use general trash.
-
Liquid Waste: Collect in a dedicated "Organic Solvent" waste stream. Do not pour down the drain; Enterodiol is an environmental pollutant (endocrine disruptor).
Spill Response:
-
Powder Spill: Cover with wet paper towels (to prevent dust) -> Wipe up -> Clean area with soap and water.
-
Solution Spill: Absorb with vermiculite or spill pads. Clean surface with 70% Ethanol, then soap and water.
References
-
PubChem. (n.d.). Enterodiol (Compound).[8][9][10][11][12] National Library of Medicine. Retrieved October 26, 2023, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
